Product packaging for Fluorescein diacetate 5-maleimide(Cat. No.:CAS No. 150322-01-3)

Fluorescein diacetate 5-maleimide

Cat. No.: B119745
CAS No.: 150322-01-3
M. Wt: 511.4 g/mol
InChI Key: WZBJWHQRQDEKOF-UHFFFAOYSA-N
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Description

Fluorescent marker used extensively in microscopy studies. Used in photoluminometric immunoassays for the formation of conjugates with immunoreactants by fluorescent energy transfer.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H17NO9 B119745 Fluorescein diacetate 5-maleimide CAS No. 150322-01-3

Properties

IUPAC Name

[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJWHQRQDEKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404274
Record name 5-Maleimido-fluorescein diacetate
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Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150322-01-3
Record name 5-Maleimido-fluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein diacetate 5-maleimide
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Foundational & Exploratory

An In-depth Technical Guide to Fluorescein Diacetate 5-Maleimide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a versatile chemical probe used in life sciences research. It exists as a non-fluorescent molecule that can readily cross cell membranes. Once inside a living cell, intracellular esterases cleave the diacetate groups, yielding the highly fluorescent compound, fluorescein 5-maleimide. This activated fluorescein derivative can then covalently bind to free sulfhydryl groups on intracellular proteins and peptides, such as glutathione, through a stable thioether bond. This unique mechanism of action makes FDAM and its activated form, fluorescein-5-maleimide, valuable tools for assessing cell viability and for labeling sulfhydryl-containing molecules.

Core Chemical and Physical Properties

The properties of Fluorescein diacetate 5-maleimide and its de-acetylated, fluorescent form, Fluorescein-5-maleimide, are summarized below for clarity and comparison.

Table 1: Chemical Properties of this compound
PropertyValueReference
Synonyms 5-Maleimido-fluorescein diacetate, Fluorescein-5-maleimide diacetate[1]
Molecular Formula C₂₈H₁₇NO₉[2][3]
Molecular Weight 511.44 g/mol [1][2]
CAS Number 150322-01-3[2][3]
Appearance Solid[2]
Solubility Soluble in DMF, DMSO, dioxane, and chloroform.[2][4]
Storage Store at -20°C, protected from light and moisture.[2][3]
Table 2: Chemical and Spectroscopic Properties of Fluorescein-5-Maleimide (Activated Form)
PropertyValueReference
Synonyms 5-Maleimido-fluorescein, 5-MF[5]
Molecular Formula C₂₄H₁₃NO₇[5][6]
Molecular Weight 427.4 g/mol [6][7]
CAS Number 75350-46-8[6]
Appearance Yellow-orange solid[6]
Excitation Wavelength (λex) ~492-494 nm[2][6][8]
Emission Wavelength (λem) ~515-520 nm[2][7][8]
Molar Extinction Coefficient (ε) ≥ 80,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ) of Fluorescein ~0.92 in 0.1 M NaOH[2]
Solubility Soluble in DMF, DMSO, and ethanol.[5][6]
Storage Store desiccated at -20°C, protected from light.[6]

Mechanism of Action

The utility of this compound is rooted in a two-step intracellular process.

  • Passive Diffusion and Esterase Cleavage : The non-polar nature of FDAM allows it to freely diffuse across the plasma membrane of living cells. Inside the cell, non-specific intracellular esterases hydrolyze the two acetate (B1210297) groups. This enzymatic cleavage results in the formation of the polar, fluorescent molecule, fluorescein-5-maleimide.[9][10] This process is indicative of both enzymatic activity and membrane integrity, which are hallmarks of viable cells.[11][12]

  • Thiol-Reactive Conjugation : The maleimide (B117702) moiety of the activated fluorescein is highly reactive towards sulfhydryl groups (thiols), which are present on cysteine residues of proteins and in molecules like glutathione.[13][14] The reaction, a Michael addition, proceeds rapidly at a neutral pH (6.5-7.5) to form a stable, covalent thioether bond.[4][6] This covalent linkage ensures the retention of the fluorescent signal within the cell.

G cluster_outside_cell Extracellular Space cluster_inside_cell Intracellular Space (Viable Cell) cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation FDAM Fluorescein Diacetate 5-Maleimide (Non-fluorescent) FM Fluorescein-5-Maleimide (Fluorescent) FDAM->FM Passive Diffusion & Esterase Cleavage Esterases Intracellular Esterases Conjugate Stable Fluorescent Thioether Conjugate FM->Conjugate Thiol Cellular Thiols (-SH) (e.g., on Proteins) Thiol->Conjugate G start Start: Cell Suspension wash Wash cells with PBS start->wash stain Resuspend in FDAM/PI staining solution wash->stain incubate Incubate 5-15 min at RT in the dark stain->incubate analyze Analyze incubate->analyze microscopy Fluorescence Microscopy analyze->microscopy flow Flow Cytometry analyze->flow results_micro Results: Viable = Green Non-viable = Red microscopy->results_micro results_flow Results: Quantify populations based on fluorescence flow->results_flow G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein Solution in Conjugation Buffer conjugation Mix Protein and Dye (10-25x molar excess of dye) protein_prep->conjugation dye_prep Prepare 10 mM Fluorescein-5-Maleimide in DMF/DMSO dye_prep->conjugation incubation Incubate 2h at RT or overnight at 4°C conjugation->incubation purify Remove Unreacted Dye (Desalting Column/Dialysis) incubation->purify store Store Labeled Protein at 4°C or -20°C purify->store

References

An In-depth Technical Guide to Fluorescein Diacetate 5-Maleimide: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a versatile, cell-permeant fluorescent probe widely utilized in biological research to investigate intracellular thiols, assess cell viability, and label proteins. Its unique dual-reactivity mechanism, combining a latent fluorescent reporter with a specific thiol-reactive group, provides a powerful tool for studying cellular processes. This technical guide delves into the core mechanism of action of FDAM, presents its key quantitative characteristics, provides detailed experimental protocols for its application, and illustrates its operational principles through signaling and workflow diagrams.

Core Mechanism of Action

The functionality of Fluorescein diacetate 5-maleimide is predicated on a two-stage intracellular activation and reaction process.

Stage 1: Intracellular Activation via Esterase Cleavage

Initially, FDAM is a non-fluorescent and cell-permeable molecule due to the two acetate (B1210297) groups attached to the fluorescein core. These ester linkages render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction yields fluorescein 5-maleimide, a highly fluorescent molecule, and free acetate. The newly formed fluorescein 5-maleimide is more polar than its diacetate precursor and is thus better retained within the cell.

Stage 2: Thiol Reactivity of the Maleimide (B117702) Group

The maleimide moiety of the activated probe is a sulfhydryl-reactive group. It specifically and efficiently reacts with free thiol groups (sulfhydryl groups, -SH), which are primarily found on the side chains of cysteine residues in proteins and in small molecules such as glutathione (B108866) (GSH). The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond. This conjugation of the fluorescent fluorescein to intracellular thiols effectively labels these molecules. The optimal pH for this reaction is between 6.5 and 7.5.[1] At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, and hydrolysis of the maleimide can also occur.[1]

The intensity of the resulting fluorescence is proportional to the concentration of free thiols within the cell, making FDAM a valuable tool for quantifying intracellular thiol levels and assessing cellular redox status.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its fluorescent product.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular FormulaC₂₈H₁₇NO₉
Molecular Weight511.44 g/mol
Excitation Wavelength (λex)~492-494 nm[1][2]
Emission Wavelength (λem)~518-520 nm[1]
Molar Extinction Coefficient (ε) of Fluorescein≥ 80,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) of Fluorescein in 0.1 N NaOH0.925 ± 0.015[3]
SolubilitySoluble in DMF and DMSO[1]
Storage Temperature-20°C, desiccated[1]

Table 2: Reaction Conditions and Selectivity

ParameterRecommended Condition/ValueReference
Optimal pH for Maleimide-Thiol Reaction6.5 - 7.5[1]
Maleimide Reactivity (Thiol vs. Amine at pH 7)~1000 times more reactive towards thiols[1]
Reaction Time for Protein Labeling2 hours at room temperature or overnight at 4°C[1]
Recommended Molar Excess for Protein Labeling10-25 fold molar excess over sulfhydryl groups[1][4]

Experimental Protocols

Protocol for Measuring Intracellular Reduced Thiols

This protocol provides a method for the quantitative measurement of intracellular reduced thiols (e.g., glutathione) in a cell population using a fluorescence microplate reader.

Materials:

  • This compound (FDAM) stock solution (10 mM in anhydrous DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Preparation of FDAM Working Solution: Immediately before use, dilute the 10 mM FDAM stock solution in pre-warmed PBS or serum-free medium to the desired final concentration (typically 10-50 µM).

  • Cell Staining: Remove the culture medium from the wells and wash the cells once with 100 µL of warm PBS.

  • Add 100 µL of the FDAM working solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.

Thiol_Measurement_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash cells with PBS incubate_overnight->wash_cells prepare_fdam Prepare FDAM working solution add_fdam Add FDAM working solution to cells prepare_fdam->add_fdam wash_cells->add_fdam incubate_stain Incubate for 15-30 min at 37°C (in dark) add_fdam->incubate_stain measure_fluorescence Measure fluorescence (Ex: 490 nm, Em: 520 nm) incubate_stain->measure_fluorescence end End measure_fluorescence->end

Protocol for Cell Viability Assessment

This protocol describes a dual-staining method using FDAM and Propidium Iodide (PI) to differentiate between live and dead cells. Live cells will be stained green by the fluorescein generated from FDAM, while dead cells, which have compromised membranes, will be stained red by PI.

Materials:

  • FDAM stock solution (1 mg/mL in acetone)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Cell culture medium or PBS

  • Fluorescence microscope with appropriate filter sets for FITC (for fluorescein) and Texas Red (for PI)

Procedure:

  • Preparation of Staining Solution: Prepare a fresh staining solution containing 5 µg/mL FDAM and 10 µg/mL PI in serum-free medium or PBS. Protect the solution from light.

  • Cell Preparation: Grow cells on coverslips or in a suitable imaging dish.

  • Staining: Remove the culture medium and wash the cells gently with PBS.

  • Add a sufficient volume of the staining solution to cover the cells.

  • Incubation: Incubate at room temperature for 5-15 minutes in the dark.

  • Washing: Gently wash the cells twice with PBS to remove excess dyes.

  • Imaging: Immediately visualize the cells using a fluorescence microscope. Live cells will exhibit green fluorescence, while the nuclei of dead cells will show red fluorescence.

Protocol for Protein Labeling with Fluorescein-5-Maleimide

This protocol details the labeling of a protein with free sulfhydryl groups using Fluorescein-5-Maleimide. Note that this protocol uses the activated form of the dye (Fluorescein-5-Maleimide) as the diacetate groups would be hydrolyzed in the aqueous buffer.

Materials:

  • Fluorescein-5-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Protein with free sulfhydryl groups (2-10 mg/mL)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Desalting column or dialysis tubing (10K MWCO)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide.

  • Dye Preparation: Immediately before use, dissolve Fluorescein-5-Maleimide in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: While gently stirring the protein solution, add a 10- to 25-fold molar excess of the dissolved Fluorescein-5-Maleimide.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.

  • Determination of Labeling Efficiency: The degree of substitution (DOS) can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein) and 494 nm (for fluorescein).

Protein_Labeling_Workflow start Start prep_protein Prepare protein solution in reaction buffer (pH 7.2) start->prep_protein reduce_disulfides Optional: Reduce disulfides with TCEP prep_protein->reduce_disulfides add_dye Add molar excess of dye to protein solution reduce_disulfides->add_dye Yes reduce_disulfides->add_dye No prep_dye Prepare 10 mM Fluorescein-5-Maleimide in DMSO/DMF prep_dye->add_dye incubate Incubate for 2h at RT or overnight at 4°C add_dye->incubate purify Purify labeled protein (desalting column/dialysis) incubate->purify analyze Determine degree of substitution (absorbance at 280 & 494 nm) purify->analyze end End analyze->end

Concluding Remarks

This compound is a powerful and versatile tool for the fluorescent labeling of intracellular thiols. Its mechanism of action, which relies on both enzymatic activation and specific chemical ligation, allows for the sensitive detection of reduced sulfhydryl groups in living cells. The protocols provided in this guide offer a starting point for the application of FDAM in various experimental contexts, from the quantification of intracellular glutathione to the assessment of cell viability and the covalent labeling of proteins. Researchers should optimize the provided protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. The careful consideration of reaction parameters, such as pH and dye concentration, is crucial for the successful application of this valuable fluorescent probe.

References

Fluorescein Diacetate 5-Maleimide: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of Fluorescein (B123965) Diacetate 5-Maleimide (FDA 5-Maleimide). This reagent is a valuable tool for fluorescently labeling molecules containing free sulfhydryl groups, with applications in cell viability assays, protein conjugation, and fluorescence microscopy.

Fluorescein diacetate 5-maleimide itself is a non-fluorescent molecule. Its utility lies in a two-stage reaction. First, the maleimide (B117702) group reacts with a thiol (sulfhydryl) group on a target molecule, forming a stable thioether bond. Subsequently, intracellular esterases cleave the acetate (B1210297) groups, yielding the highly fluorescent fluorescein molecule. This process makes it an effective probe for detecting viable cells or for labeling sulfhydryl-containing biomolecules.

Core Spectral Properties

The key spectral characteristics of the final fluorescent product, fluorescein, after reaction and hydrolysis are summarized below. These properties are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueConditions
Excitation Maximum (λex) ~492 - 498 nm0.1 M phosphate (B84403) pH 7.0 to pH 9[1][2][3]
Emission Maximum (λem) ~515 - 520 nm0.1 M phosphate pH 7.0 to pH 9[1]
Molar Extinction Coefficient (ε) ≥ 80,000 cm⁻¹M⁻¹pH 9[1][4]
Quantum Yield (Φ) 0.79 - 0.95[3]

Reaction and Activation Pathway

The utility of this compound is dependent on a two-step process: conjugation to a thiol-containing molecule followed by enzymatic cleavage of the acetate groups to generate the fluorescent product.

G A Fluorescein Diacetate 5-Maleimide (Non-fluorescent) C Thioether Conjugate (Non-fluorescent) A->C + B Thiol-containing Molecule (e.g., Protein-SH) B->C E Fluorescent Fluorescein Conjugate C->E Hydrolysis D Intracellular Esterases D->C

Caption: Reaction and activation of this compound.

Experimental Protocols

Protocol 1: Determination of Spectral Properties

This protocol outlines the steps to measure the excitation and emission spectra, molar extinction coefficient, and quantum yield of a fluorescein-labeled molecule.

Materials:

  • Fluorescein-5-maleimide labeled sample (e.g., protein conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • Spectrophotometer

  • Fluorometer

  • Fluorescein standard with known quantum yield (for relative quantum yield measurement)

Procedure:

  • Sample Preparation: Prepare a dilution of the fluorescein-labeled sample in PBS. The concentration should be in the range of 1-10 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 0.9).[2]

  • Absorbance Spectrum:

    • Use the spectrophotometer to measure the absorbance of the sample from 240 nm to 600 nm.

    • Identify the absorbance maximum of fluorescein (around 494 nm) and the protein (around 280 nm).

  • Molar Extinction Coefficient Calculation:

    • The molar extinction coefficient (ε) can be confirmed using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Fluorescence Spectra:

    • Transfer the sample to a quartz fluorescence cuvette.

    • Emission Spectrum: Set the excitation wavelength of the fluorometer to the absorbance maximum of fluorescein (e.g., 494 nm) and scan the emission from 500 nm to 600 nm.

    • Excitation Spectrum: Set the emission wavelength to the determined emission maximum (e.g., 518 nm) and scan the excitation wavelengths from 400 nm to 510 nm.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of both the fluorescein standard and the sample with absorbance values below 0.1 at the excitation wavelength.

    • Measure the absorbance and integrated fluorescence intensity for each dilution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²) where 'slope' is the gradient of the plot and 'n' is the refractive index of the solvent.

Protocol 2: Protein Labeling with Fluorescein-5-Maleimide

This protocol provides a general procedure for labeling proteins with free sulfhydryl groups. Optimization may be required for specific proteins.

Materials:

  • Protein with free sulfhydryl groups

  • Fluorescein-5-maleimide

  • Conjugation buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5.[4] To prevent disulfide bond formation, 5-10 mM EDTA can be added.[4]

  • Dimethylformamide (DMF)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[2]

    • If the protein has disulfide bonds, they can be reduced to free sulfhydryls using a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide reagent.[4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Fluorescein-5-maleimide in DMF immediately before use.[4] Aqueous solutions of the reagent are not stable.[4]

  • Conjugation Reaction:

    • Add a molar excess of the Fluorescein-5-maleimide stock solution to the protein solution. A 10- to 25-fold molar excess is a good starting point.[2][4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification:

    • Remove the unreacted dye using a desalting column or by dialysis against a suitable buffer.[4]

  • Storage:

    • Store the labeled protein protected from light at 4°C for up to a month or in single-use aliquots at -20°C.[4]

Workflow for Protein Labeling and Purification

The following diagram illustrates the general workflow for labeling a protein with Fluorescein-5-Maleimide and subsequent purification.

G A Prepare Protein Solution (2-10 mg/mL in buffer, pH 6.5-7.5) C Add Molar Excess of Maleimide to Protein Solution A->C B Prepare 10 mM Fluorescein-5-Maleimide in DMF B->C D Incubate (2h at RT or overnight at 4°C) C->D E Purify Conjugate (Desalting Column or Dialysis) D->E F Store Labeled Protein (4°C or -20°C, protected from light) E->F

Caption: Workflow for protein labeling with Fluorescein-5-Maleimide.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein Diacetate 5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorescent probes is paramount for accurate and reproducible experimental design. Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a versatile, thiol-reactive fluorescent probe precursor. This guide provides a comprehensive overview of its excitation and emission spectra, alongside detailed experimental protocols and workflow visualizations.

Core Principles of Fluorescein Diacetate 5-Maleimide Fluorescence

This compound is itself non-fluorescent. Its utility as a fluorescent marker lies in a two-step activation process. Initially, the diacetate groups are cleaved by intracellular esterases, yielding fluorescein 5-maleimide. This intermediate is weakly fluorescent. The maleimide (B117702) group then readily reacts with thiol groups (sulfhydryl groups) present in molecules such as the amino acid cysteine in proteins, forming a stable thioether bond. It is the resulting fluorescein-protein conjugate, under appropriate pH conditions, that exhibits the characteristic bright green fluorescence.

The fluorescence of the hydrolyzed and conjugated form is significantly influenced by pH. The fluorescence intensity of fluorescein is highly pH dependent.

Spectral Properties

The key spectral characteristics of the final, fluorescent product of this compound after hydrolysis and conjugation are summarized below. These values are for the resulting fluorescein fluorophore.

ParameterValueConditions
Excitation Maximum (λex) ~494 nmpH > 7
Emission Maximum (λem) ~518 nmpH > 7
Molar Extinction Coefficient (ε) ≥ 80,000 cm⁻¹M⁻¹at ~494 nm
Quantum Yield (Φ) ~0.93

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of a protein labeled with this compound.

Materials:

  • This compound (FDAM)

  • Thiol-containing protein (e.g., Bovine Serum Albumin with reduced disulfides)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in PBS at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT via dialysis or a desalting column.

  • FDAM Stock Solution: Prepare a 10 mM stock solution of FDAM in anhydrous DMF. This solution should be prepared fresh.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the FDAM stock solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted FDAM using a desalting column or dialysis against PBS.

  • Spectral Measurement:

    • Dilute the labeled protein conjugate in PBS to an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.

    • Excitation Spectrum: Set the emission wavelength to the expected maximum (~518 nm) and scan a range of excitation wavelengths (e.g., 400-510 nm). The peak of this spectrum is the excitation maximum.

    • Emission Spectrum: Set the excitation wavelength to the determined maximum (~494 nm) and scan a range of emission wavelengths (e.g., 500-600 nm). The peak of this spectrum is the emission maximum.

Cell Viability Assay using FDAM

This protocol describes the use of FDAM to assess cell viability based on intracellular esterase activity.

Materials:

  • This compound (FDAM)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Live and dead cell populations (for controls)

  • Fluorescence microscope or plate reader

Procedure:

  • FDAM Working Solution: Prepare a 1 µM working solution of FDAM in PBS from a 10 mM stock in DMF.

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet and resuspend in PBS. For adherent cells, wash with PBS.

  • Staining: Add the FDAM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with PBS to remove excess, unhydrolyzed FDAM.

  • Visualization:

    • Microscopy: Observe the cells using a fluorescence microscope with a standard FITC filter set. Live cells with active esterases will exhibit green fluorescence.

    • Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

Visualizations

The following diagrams illustrate the key workflows involving this compound.

G cluster_0 Cellular Environment cluster_1 Detection FDAM FDAM (Non-fluorescent) Esterases Intracellular Esterases FDAM->Esterases Enters cell Fluorescein_Maleimide Fluorescein-Maleimide (Fluorescent) Esterases->Fluorescein_Maleimide Hydrolysis of diacetate groups Detection Fluorescence Detection (Ex: ~494 nm, Em: ~518 nm) Fluorescein_Maleimide->Detection Emits Green Light Cell_Membrane Cell Membrane

FDAM Cell Viability Assay Workflow.

G cluster_0 Reagents cluster_1 Labeling Reaction cluster_2 Purification & Analysis FDAM FDAM Stock Solution (in DMF) Mix Mix & Incubate (Room Temp, 2h or 4°C, overnight) FDAM->Mix Protein Protein with Thiol Groups (in Buffer pH 6.5-7.5) Protein->Mix Labeled_Protein_Mix Labeled Protein + Unreacted FDAM Mix->Labeled_Protein_Mix Purification Purification (Desalting Column / Dialysis) Labeled_Protein_Mix->Purification Purified_Protein Purified Labeled Protein Purification->Purified_Protein Analysis Spectrofluorometry (Ex/Em Scan) Purified_Protein->Analysis

Protein Labeling Workflow with FDAM.

The Dual-Action Mechanism of Fluorescein Diacetate 5-Maleimide in Thiol Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the chemical principles and practical applications of Fluorescein (B123965) diacetate 5-maleimide (FDAM), a versatile fluorogenic probe for labeling and detecting thiol-containing molecules. Tailored for researchers, scientists, and drug development professionals, this document elucidates the dual-reaction mechanism that underpins its functionality, offering detailed experimental protocols and quantitative data to support its effective implementation in research.

Core Principle: A Two-Stage Reaction Cascade

The utility of Fluorescein diacetate 5-maleimide as a thiol probe is centered on a sequential two-stage reaction. Initially, the maleimide (B117702) moiety of the FDAM molecule selectively reacts with a thiol group to form a stable thioether bond. Subsequently, the diacetate groups on the fluorescein backbone are cleaved by intracellular esterases, liberating the highly fluorescent fluorescein molecule. This process effectively ensures that fluorescence is only observed when the probe has both reacted with a thiol and is in an enzymatically active cellular environment.

Stage 1: Thiol-Maleimide Conjugation

The reaction between the maleimide group of FDAM and a thiol (sulfhydryl) group proceeds via a Michael addition.[1] In this nucleophilic addition reaction, the thiol acts as the nucleophile, attacking one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether linkage.[1] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target labeling.[2][4]

Stage 2: Esterase-Catalyzed Hydrolysis

Fluorescein diacetate itself is a non-fluorescent molecule that can readily penetrate the plasma membrane of living cells.[5][6] Once inside a viable cell, intracellular esterases, such as lipases and proteases, hydrolyze the acetate (B1210297) groups.[7] This enzymatic cleavage releases the fluorescein molecule, which exhibits a strong green fluorescence.[5] The accumulation of the fluorescent product is dependent on both the rate of transport of the probe into the cell and the intracellular esterase activity.[6][8]

Quantitative Parameters for Optimal Reaction

The efficiency and specificity of the thiol-maleimide conjugation are governed by several key parameters. The following table summarizes the critical quantitative data for optimizing this reaction.

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Maximizes thiol selectivity and minimizes hydrolysis of the maleimide ring.[2][3][4] At pH 7.0, the reaction with thiols is ~1000 times faster than with amines.[2][4]
Molar Ratio (Dye:Protein) 10:1 to 20:1This is a common starting point and should be optimized for each specific protein and application.[2]
Reaction Time 2 hours to overnightIncubation can be performed at room temperature or 4°C.[9]
Temperature 4°C to Room TemperatureLower temperatures can be used for overnight incubations to minimize potential protein degradation.[9]
Reducing Agents TCEP or DTTTCEP is often preferred as it does not need to be removed prior to conjugation.[2] If DTT is used, it must be removed to prevent it from reacting with the maleimide.[2]

Experimental Protocols

General Protocol for Protein Labeling with FDAM

This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein.

Materials:

  • This compound (FDAM)

  • Protein with available thiol groups (1-10 mg/mL)

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[10][11]

  • Anhydrous DMSO or DMF[2][10]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[2]

  • (Optional) Chelating agent: EDTA (1-5 mM)[2]

  • Purification column (e.g., gel filtration)[10]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] If using DTT, the excess DTT must be removed by dialysis or gel filtration before adding the maleimide reagent.[2]

    • To prevent metal-catalyzed oxidation of thiols, the inclusion of EDTA in the buffer is recommended.[2]

  • FDAM Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of FDAM in anhydrous DMSO or DMF.[12]

  • Conjugation Reaction:

    • Add the FDAM stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of dye is a good starting point).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Remove the unreacted FDAM and any byproducts by gel filtration, dialysis, or another suitable chromatographic method.[10]

  • Characterization (Optional):

    • The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at its maximum absorbance wavelength).[12]

Visualizing the Process

To further clarify the principles and workflows, the following diagrams have been generated.

G cluster_0 Stage 1: Thiol-Maleimide Conjugation FDAM Fluorescein diacetate 5-maleimide (FDAM) Conjugate FDAM-Thiol Conjugate (Stable Thioether Bond) FDAM->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol-containing molecule (R-SH) Thiol->Conjugate

Caption: The Michael addition reaction between FDAM and a thiol.

G cluster_1 Stage 2: Esterase-Catalyzed Hydrolysis Conjugate FDAM-Thiol Conjugate (Non-fluorescent) Fluorescent_Product Fluorescent Fluorescein-Thiol Conjugate Conjugate->Fluorescent_Product Hydrolysis of Diacetate Groups Esterases Intracellular Esterases Esterases->Fluorescent_Product

Caption: Enzymatic activation of the FDAM-thiol conjugate.

G cluster_2 Experimental Workflow A Prepare Protein Solution (with free thiols) C Mix and Incubate (Conjugation Reaction) A->C B Prepare FDAM Stock Solution B->C D Purify Conjugate C->D E Cellular Incubation and Analysis D->E

Caption: A generalized experimental workflow for thiol labeling.

Potential Side Reactions and Considerations

While the thiol-maleimide reaction is highly selective, it is important to be aware of potential side reactions. The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[1][4] Therefore, it is crucial to maintain the recommended pH range and use freshly prepared maleimide solutions.[2][4] Additionally, the thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate.[1][3]

Conclusion

This compound is a powerful tool for the fluorescent labeling of thiol-containing molecules within a cellular context. Its dual-action mechanism, combining selective thiol conjugation with enzyme-activated fluorescence, provides a robust method for studying the localization and dynamics of proteins and other biomolecules. By carefully controlling the reaction parameters outlined in this guide, researchers can achieve efficient and specific labeling for a wide range of applications in biological research and drug development.

References

Unveiling the Green Glow: A Technical Guide to Fluorescein Diacetate 5-Maleimide Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Fluorescein (B123965) diacetate 5-maleimide (FDAM) fluorescence. FDAM is a versatile thiol-reactive fluorescent probe that has become an invaluable tool in biological research and drug development. Its unique two-step activation mechanism allows for the specific labeling of proteins and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues. This guide will provide a comprehensive overview of its properties, mechanism of action, experimental protocols, and key applications.

Core Principles of Fluorescein Diacetate 5-Maleimide

This compound is initially a non-fluorescent and cell-permeant molecule. Its fluorescence is contingent upon a two-stage activation process. Firstly, the diacetate groups are cleaved by intracellular esterases, a hallmark of metabolically active cells. This enzymatic reaction yields fluorescein 5-maleimide. Secondly, the maleimide (B117702) group of the now fluorescent intermediate reacts with a thiol group (sulfhydryl group) on a target molecule, such as a cysteine residue on a protein, to form a stable thioether bond. This covalent attachment ensures the localization of the fluorescent signal to the target of interest.

The separation of these two activation steps is crucial. The requirement of esterase activity for fluorescence activation means that the probe will primarily become fluorescent in viable cells. The subsequent rapid and specific reaction of the maleimide with thiols allows for the precise labeling of target biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fluorescein 5-maleimide after activation.

PropertyValueReference Conditions
Chemical Formula C₂₈H₁₇NO₉N/A
Molecular Weight 511.44 g/mol N/A
Excitation Wavelength (λex) ~492 nmIn 0.1 M phosphate (B84403) buffer, pH 7.0 (after activation)[1]
Emission Wavelength (λem) ~520 nmIn 0.1 M phosphate buffer, pH 7.0 (after activation)[1]
Molar Extinction Coefficient (ε) ≥ 80,000 M⁻¹cm⁻¹For Fluorescein-5-maleimide[2]
Fluorescence Quantum Yield (Φ) 0.79 - 0.95For Fluorescein[3]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[4]N/A
Storage Conditions -20°C, protected from light and moisture[1][2]N/A

Mechanism of Action and Reaction Pathways

The utility of FDAM is rooted in its sequential activation and labeling chemistry.

Diagram: Two-Step Activation of this compound

G FDAM This compound (Non-fluorescent, Cell-permeant) F5M Fluorescein 5-Maleimide (Fluorescent) FDAM->F5M Intracellular Esterases Conjugate Fluorescent Thioether Conjugate (Stable) F5M->Conjugate Thiol Thiol-containing Molecule (e.g., Protein-SH) Thiol->Conjugate Thiol-Maleimide Reaction

Caption: Sequential activation and reaction of FDAM.

The first step, the hydrolysis of the diacetate groups by intracellular esterases, is a critical control point. This reaction is generally considered to be rapid in viable cells.[5][6]

The second step is the highly specific Michael addition reaction between the maleimide group and a thiol.[7] This reaction proceeds efficiently at neutral to slightly acidic pH (6.5-7.5) and is significantly faster than the reaction with other nucleophiles like amines, ensuring high specificity for cysteine residues in proteins.[2][7]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general workflow for the covalent labeling of proteins with FDAM. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest with accessible thiol groups

  • This compound (FDAM)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5), de-gassed

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), optional

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[8]

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[8] If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide reagent.[9]

  • FDAM Stock Solution Preparation:

    • Prepare a 10 mM stock solution of FDAM in anhydrous DMSO or DMF.[9] This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the FDAM stock solution to the protein solution while gently stirring.[8] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification of the Labeled Protein:

    • Remove the unreacted FDAM by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the reaction buffer.[10]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~498 nm (for fluorescein).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

      • A_max is the absorbance at the maximum absorption wavelength of the dye (~498 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max (~80,000 M⁻¹cm⁻¹ for fluorescein).

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein).

Workflow Diagram: Protein Labeling

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in buffer pH 7.0-7.5) start->prep_protein reduce Optional: Reduce Disulfide Bonds (with TCEP or DTT) prep_protein->reduce prep_dye Prepare 10 mM FDAM Stock Solution in DMSO/DMF prep_protein->prep_dye reduce->prep_dye react Incubate Protein and FDAM (10-20x molar excess of dye) 2h at RT or overnight at 4°C prep_dye->react purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) react->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze end End analyze->end

Caption: Experimental workflow for protein labeling with FDAM.

Protocol 2: Cell Viability Assessment (Principle Illustration)

While FDAM is primarily for thiol labeling, its fluorescence activation relies on the same principle as Fluorescein Diacetate (FDA) for cell viability. This protocol illustrates this principle.

Materials:

  • Cell culture of interest

  • Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells with PBS or culture medium.

    • Resuspend the cells at a suitable density (e.g., 1 x 10⁶ cells/mL).

  • Staining:

    • Add the FDA stock solution to the cell suspension to a final concentration of approximately 2 µg/mL.[11]

    • Incubate for 15-30 minutes at room temperature, protected from light.[11]

  • Analysis:

    • Analyze the cells immediately using a fluorescence microscope (excitation ~488 nm, emission ~520 nm) or a flow cytometer.

    • Viable cells will exhibit bright green fluorescence due to the intracellular conversion of FDA to fluorescein by esterases.[11][12]

Signaling Pathway: Intracellular Fluorescence Activation

G cluster_cell Live Cell FDA_in Fluorescein Diacetate (Enters Cell) Esterase Intracellular Esterases FDA_in->Esterase Hydrolysis Fluorescein Fluorescein (Fluorescent, Trapped) Esterase->Fluorescein FDA_out Fluorescein Diacetate (Extracellular) FDA_out->FDA_in Passive Diffusion

Caption: Mechanism of fluorescence generation from FDAM in a live cell.

Applications in Research and Development

The unique properties of FDAM make it suitable for a range of applications, including:

  • Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking in various assays.[13][14]

  • Study of Protein Conformation and Dynamics: Monitoring changes in the local environment of the labeled thiol residue.[14]

  • Fluorescence Resonance Energy Transfer (FRET): Acting as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions.

  • Cell Viability and Proliferation Assays: Although less common than FDA for this purpose, the principle of esterase-dependent fluorescence activation can be utilized.[15]

  • Flow Cytometry: Labeling specific cell surface or intracellular proteins for identification and quantification.[11]

Conclusion

This compound is a powerful tool for researchers in life sciences and drug development. Its two-step activation mechanism, combining enzymatic cleavage with specific thiol chemistry, provides a robust method for fluorescently labeling biomolecules in a targeted manner. By understanding the core principles and following optimized protocols, researchers can effectively harness the capabilities of FDAM to gain deeper insights into complex biological processes.

References

A Technical Guide to Fluorescein Diacetate 5-Maleimide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) diacetate 5-maleimide is a specialized fluorescent probe designed for the detection and quantification of intracellular thiols, such as glutathione (B108866) (GSH), within living cells. This guide provides an in-depth overview of its mechanism of action, core applications, experimental protocols, and relevant data, drawing parallels from the well-documented use of similar thiol-reactive probes like Fluorescein-5-maleimide (F5M) and 5-chloromethylfluorescein diacetate (CMFDA).

Core Principle and Mechanism of Action

Fluorescein diacetate 5-maleimide is a cell-permeant compound that becomes fluorescent and thiol-reactive upon entering a viable cell. Its functionality is based on a dual-action mechanism:

  • Cellular Uptake and Activation: The diacetate groups render the molecule non-polar, allowing it to freely diffuse across the plasma membrane into the cytoplasm.

  • Intracellular Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups. This enzymatic reaction yields a fluorescein molecule that is now fluorescent and, due to its increased polarity, is better retained within the cell.

  • Thiol Reactivity: The maleimide (B117702) group specifically and covalently reacts with the sulfhydryl (thiol) groups of intracellular molecules, primarily glutathione (GSH), which is the most abundant non-protein thiol. This reaction forms a stable thioether bond, effectively trapping the fluorescent probe inside the cell.

The resulting intracellular fluorescence intensity is directly proportional to the concentration of free thiols, providing a quantitative measure of the cell's redox state.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Viable Cell) FDM Fluorescein Diacetate 5-Maleimide (Non-fluorescent) FDM_inside Fluorescein Diacetate 5-Maleimide FDM->FDM_inside Passive Diffusion FM Fluorescein Maleimide (Fluorescent) FDM_inside->FM Cleavage Esterases Intracellular Esterases Esterases->FM Conjugate Fluorescent Thiol Conjugate (Trapped) FM->Conjugate Covalent Bonding GSH Intracellular Thiols (e.g., GSH) GSH->Conjugate

Mechanism of Action of this compound.

Core Research Applications

The primary application of this compound is the measurement of intracellular thiol levels, which is crucial for:

  • Assessing Oxidative Stress: A decrease in intracellular GSH is a hallmark of oxidative stress. This probe can be used to monitor the effects of drugs, toxins, or experimental conditions on the cellular redox environment.

  • Viability and Cytotoxicity Assays: In conjunction with a dead-cell stain like propidium (B1200493) iodide, it can be used to differentiate between live and dead cells. Live cells with active esterases and intact membranes will retain the fluorescein, while dead cells will not.

  • Drug Discovery and Development: To screen for compounds that modulate intracellular thiol levels or induce oxidative stress.

  • Studying Disease Mechanisms: Investigating the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Quantitative Data Summary

The following tables summarize typical experimental parameters for thiol-reactive probes, which can be adapted for this compound.

Table 1: Typical Reagent Concentrations and Incubation Times

ParameterValueReference
Probe Stock Solution1-10 mM in anhydrous DMSO[1]
Final Probe Concentration0.1 - 20 µM[2][3]
Incubation Time15 - 30 minutes[2][3]
Incubation TemperatureRoom Temperature or 37°C[3]

Table 2: Spectroscopic Properties (Post-Esterase Cleavage)

PropertyWavelengthReference
Excitation Maximum (λex)~494 nm[4]
Emission Maximum (λem)~519 nm[4]

Experimental Protocols

General Protocol for Labeling Intracellular Thiols in Suspension Cells

This protocol is adapted from methods for F5M and CMFDA and should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer (pH 6.5-7.5)

  • Cell suspension

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution in single-use aliquots at -20°C, protected from light and moisture.

  • Harvest cells and wash them with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove any excess probe.

  • Resuspend the cells in PBS for analysis.

  • Analyze the fluorescence of the cell population using a flow cytometer (typically with a 488 nm excitation laser and a 525/50 nm emission filter) or a fluorescence microscope.

Start Start Prepare_Cells Prepare Cell Suspension (1x10^6 cells/mL in PBS) Start->Prepare_Cells Add_Probe Add Fluorescein Diacetate 5-Maleimide (1-10 µM) Prepare_Cells->Add_Probe Incubate Incubate 37°C, 15-30 min (Protect from light) Add_Probe->Incubate Wash1 Wash with PBS Incubate->Wash1 Wash2 Wash with PBS (2nd time) Wash1->Wash2 Resuspend Resuspend in PBS Wash2->Resuspend Analyze Analyze via Flow Cytometry or Fluorescence Microscopy Resuspend->Analyze

Experimental Workflow for Intracellular Thiol Labeling.
Considerations and Controls

  • Negative Control: To confirm that the fluorescence is due to reaction with thiols, pre-incubate a sample of cells with a non-fluorescent thiol-reactive compound, such as N-ethylmaleimide (NEM), before adding the this compound. This should result in a significant reduction in the fluorescent signal.[2]

  • Positive Control: To induce oxidative stress and demonstrate a decrease in fluorescence, cells can be treated with an oxidizing agent like hydrogen peroxide or diamide.

  • pH: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[5]

  • Cell Viability: It is important to ensure that the labeling procedure itself does not affect cell viability. This can be checked using a viability dye such as propidium iodide.

Conclusion

This compound is a valuable tool for researchers studying cellular redox biology. Its ability to specifically label intracellular thiols in living cells provides a powerful method for investigating the role of oxidative stress in health and disease. While less common than similar probes, its mechanism of action is well-understood, and established protocols for related compounds can be readily adapted for its use. As with any fluorescent probe, proper controls and optimization are essential for obtaining accurate and reproducible results.

References

Core Principles and Applications of Fluorescein Diacetate 5-Maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a thiol-reactive fluorescent probe that is widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its utility is rooted in the specific and stable thioether bond formed between the maleimide (B117702) group and the sulfhydryl group of cysteine residues.[1] This guide provides an in-depth overview of the fundamental principles of FDAM, its mechanism of action, key applications, and detailed experimental protocols.

FDAM is a derivative of fluorescein diacetate (FDA), a well-known substrate for measuring cell viability. The core structure of FDAM combines the fluorescence properties of fluorescein with the thiol-reactivity of the maleimide group and the cell-permeability conferred by the diacetate moieties.

Physicochemical and Spectroscopic Properties

FDAM is a solid substance with a molecular weight of 511.44 g/mol and an empirical formula of C₂₈H₁₇NO₉.[2] For optimal stability, it should be stored at -20°C, protected from light and moisture.[2][3] The key spectroscopic properties of the final fluorescent product after reaction and enzymatic cleavage are summarized in the table below.

PropertyValueConditions
Excitation Wavelength (λex)492 nmIn 0.1 M phosphate (B84403) buffer, pH 7.0 (after derivatization and esterase cleavage)[2]
Emission Wavelength (λem)520 nmIn 0.1 M phosphate buffer, pH 7.0 (after derivatization and esterase cleavage)[2]

Mechanism of Action

The functionality of Fluorescein diacetate 5-maleimide is a two-stage process. Initially, the lipophilic nature of the diacetate groups allows the molecule to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and trapping it within the cell. The maleimide group then specifically reacts with free sulfhydryl groups (-SH), predominantly found on cysteine residues of proteins, to form a stable thioether bond. This covalent linkage ensures the fluorescent signal is localized to the labeled proteins.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FDAM_out FDAM (Lipophilic, Non-fluorescent) FDAM_in FDAM FDAM_out->FDAM_in Passive Diffusion Fluorescein_Maleimide Fluorescein Maleimide (Fluorescent) FDAM_in->Fluorescein_Maleimide Cleavage of acetate groups Labeled_Protein Fluorescently Labeled Protein Fluorescein_Maleimide->Labeled_Protein Covalent Bond Formation Esterases Intracellular Esterases Esterases->FDAM_in Protein_SH Protein with Sulfhydryl Group (-SH) Protein_SH->Labeled_Protein

Caption: Mechanism of FDAM action within a cell.

Key Applications

The primary application of FDAM is the fluorescent labeling of biomolecules that contain free sulfhydryl groups.[1] This covalent attachment enables the sensitive detection and quantification of labeled molecules in various experimental settings.

  • Protein and Peptide Labeling: FDAM is used to covalently attach a fluorescent tag to proteins and peptides for visualization in techniques such as fluorescence microscopy and gel electrophoresis.[1]

  • Bioconjugation: This reagent is employed to create fluorescently labeled probes for use in immunoassays and flow cytometry.[1]

  • Thiol Detection: It allows for the quantification of free thiols in biological samples, which can be indicative of the cellular redox state.[1]

Experimental Protocols

Protein Labeling with Fluorescein-5-Maleimide

This protocol is a general guideline and may require optimization for specific proteins.[4]

Materials:

  • Fluorescein-5-maleimide

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Protein solution (concentration >2 mg/mL)

  • Reaction buffer (e.g., 100 mM MES buffer, pH ~6.0-7.5)[3][4]

  • (Optional) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds[3][4]

  • Desalting column or dialysis equipment[3]

Procedure:

  • Preparation of Stock Solutions:

    • Fluorescein-5-maleimide Stock Solution (10 mM): Dissolve the required amount of Fluorescein-5-maleimide in anhydrous DMSO. This solution should be prepared fresh and used promptly.[4] It can be stored at -20°C for up to 4 weeks, protected from light and moisture.[4]

    • Protein Stock Solution: Prepare the protein solution in the reaction buffer. The optimal pH for the labeling reaction is between 6.5 and 7.5.[3]

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein of interest does not have free cysteine residues, disulfide bonds can be reduced to generate free thiols.[3][4]

    • Treat the protein with DTT or TCEP. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide reagent.[4]

  • Labeling Reaction:

    • Add a molar excess of the Fluorescein-5-maleimide stock solution to the protein solution. A 10- to 25-fold molar excess of the dye is a common starting point.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification of the Labeled Protein:

    • Remove the unreacted Fluorescein-5-maleimide using a desalting column or by dialysis.[3]

  • Storage:

    • Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[3]

cluster_prep Preparation Prep_Dye Prepare 10 mM FDAM in DMSO Labeling Incubate Protein with FDAM (2h RT or O/N 4°C) Prep_Dye->Labeling Prep_Protein Prepare Protein in Buffer (pH 6.5-7.5) Optional_Reduction Optional: Reduce Disulfide Bonds (DTT/TCEP) Prep_Protein->Optional_Reduction Optional_Reduction->Labeling Purification Remove Unreacted Dye (Desalting/Dialysis) Labeling->Purification Storage Store Labeled Protein (4°C or -20°C) Purification->Storage

Caption: Experimental workflow for protein labeling with FDAM.

Data Presentation

Quantitative Data Summary

ParameterValue/RangeReference
Molecular Weight 511.44 g/mol [2]
Excitation Max (λex) 492 nm[2]
Emission Max (λem) 520 nm[2]
Storage Temperature -20°C[2][3]
Labeling Reaction pH 6.5 - 7.5[3]
Molar Excess of Dye 10 - 25 fold[3]
Incubation Time 2 hours at RT or overnight at 4°C[3]

Logical Relationships of FDAM Applications

cluster_properties Core Properties cluster_applications Applications FDAM Fluorescein Diacetate 5-Maleimide Thiol_Reactivity Thiol-Reactivity (Maleimide Group) FDAM->Thiol_Reactivity Fluorescence Fluorescence (Fluorescein Core) FDAM->Fluorescence Cell_Permeability Cell Permeability (Diacetate Groups) FDAM->Cell_Permeability Protein_Labeling Protein Labeling Thiol_Reactivity->Protein_Labeling Flow_Cytometry Flow Cytometry Fluorescence->Flow_Cytometry Microscopy Fluorescence Microscopy Fluorescence->Microscopy Protein_Labeling->Flow_Cytometry Protein_Labeling->Microscopy Immunoassays Immunoassays Protein_Labeling->Immunoassays

Caption: Logical relationships of FDAM properties and applications.

References

Methodological & Application

Application Notes and Protocols for Fluorescein Diacetate 5-Maleimide (FDAM) Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a cell-permeant, thiol-reactive fluorescent probe designed for the selective labeling of proteins within living cells. This probe exists as a non-fluorescent molecule that can readily cross cell membranes. Once inside the cell, endogenous esterases cleave the diacetate groups, yielding the highly fluorescent fluorescein-5-maleimide (B15326). The maleimide (B117702) moiety then specifically and covalently reacts with free sulfhydryl groups (thiols) on cysteine residues of intracellular proteins. This process allows for the investigation of protein localization, dynamics, and function in a live-cell context.

Principle of FDAM Labeling

The utility of Fluorescein diacetate 5-maleimide as an intracellular protein labeling reagent is based on a two-step activation and reaction mechanism.

  • Cellular Uptake and Activation: The diacetate form of the molecule is lipophilic and uncharged, allowing it to passively diffuse across the plasma membrane into the cytoplasm of living cells. Inside the cell, ubiquitous intracellular esterases hydrolyze the acetate (B1210297) esters, releasing the fluorescent fluorescein-5-maleimide. This enzymatic cleavage is a hallmark of viable cells with active metabolism.

  • Thiol-Reactive Conjugation: The maleimide group of the activated probe is highly reactive towards the sulfhydryl side chains of cysteine residues on proteins. This reaction proceeds via a Michael addition, forming a stable thioether bond. The labeling is most efficient at a neutral to slightly acidic pH, which is typical of the intracellular environment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein labeling with fluorescein-based maleimides. It is important to note that these parameters are primarily derived from in vitro labeling protocols with fluorescein-5-maleimide and should be considered as a starting point for optimization in intracellular labeling experiments with FDAM.

ParameterValue/RangeNotes
Excitation Wavelength (λex) ~492 nmAfter deacetylation.
Emission Wavelength (λem) ~520 nmAfter deacetylation.
Molar Extinction Coefficient >70,000 M⁻¹cm⁻¹At ~494 nm (for fluorescein).
Recommended Dye:Protein Molar Ratio 5:1 to 20:1For in vitro labeling; needs optimization for intracellular labeling.
Reaction pH 6.5 - 7.5Optimal for maleimide-thiol reaction.
Reaction Temperature Room Temperature to 37°CFor live cell incubation.
Incubation Time 15 - 60 minutesFor live cell labeling; requires optimization.
Solubility Soluble in DMSO and DMFPrepare a concentrated stock solution for dilution in aqueous buffer.

Experimental Protocols

I. Preparation of FDAM Stock Solution

Materials:

  • This compound (FDAM)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Procedure:

  • Allow the vial of FDAM to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of FDAM by dissolving the appropriate amount of the reagent in anhydrous DMSO or DMF. For example, for a molecular weight of 511.44 g/mol , dissolve 5.11 mg of FDAM in 1 mL of solvent.

  • Vortex the solution until the FDAM is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

II. Protocol for Intracellular Protein Labeling in Live Cells

Materials:

  • Cultured cells on coverslips or in a multi-well plate

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • FDAM stock solution (10 mM in DMSO or DMF)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish or coverslip).

  • Preparation of Labeling Solution: Dilute the 10 mM FDAM stock solution into pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized for your specific cell type and experimental goals.

  • Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the labeling solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and the desired labeling intensity and should be determined empirically.

  • Washing: a. Remove the labeling solution. b. Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unreacted probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with standard fluorescein filter sets (e.g., excitation at ~490 nm and emission at ~520 nm).

Note: For proteins with low expression levels or few accessible cysteine residues, optimization of the FDAM concentration and incubation time will be critical. It is also advisable to run appropriate controls, such as cells not treated with FDAM, to assess background fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

FDAM_Labeling_Pathway FDAM Intracellular Activation and Protein Labeling FDAM_ext FDAM (extracellular) Non-fluorescent, Cell-permeant Cell_Membrane Cell Membrane FDAM_ext->Cell_Membrane FDAM_int FDAM (intracellular) Cell_Membrane->FDAM_int Passive Diffusion Fluorescein_Maleimide Fluorescein-5-Maleimide Fluorescent, Thiol-reactive FDAM_int->Fluorescein_Maleimide Deacetylation Esterases Intracellular Esterases Esterases->FDAM_int Protein Intracellular Protein with free Thiol (-SH) Fluorescein_Maleimide->Protein Labeled_Protein Labeled Protein (Fluorescent) Protein->Labeled_Protein Thioether Bond Formation

Caption: FDAM activation and protein labeling pathway.

Experimental_Workflow Experimental Workflow for Intracellular Protein Labeling with FDAM start Start prep_cells Prepare Live Cells start->prep_cells label_cells Incubate Cells with FDAM prep_cells->label_cells prep_reagent Prepare FDAM Labeling Solution prep_reagent->label_cells wash_cells Wash to Remove Excess Probe label_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells analyze_data Data Analysis image_cells->analyze_data end End analyze_data->end

Caption: FDAM intracellular protein labeling workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescence signal - Inefficient deacetylation by esterases.- Low concentration of accessible thiols on target proteins.- Insufficient FDAM concentration or incubation time.- Cell death.- Verify cell viability.- Increase FDAM concentration and/or incubation time.- If possible, reduce disulfide bonds with a cell-permeant reducing agent (use with caution).
High background fluorescence - Incomplete removal of unreacted probe.- Non-specific binding.- Increase the number and duration of wash steps.- Decrease the FDAM concentration.
Cell toxicity - High concentration of FDAM.- High concentration of DMSO/DMF in the final labeling solution.- Perform a dose-response curve to determine the optimal, non-toxic concentration of FDAM.- Ensure the final concentration of the organic solvent is low (typically <0.5%).

Conclusion

This compound is a powerful tool for the fluorescent labeling of intracellular proteins in living cells. Its cell-permeant nature and esterase-dependent activation provide a means to specifically label the proteome of viable cells. Successful application of this probe requires careful optimization of labeling conditions to achieve specific and robust fluorescence while maintaining cell health. The protocols and data provided herein serve as a comprehensive guide for researchers embarking on the use of FDAM for live-cell imaging applications.

Application Notes and Protocols for Labeling Antibodies with Fluorescein Diacetate 5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide is a thiol-reactive fluorescent probe that is particularly useful for labeling antibodies and other proteins. The maleimide (B117702) group specifically and covalently reacts with free sulfhydryl groups (thiols) on cysteine residues, forming a stable thioether bond.[1][2][3][] A key feature of this dye is the presence of two acetate (B1210297) groups, which render the molecule non-fluorescent. Once the labeled antibody is introduced into live cells, intracellular esterases cleave the acetate groups, resulting in the highly fluorescent fluorescein molecule. This property makes Fluorescein diacetate 5-maleimide an excellent tool for tracking antibody internalization and localization within living cells.

This document provides a detailed, step-by-step guide for the successful conjugation of this compound to antibodies, including protocols for antibody preparation, the labeling reaction, and purification of the final conjugate.

Chemical Properties and Reaction Mechanism

This compound has a molecular weight of approximately 511.44 g/mol . The optimal reaction pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][3] At this pH range, the maleimide group exhibits high selectivity for sulfhydryl groups over other functional groups like primary amines.[3] At pH values above 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can also occur.[3]

The reaction involves the nucleophilic attack of the deprotonated thiol group on one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable, covalent thioether linkage.[]

Experimental Protocols

This section details the necessary steps for labeling an antibody with this compound.

Materials and Reagents
  • Antibody to be labeled (at a concentration of 2-10 mg/mL for optimal results)[5]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris buffer, or HEPES buffer (10-100 mM, pH 7.0-7.5), degassed.[2] Buffers should not contain any thiol compounds.[2]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]

  • Purification/Desalting Column (e.g., Sephadex G-50) or dialysis equipment.[6][7]

  • Spectrophotometer

Step 1: Antibody Preparation
  • Dissolve the Antibody: Prepare the antibody solution in the chosen conjugation buffer at a concentration of 2-10 mg/mL.[5] If the antibody solution contains impurities or stabilizing proteins like bovine serum albumin (BSA), it should be purified prior to labeling.[5]

  • Reduction of Disulfide Bonds (Optional): Many antibodies, particularly IgG, have accessible disulfide bonds in the hinge region that can be reduced to generate free sulfhydryl groups for labeling.

    • If using TCEP, add a 10-100 fold molar excess to the antibody solution and incubate for 20-30 minutes at room temperature.[2] TCEP does not need to be removed before adding the maleimide dye.[3]

    • If using DTT, add to a final concentration of 20 mM and incubate for 30 minutes at room temperature.[5] Crucially, DTT must be completely removed before adding the dye, typically by using a desalting column.

Step 2: Preparation of the Dye Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[6]

  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[2] For example, to prepare a 10 mM solution from 1 mg of dye (MW ~511.44), add approximately 195.5 µL of solvent.

  • Vortex the solution until the dye is fully dissolved. This stock solution should be prepared fresh and used promptly.[5]

Step 3: The Labeling Reaction
  • Molar Ratio: A dye-to-antibody molar ratio of 10:1 to 20:1 is recommended as a starting point.[2] This ratio may need to be optimized for each specific antibody to achieve the desired degree of labeling.

  • Conjugation: Slowly add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently stirring or vortexing.

  • Incubation: Incubate the reaction mixture in the dark to prevent photobleaching of the fluorophore. The incubation can be carried out for 2 hours at room temperature or overnight at 2-8°C for more sensitive proteins.[2][6]

Step 4: Purification of the Labeled Antibody

It is critical to remove any unreacted dye from the labeled antibody.

  • Size Exclusion Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-50) pre-equilibrated with your desired storage buffer (e.g., PBS).[7] The larger labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained.

  • Dialysis: Alternatively, dialyze the sample against a large volume of storage buffer overnight at 4°C with several buffer changes.[6]

Step 5: Characterization of the Conjugate
  • Measure Absorbance: Dilute the purified labeled antibody and measure its absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for fluorescein (approximately 492 nm).

  • Calculate the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor)

      • The correction factor for fluorescein at 280 nm is typically around 0.3.

    • Molar concentration of protein = Corrected A₂₈₀ / (ε_protein × path length)

      • The extinction coefficient (ε) for a typical IgG at 280 nm is ~210,000 M⁻¹cm⁻¹.

    • Molar concentration of dye = Aₘₐₓ / (ε_dye × path length)

      • The extinction coefficient (ε) for fluorescein at its maximum absorbance is ~83,000 M⁻¹cm⁻¹.[8]

    • DOL = Molar concentration of dye / Molar concentration of protein

    An optimal DOL for most antibodies is typically between 2 and 10.[5]

Step 6: Storage

Store the labeled antibody protected from light at 4°C for short-term storage (up to one month) or in single-use aliquots at -20°C for long-term storage.[6]

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Antibody Concentration 2-10 mg/mL[5]
Conjugation Buffer pH 7.0 - 7.5[2]
Dye Stock Solution 10 mM in anhydrous DMSO or DMF[2]
Dye:Antibody Molar Ratio 10:1 to 20:1[2]
Reaction Time 2 hours at room temperature or overnight at 2-8°C[2][6]
Optional Reduction (TCEP) 10-100 fold molar excess for 20-30 min at RT[2]
Optimal Degree of Labeling 2 - 10[5]
Fluorescein Ex/Em ~492 nm / ~520 nm (after esterase cleavage)
Fluorescein Ext. Coeff. ~83,000 M⁻¹cm⁻¹[8]

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab Antibody Solution (2-10 mg/mL in conjugation buffer) Reduction Optional: Disulfide Bond Reduction (TCEP or DTT) Ab->Reduction If needed Mix Mix Antibody and Dye (10:1 to 20:1 molar ratio) Ab->Mix Dye Fluorescein Diacetate 5-Maleimide Stock (10 mM in DMSO/DMF) Dye->Mix Reduction->Mix Incubate Incubate (2h @ RT or O/N @ 4°C, in dark) Mix->Incubate Purify Purify Conjugate (Size Exclusion or Dialysis) Incubate->Purify Analyze Characterize Conjugate (Spectrophotometry, DOL) Purify->Analyze Store Store Labeled Antibody (-20°C or 4°C, protected from light) Analyze->Store

Caption: Workflow for labeling antibodies with this compound.

Signaling Pathway Analogy: Intracellular Activation

Intracellular_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Ab_Conjugate Labeled Antibody Fluorescein Diacetate Non-Fluorescent Esterases Intracellular Esterases Ab_Conjugate->Esterases Internalization Activated_Ab Activated Antibody Fluorescein Highly Fluorescent Esterases->Activated_Ab Cleavage of Acetate Groups

Caption: Intracellular activation of the fluorescein diacetate-labeled antibody.

References

Application Notes and Protocols for the Quantification of Free Thiols with Fluorescein Diacetate 5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the quantification of free thiols in biological samples, particularly proteins and peptides, using Fluorescein (B123965) Diacetate 5-Maleimide (FDAM). This method is valuable in various research and drug development contexts, including the characterization of protein therapeutics, monitoring redox state, and studying protein modification.

Introduction

The quantification of free thiol (sulfhydryl) groups (-SH) is crucial in many areas of biological research and pharmaceutical development. Thiols are present in the amino acid cysteine and are involved in protein structure, enzyme activity, and cellular redox balance. The number of free thiols can indicate the conformational state of a protein, the extent of post-translational modifications, or the presence of oxidative stress. In drug development, quantifying free thiols is essential for the characterization and quality control of therapeutic proteins and for the development of antibody-drug conjugates (ADCs) where drugs are often conjugated to cysteine residues.

Fluorescein Diacetate 5-Maleimide (FDAM) is a thiol-reactive fluorescent probe. The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine residues under mild conditions to form a stable thioether bond.[1][2] Upon reaction, the fluorescein moiety can be detected by its fluorescence, providing a sensitive method for quantification.

Principle of the Assay

The FDAM assay is based on the covalent labeling of free sulfhydryl groups with the maleimide moiety of FDAM. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[1] At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than towards an amine.[1] The diacetate groups on the fluorescein molecule render it non-fluorescent. Once the molecule enters a cell or is in an environment with esterase activity, the acetate (B1210297) groups are cleaved, yielding a highly fluorescent product. For in vitro quantification of purified proteins, a hydrolysis step or direct use of fluorescein-5-maleimide (B15326) may be preferred. The intensity of the fluorescence is directly proportional to the amount of free thiol in the sample.

Key Experimental Considerations

  • pH: The reaction between maleimides and thiols is most efficient and specific at a pH between 6.5 and 7.5.[1] At pH values above 7.5, reactivity towards primary amines increases.[1]

  • Absence of Thiols in Buffers: Buffers and other reagents used in the assay must be free of extraneous sulfhydryl-containing compounds (e.g., DTT, β-mercaptoethanol) as they will compete for reaction with FDAM.[1][3]

  • Reduction of Disulfide Bonds: Many proteins contain cysteine residues that are linked by disulfide bonds (-S-S-). These are not reactive with maleimides. To quantify the total thiol content, these disulfide bonds must first be reduced to free thiols using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][4]

  • Removal of Reducing Agents: After reduction, it is critical to remove the reducing agent before adding FDAM, as it will react with the probe. This can be achieved by dialysis, gel filtration, or using immobilized reducing agents.[1][4] TCEP is a good option as excess TCEP does not necessarily need to be removed before the labeling step.[4]

  • Light Sensitivity: Fluorescein is light-sensitive, so all steps involving FDAM and the labeled product should be performed with protection from light.

Experimental Protocols

Materials and Reagents
  • This compound (FDAM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5)[1]

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

  • (Optional) Desalting columns or dialysis equipment for removal of reducing agents

  • Protein or peptide sample with free thiols

  • Cysteine or Glutathione (B108866) for standard curve

  • Microplate reader with fluorescence detection (Excitation/Emission ~492/515 nm) or a spectrophotometer[5]

  • Black, clear-bottom 96-well plates for fluorescence measurements[6]

Preparation of Reagents
  • FDAM Stock Solution (10 mM): Dissolve FDAM in anhydrous DMF or DMSO to a final concentration of 10 mM. This solution should be prepared fresh and protected from light.[1][7] Unused stock solution can be stored at -20°C for up to a month, protected from moisture.

  • Reaction Buffer: Prepare a 1x working solution of the reaction buffer. To prevent metal-catalyzed oxidation of thiols, 5-10 mM EDTA can be added.[1]

  • Standard Solutions: Prepare a stock solution of a known thiol-containing compound like cysteine or glutathione in the reaction buffer. From this stock, prepare a series of dilutions to generate a standard curve.

Optional: Reduction of Disulfide Bonds
  • Dissolve the protein sample in the reaction buffer.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate for 20-30 minutes at room temperature.

  • If DTT is used, it must be removed by dialysis or gel filtration before proceeding.[4]

Labeling Protocol
  • Prepare the protein sample in the reaction buffer at a concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of the FDAM stock solution to the protein solution while gently stirring.[4]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][4]

  • To stop the reaction, an excess of a small thiol compound like mercaptoethanol or glutathione can be added to consume the unreacted FDAM.[4]

  • Remove the unreacted FDAM by gel filtration or dialysis.[1][4]

Quantification
  • Prepare a standard curve using known concentrations of a thiol-containing standard (e.g., cysteine).

  • Add the standards and the labeled protein samples to a 96-well black, clear-bottom plate.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~492 nm and emission at ~515 nm.

  • Determine the concentration of free thiols in the sample by interpolating its fluorescence reading on the standard curve.

  • The degree of labeling (DOL) can be calculated by measuring the absorbance of the protein at 280 nm and the fluorescein at its maximum absorbance (~492 nm) and using the Beer-Lambert law.

Data Presentation

Quantitative data should be organized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Standard Curve Data for Thiol Quantification

Standard Concentration (µM)Fluorescence Intensity (RFU) - Replicate 1Fluorescence Intensity (RFU) - Replicate 2Fluorescence Intensity (RFU) - Replicate 3Average Fluorescence (RFU)
0
5
10
25
50
75
100

Table 2: Quantification of Free Thiols in Samples

Sample IDFluorescence Intensity (RFU)Calculated Thiol Concentration (µM)Protein Concentration (mg/mL)Moles of Thiol per Mole of Protein
Sample A
Sample B
Control

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product FDAM Fluorescein Diacetate 5-Maleimide (FDAM) Product Stable Thioether Bond (Fluorescent Adduct) FDAM->Product + Thiol Thiol Free Thiol (e.g., Cysteine residue) Thiol->Product pH pH 6.5 - 7.5 pH->Product

Caption: Reaction between FDAM and a free thiol group.

Experimental Workflow

G start Start: Protein Sample reduction Optional: Reduce Disulfide Bonds (TCEP/DTT) start->reduction labeling Label with FDAM (2 hrs @ RT or O/N @ 4°C) start->labeling If no disulfide reduction needed removal Remove Reducing Agent (if necessary) reduction->removal removal->labeling purification Remove Excess FDAM (Gel Filtration/Dialysis) labeling->purification measurement Measure Fluorescence (Ex: 492 nm, Em: 515 nm) purification->measurement analysis Data Analysis: Quantify Thiols vs. Standard Curve measurement->analysis end End: Quantified Thiol Content analysis->end

Caption: Workflow for thiol quantification using FDAM.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Signal Reagents added in incorrect order or improperly prepared.Repeat the assay, checking calculations and buffer preparations.
Insufficient incubation time.Optimize incubation time for the labeling reaction.
FDAM has degraded.Use a fresh stock of FDAM. Store desiccated at -20°C.[1]
High Background Insufficient washing/removal of excess FDAM.Ensure complete removal of unreacted FDAM through dialysis or gel filtration.
Contaminated buffers.Prepare fresh buffers.
Poor Reproducibility Inconsistent pipetting or liquid handling.Use calibrated pipettes and consider automating liquid handling steps.[6]
Variation in incubation times or temperatures.Standardize all incubation steps.
Sample Precipitation Poor solubility of the protein or the labeled conjugate.Assess the solubility of your sample in the chosen buffer. Optimize buffer conditions.

Applications in Drug Development

  • Characterization of Biotherapeutics: To ensure the consistency and quality of therapeutic proteins, the number of free thiols is a critical quality attribute that needs to be monitored.

  • Antibody-Drug Conjugate (ADC) Development: ADCs are often formed by conjugating a cytotoxic drug to an antibody through cysteine residues. Quantifying the free thiols before and after conjugation is essential for determining the drug-to-antibody ratio (DAR).

  • Monitoring Oxidative Stress: Changes in the cellular thiol pool can be an indicator of oxidative stress, which is relevant in various disease models and for testing the effects of drug candidates.[8]

  • Studying Protein Folding and Stability: The presence of free versus disulfide-bonded cysteines provides information about the folding state and stability of a protein.

References

Application Notes: Probing Protein Conformation with Fluorescein Diacetate 5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the conformational dynamics of proteins is paramount in elucidating their function, mechanism of action, and role in disease. Fluorescein (B123965) diacetate 5-maleimide (FDAM) and its active form, fluorescein-5-maleimide (B15326), are powerful thiol-reactive fluorescent probes for studying these structural changes. While FDAM is a non-fluorescent molecule that can be used to assess cell viability after being hydrolyzed by intracellular esterases to the fluorescent fluorescein, its deacetylated counterpart, fluorescein-5-maleimide, is extensively used for in vitro studies of protein conformation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing fluorescein-5-maleimide to probe protein conformational changes.

The maleimide (B117702) group of fluorescein-5-maleimide reacts specifically with the sulfhydryl groups of cysteine residues, forming a stable thioether bond under mild conditions (pH 6.5-7.5).[5][6] The fluorescence of the attached fluorescein molecule is highly sensitive to its local environment. A change in protein conformation can alter the polarity of the microenvironment around the probe, leading to a detectable change in fluorescence intensity and/or emission wavelength.[7][8] This property allows researchers to monitor conformational transitions in real-time.

Principle of Conformational Change Detection

The core principle lies in the solvatochromic properties of the fluorescein dye. When a protein undergoes a conformational change, a cysteine residue labeled with fluorescein-5-maleimide may move from a solvent-exposed (polar) environment to a more buried, hydrophobic (nonpolar) pocket, or vice versa. This alteration in the local environment of the dye leads to a shift in its fluorescence emission spectrum and intensity. For instance, a blue shift (shift to a shorter wavelength) and an increase in fluorescence intensity are often observed when the probe moves to a more hydrophobic environment.[8] By monitoring these fluorescence changes, one can infer changes in the protein's tertiary structure.

Key Applications

  • Monitoring Protein Folding and Unfolding: Track the transition between folded and unfolded states in response to denaturants, temperature, or pH changes.[8]

  • Detecting Ligand-Induced Conformational Changes: Observe structural rearrangements upon the binding of small molecules, substrates, or other proteins.[2]

  • Studying Enzyme Kinetics: Monitor conformational changes during the catalytic cycle of an enzyme.

  • High-Throughput Screening: Screen for compounds that induce a specific conformational state in a target protein.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of Fluorescein-5-Maleimide
PropertyValueReference
Molecular FormulaC₂₄H₁₃NO₇[5]
Molecular Weight427.36 g/mol [3]
Excitation Wavelength (λex)~494 nm[2]
Emission Wavelength (λem)~519 nm[2]
Extinction Coefficient~75,000 cm⁻¹M⁻¹ at 494 nm[6]
Reactive GroupMaleimide[6]
Target ResidueCysteine (thiol group)[6]
Table 2: Representative Data from a Ligand-Binding Study

This table illustrates typical data obtained from a fluorescence spectroscopy experiment monitoring the change in fluorescence intensity of a fluorescein-5-maleimide labeled protein upon titration with a ligand.

Ligand Concentration (µM)Average Fluorescence Intensity (Arbitrary Units)Standard Deviation% Change in Fluorescence
0150.25.10%
1165.86.210.4%
5210.58.940.1%
10245.110.363.2%
20270.911.580.4%
50285.312.190.0%
100286.111.890.5%

Experimental Protocols

Protocol 1: Protein Labeling with Fluorescein-5-Maleimide

This protocol outlines the steps for covalently labeling a protein with fluorescein-5-maleimide. Optimization may be required for each specific protein.[5][6]

Materials:

  • Purified protein with at least one accessible cysteine residue

  • Fluorescein-5-maleimide

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5)[5]

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) for disulfide bond reduction

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Storage Buffer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.[6]

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide dye.[5]

  • Dye Preparation:

    • Allow the vial of Fluorescein-5-maleimide to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Fluorescein-5-maleimide stock solution to the protein solution while gently stirring.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein at 280 nm (for protein) and 494 nm (for fluorescein).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 10 for antibodies.[6]

  • Storage:

    • Store the labeled protein at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage, protected from light.[5]

Protocol 2: Monitoring Conformational Changes using Fluorescence Spectroscopy

This protocol describes how to use a fluorometer to measure changes in the fluorescence of the labeled protein.

Materials:

  • Fluorescein-5-maleimide labeled protein

  • Fluorometer

  • Quartz cuvette

  • Buffer for the experiment

  • Ligand, denaturant, or other molecule of interest

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 494 nm and the emission wavelength to scan a range, for example, from 500 nm to 600 nm.

    • Set the excitation and emission slit widths (e.g., 3 nm).[9]

  • Sample Preparation:

    • Dilute the labeled protein in the experimental buffer to a concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).

  • Baseline Measurement:

    • Place the protein solution in the cuvette and record the baseline fluorescence emission spectrum.

  • Titration/Perturbation:

    • Add small aliquots of the ligand, denaturant, or other molecule of interest to the cuvette.

    • Mix gently and allow the system to equilibrate.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (or the shift in the emission maximum wavelength) as a function of the concentration of the added molecule.

    • Fit the data to an appropriate binding or unfolding model to determine parameters such as binding affinity (Kd) or the midpoint of unfolding (Cm).

Protocol 3: Western Blot Analysis of Protein Conformation

This is a modified Western blot protocol to indirectly probe protein conformation using a conformation-specific antibody.

Materials:

  • Fluorescein-5-maleimide labeled protein

  • SDS-PAGE gels and running buffer

  • Transfer buffer and system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (conformation-specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Fluorescence imaging system

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Run both native and denatured (boiled in SDS-PAGE sample buffer) samples of the fluorescein-labeled protein on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Fluorescence Imaging (Optional):

    • Image the membrane using a fluorescence imager to visualize all the labeled protein bands (both native and denatured forms).

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the conformation-specific primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Analysis:

    • Compare the fluorescent signal (total labeled protein) with the chemiluminescent signal (protein in the specific conformation). This can provide information on the fraction of the protein that is in the conformation recognized by the antibody.

Visualizations

G cluster_0 Protein Labeling Workflow A Prepare Protein Solution (2-10 mg/mL in pH 6.5-7.5 buffer) B Reduce Disulfides (optional) (with TCEP) A->B D Incubate Protein and Dye (10-20x molar excess of dye) (2h @ RT or overnight @ 4°C) A->D B->D C Prepare 10 mM Dye Stock (Fluorescein-5-maleimide in DMSO) C->D E Purify Labeled Protein (Size-Exclusion Chromatography) D->E F Characterize Labeled Protein (Determine Degree of Labeling) E->F

Caption: Workflow for labeling a protein with Fluorescein-5-maleimide.

G cluster_0 Conformational Change Detection cluster_1 State A (e.g., Unbound) cluster_2 Solvent Exposed cluster_3 State B (e.g., Ligand-Bound) cluster_4 Buried A Protein B Dye C Protein A->C Ligand Binding E Low Fluorescence (Polar Environment) B->E D Dye F High Fluorescence (Nonpolar Environment) D->F G Ligand Binding

Caption: Principle of fluorescence change upon protein conformational shift.

G cluster_0 Fluorescence Spectroscopy Workflow A Setup Fluorometer (λex=494nm, λem=500-600nm) B Prepare Labeled Protein Sample A->B C Record Baseline Spectrum B->C D Add Ligand/Perturbant C->D E Record Spectrum after Equilibration D->E F Repeat Titration E->F G Analyze Data (Plot ΔF vs. [Ligand]) E->G F->D

Caption: Workflow for fluorescence spectroscopy analysis.

G cluster_0 Modified Western Blot Workflow A SDS-PAGE of Labeled Protein (Native and Denatured) B Transfer to Membrane A->B C Image for Total Fluorescent Protein B->C D Block Membrane C->D E Incubate with Conformation- Specific Primary Antibody D->E F Incubate with HRP-Secondary Antibody E->F G Add Chemiluminescent Substrate F->G H Image for Chemiluminescence G->H I Compare Fluorescent and Chemiluminescent Signals H->I

Caption: Modified Western blot workflow for conformational analysis.

References

Application Notes and Protocols for Labeling Cysteine Residues with Fluorescein Diacetate 5-Maleimide (FDAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a thiol-reactive fluorescent probe that offers a unique advantage for studying viable cells. Structurally similar to the widely used Fluorescein-5-maleimide, FDAM possesses two acetate (B1210297) groups that render the molecule non-fluorescent. This property allows for the specific labeling of intracellular proteins containing cysteine residues. Once FDAM has entered a cell and reacted with intracellular thiols, endogenous esterases cleave the acetate groups, resulting in the highly fluorescent fluorescein molecule. This intracellular activation mechanism makes FDAM an excellent tool for identifying and tracking viable cells and for studying intracellular processes without background fluorescence from the extracellular environment.

The maleimide (B117702) group of FDAM reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a neutral to slightly acidic pH (6.5-7.5), minimizing non-specific reactions with other nucleophilic groups like amines.

Key Features of FDAM:

  • Profluorogenic: Non-fluorescent until activated by intracellular esterases, minimizing background noise.

  • Cysteine-Specific: The maleimide group provides high selectivity for thiol groups on cysteine residues.

  • Viability Indicator: Fluorescence activation is dependent on enzymatic activity within viable cells.

  • Versatile Applications: Suitable for flow cytometry, fluorescence microscopy, and other cell-based assays.

Principle of FDAM Labeling and Activation

The utility of FDAM is based on a two-step process: covalent labeling of cysteine residues and subsequent enzymatic activation to a fluorescent form.

  • Covalent Labeling: The maleimide moiety of FDAM reacts with the sulfhydryl group of a cysteine residue on a protein to form a stable thioether linkage. This reaction is highly specific for thiols within the optimal pH range.

  • Intracellular Activation: The non-fluorescent FDAM-protein conjugate is then introduced into live cells. Intracellular esterases, which are active in viable cells, hydrolyze the two acetate groups on the fluorescein core. This hydrolysis yields a highly fluorescent fluorescein-protein conjugate that is retained within the cell.

Quantitative Data Summary

For optimal and reproducible protein labeling, it is crucial to control several key parameters. The table below summarizes the critical quantitative data for the FDAM protein labeling protocol.

ParameterRecommended Value/RangeNotes
FDAM Properties
Molecular Weight511.44 g/mol
Excitation Wavelength (post-hydrolysis)~492 nmIn 0.1 M phosphate (B84403) buffer, pH 7.0, after derivatization and esterase cleavage.
Emission Wavelength (post-hydrolysis)~520 nmIn 0.1 M phosphate buffer, pH 7.0, after derivatization and esterase cleavage.
Reaction Conditions
Labeling pH6.5 - 7.5[1][2]Optimal for maleimide-thiol reaction specificity. Higher pH (>7.5) can lead to reaction with amines and hydrolysis of the maleimide group.[1]
Dye:Protein Molar Ratio10:1 to 25:1[1]This should be optimized for each specific protein and application.
Reaction Time2 hours at room temperature or overnight at 4°C[1]
Protein Concentration>2 mg/mL[2]Lower concentrations can significantly reduce labeling efficiency.[2]
Stock Solution
SolventAnhydrous DMSO or DMFPrepare fresh as maleimides are moisture-sensitive.[1]
Concentration10 mM
Storage
FDAM (solid)-20°C, desiccated and protected from light[1]
FDAM Stock Solution-20°C, in single-use aliquots to avoid freeze-thaw cycles
Labeled Protein4°C for up to one month or -20°C for long-term storage (in single-use aliquots)[1]Protect from light.[1]

Experimental Protocols

Protocol 1: Labeling of Purified Protein with FDAM

This protocol describes the steps for labeling a purified protein containing accessible cysteine residues with FDAM.

Materials:

  • Purified protein with at least one free cysteine residue

  • Fluorescein diacetate 5-maleimide (FDAM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[1]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.[2]

    • If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP or DTT and incubate for 30-60 minutes at room temperature.

    • Crucially, if DTT is used as the reducing agent, it must be removed before adding FDAM , as it will compete for the maleimide groups. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed.

  • FDAM Stock Solution Preparation:

    • Immediately before use, dissolve FDAM in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add the FDAM stock solution to the protein solution to achieve the desired dye:protein molar ratio (typically 10:1 to 25:1). Add the FDAM solution dropwise while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration that is in large excess to the initial amount of FDAM. This will react with any unreacted FDAM.

  • Purification of the Labeled Protein:

    • Remove the unreacted FDAM and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically after the diacetate groups are hydrolyzed.

    • To hydrolyze the acetate groups for measurement, the labeled protein can be treated with a mild base (e.g., pH 9.0) or an esterase.

    • Measure the absorbance of the hydrolyzed sample at 280 nm (for protein) and ~492 nm (for fluorescein).

    • The protein concentration can be calculated using the Beer-Lambert law and the extinction coefficient of the protein. A correction factor for the absorbance of the dye at 280 nm should be applied.

    • The dye concentration can be calculated using the Beer-Lambert law with the extinction coefficient of fluorescein (approximately 70,000 M⁻¹cm⁻¹ at pH 9.0).

    • DOL = (molar concentration of dye) / (molar concentration of protein).

Protocol 2: Labeling of Intracellular Proteins in Live Cells for Flow Cytometry

This protocol provides a general guideline for labeling intracellular proteins in live cells with FDAM for analysis by flow cytometry.

Materials:

  • Cell suspension of interest

  • FDAM

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) or other suitable cell culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in PBS or serum-free medium.

  • FDAM Staining Solution:

    • Prepare a 1 mM stock solution of FDAM in anhydrous DMSO.

    • Dilute the FDAM stock solution in PBS or serum-free medium to the desired final working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell type and application.

  • Cell Staining:

    • Add the FDAM working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. During this time, FDAM will diffuse into the cells, react with intracellular thiols, and be converted to its fluorescent form by esterases.

  • Washing:

    • After incubation, wash the cells 2-3 times with cold PBS or complete medium to remove any unreacted or extracellular FDAM. Centrifuge the cells at a gentle speed (e.g., 300 x g) for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 520/30 nm bandpass) for fluorescein detection.

    • Include appropriate controls, such as unstained cells and cells treated with an esterase inhibitor (to confirm that fluorescence is due to esterase activity).

Diagrams

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis p1 Purified Protein Solution p2 Optional: Reduce Disulfides (TCEP/DTT) p1->p2 If necessary l2 Add FDAM to Protein (pH 6.5-7.5) p2->l2 l1 Prepare FDAM Stock (DMSO/DMF) l1->l2 l3 Incubate (2h RT or O/N 4°C) l2->l3 u1 Quench Reaction l3->u1 u2 Purify (SEC/Dialysis) u1->u2 u3 Determine DOL u2->u3

Experimental workflow for labeling proteins with FDAM.

intracellular_activation cluster_cell Live Cell cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space fdam_ext FDAM (Non-fluorescent) fdam_int FDAM-Protein (Non-fluorescent) fdam_ext->fdam_int Cellular Uptake & Cysteine Labeling esterase Esterases fdam_int->esterase fluorescein_prot Fluorescein-Protein (Fluorescent) esterase->fluorescein_prot Hydrolysis of Acetate Groups

Intracellular activation of FDAM by esterases.

Applications

FDAM is a powerful tool for a variety of cell-based applications where the identification and analysis of viable cells are critical.

  • Flow Cytometry: FDAM can be used to identify and quantify viable cells in a mixed population. The intensity of the fluorescence can also provide an indication of the level of intracellular esterase activity.

  • Fluorescence Microscopy: Live-cell imaging with FDAM allows for the visualization of cellular morphology and the localization of labeled proteins within viable cells.

  • Drug Development: In drug discovery, FDAM can be used to assess the impact of drug candidates on cell viability and to study the intracellular targets of cysteine-reactive compounds.

  • Cell Proliferation Assays: Similar to CFSE, the fluorescence of FDAM-labeled proteins is distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Fluorescent Signal Inefficient labelingOptimize dye:protein ratio; ensure protein concentration is adequate; confirm the presence of free cysteines.
Low esterase activity in cellsIncrease incubation time with FDAM; use a positive control cell line with known high esterase activity.
Premature hydrolysis of diacetate groupsPrepare FDAM stock solution fresh; avoid prolonged exposure to basic pH during labeling.
High Background Fluorescence Incomplete removal of unreacted dyeEnsure thorough purification of the labeled protein.
Non-specific bindingOptimize labeling pH to be within the 6.5-7.5 range; include a quenching step.
Cell Death/Toxicity High concentration of FDAM or DMSOTitrate FDAM concentration to find the optimal balance between signal and toxicity; ensure the final DMSO concentration is low (<0.5%).

References

Application Notes and Protocols: Fluorescein Diacetate 5-Maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein diacetate 5-maleimide (FDAM) and its derivative, Fluorescein-5-maleimide (F5M), are pivotal reagents in bioconjugation, offering a means to fluorescently label biomolecules. This document provides detailed application notes and experimental protocols for their use. FDAM is a cell-permeable, non-fluorescent molecule that becomes fluorescent upon intracellular hydrolysis by esterases. This property makes it an excellent probe for assessing cellular viability and enzymatic activity. Following hydrolysis, the maleimide (B117702) group can react with intracellular thiols, making it a tool for studying the cellular redox state. In contrast, Fluorescein-5-maleimide is directly fluorescent and is primarily used for the in vitro labeling of purified proteins, peptides, and other molecules containing free sulfhydryl groups.

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is dictated by its spectral properties and reactivity. The key characteristics of Fluorescein-5-maleimide, the active form of FDAM after esterase cleavage, are summarized below.

PropertyValueReference
Molecular Formula C₂₄H₁₃NO₇ (F5M) / C₂₈H₁₇NO₉ (FDAM)[1]
Molecular Weight 427.4 g/mol (F5M) / 511.44 g/mol (FDAM)[1]
Excitation Wavelength (λex) ~494 nm[2]
Emission Wavelength (λem) ~519 nm[2]
Molar Extinction Coefficient (ε) ≥ 80,000 M⁻¹cm⁻¹[1]
Reactive Group Maleimide[3][4]
Target Moiety Sulfhydryl groups (-SH)[1]
Solubility Soluble in DMF and DMSO[1][5]

Key Applications

  • Intracellular Thiol Detection and Redox State Analysis: FDAM is used to quantify reduced intracellular thiols in viable cells. After diffusing into the cell, esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and its maleimide group available to react with intracellular thiols.[6][7]

  • Protein and Peptide Labeling (in vitro): Fluorescein-5-maleimide is extensively used to covalently label proteins and peptides at cysteine residues for visualization in fluorescence microscopy, flow cytometry, and other analytical techniques.[2][8]

  • Studying Protein Conformation: Changes in the fluorescence of a conjugated probe can indicate conformational changes in the protein's structure.[9][10]

  • Enzyme Activity Assays: FDAM can be used to measure intracellular esterase activity, which is often correlated with cell viability and metabolic function.[11][12]

Experimental Protocols

Protocol 1: In Vitro Labeling of Proteins with Fluorescein-5-Maleimide

This protocol details the steps for conjugating Fluorescein-5-maleimide to a purified protein containing free sulfhydryl groups.

Materials:

  • Fluorescein-5-maleimide (F5M)

  • Purified protein with free sulfhydryl groups (2-10 mg/mL)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5. Degas the buffer before use.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Dye removal column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[3]

    • If the protein contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[13] Note: If using DTT for reduction, it must be removed before adding the maleimide dye.[3]

  • Dye Preparation:

    • Equilibrate the vial of F5M to room temperature before opening.[1]

    • Immediately before use, prepare a 10 mM stock solution of F5M in anhydrous DMF or DMSO.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the F5M stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification of the Conjugate:

    • Remove unreacted F5M using a dye removal column, gel filtration, or dialysis against a suitable buffer.[1][5]

  • Storage:

    • Store the labeled protein at 4°C for short-term use (up to one month) or in single-use aliquots at -20°C for long-term storage, protected from light.[1] For extended storage, the addition of a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%) is recommended.[15]

Protocol 2: Measurement of Intracellular Thiols using this compound (FDAM) and Flow Cytometry

This protocol provides a method for assessing the intracellular thiol redox state in a cell population using FDAM.

Materials:

  • This compound (FDAM)

  • Cell suspension (e.g., Jurkat cells)

  • Complete cell culture medium (e.g., IMDM)

  • d-PBS (Dulbecco's Phosphate-Buffered Saline)

  • N-ethylmaleimide (NEM) as a negative control

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density (e.g., 2 x 10⁵ to 10⁶ cells/mL).[6]

    • Harvest and wash the cells with d-PBS.

  • Control Sample Preparation:

    • For a negative control, pre-incubate a sample of cells with 1 µM NEM for 20 minutes. This will block the free thiol groups.[6]

  • FDAM Labeling:

    • Resuspend the cell pellets in d-PBS.

    • Add FDAM to the cell suspension to a final concentration of 0.1 µM.[2]

    • Incubate for 20 minutes on ice, protected from light.[6]

  • Washing:

    • Centrifuge the cells at 100-300 x g for 5 minutes at 4°C.[6]

    • Remove the supernatant and wash the cell pellet with cold d-PBS. Repeat the wash step.[6]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry.

    • Analyze the fluorescence of the cell population using a flow cytometer with excitation at 488 nm and emission detection around 520-530 nm.[6]

    • The NEM-treated cells should exhibit significantly lower fluorescence compared to the FDAM-only treated cells, confirming the thiol-specificity of the signal.[6]

Diagrams

FDAM Activation and Bioconjugation Pathway

FDAM_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FDAM FDAM (Non-fluorescent, Cell-permeable) F5M Fluorescein-5-Maleimide (Fluorescent) FDAM->F5M Membrane Transport Conjugate Fluorescent Thiol Conjugate F5M->Conjugate Thiol Intracellular Thiol (e.g., Glutathione, Cysteine) Thiol->Conjugate Esterase Esterases Esterase->F5M Hydrolysis

Caption: Intracellular activation and reaction of FDAM.

General Workflow for Protein Bioconjugation with Fluorescein-5-Maleimide

Protein_Labeling_Workflow Start Start: Purified Protein with Thiols Reduction Optional: Reduce Disulfide Bonds (TCEP) Start->Reduction Conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) Reduction->Conjugation Dye_Prep Prepare 10 mM Fluorescein-5-Maleimide Stock in DMSO/DMF Dye_Prep->Conjugation Purification Purification (e.g., Gel Filtration) Conjugation->Purification Analysis Characterization (e.g., Spectroscopy) Purification->Analysis End End: Labeled Protein Analysis->End

Caption: Workflow for labeling proteins with F5M.

References

Application Notes and Protocols for Cell Staining with Fluorescein Diacetate 5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a cell-permeable fluorescent probe designed for the detection and quantification of intracellular thiols, such as glutathione, in living cells. This probe combines the features of fluorescein diacetate (FDA) and a maleimide (B117702) group. The diacetate moiety renders the molecule non-fluorescent and allows it to freely cross the cell membrane. Once inside a viable cell, intracellular esterases cleave the acetate (B1210297) groups, yielding a fluorescent compound. The maleimide group then specifically and covalently reacts with thiol groups, forming a stable thioether bond. The resulting fluorescence intensity is proportional to the intracellular thiol content, providing a valuable tool for assessing cellular redox state and viability.[1][2][3] This methodology is applicable in various research areas, including drug development, toxicology, and studies on oxidative stress.

Mechanism of Action

The staining process with Fluorescein diacetate 5-maleimide involves a two-step intracellular activation and reaction sequence.

FDAM_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space (Viable Cell) FDAM_non_fluorescent FDAM (Non-fluorescent, Membrane-permeable) FDAM_cleaved Fluorescein Maleimide (Fluorescent) FDAM_non_fluorescent->FDAM_cleaved Enzymatic Cleavage Fluorescent_Adduct Stable Fluorescent Thioether Adduct FDAM_cleaved->Fluorescent_Adduct Covalent Bonding Intracellular_Thiols Intracellular Thiols (e.g., Glutathione) Esterases Intracellular Esterases FDAM_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Prepare_Stock Prepare FDAM Stock Solution (10 mM in DMSO) Prepare_Working Prepare Fresh Working Solution Prepare_Stock->Prepare_Working Incubate Incubate Cells with FDAM Working Solution (15-30 min, 37°C, dark) Prepare_Working->Incubate Prepare_Cells Prepare Cell Suspension or Adherent Cells Prepare_Cells->Incubate Wash Wash Cells to Remove Excess Dye Incubate->Wash Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash->Analyze

References

Troubleshooting & Optimization

How to reduce non-specific binding of Fluorescein diacetate 5-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluorescein (B123965) Diacetate 5-Maleimide (FDAM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving FDAM, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is Fluorescein Diacetate 5-Maleimide (FDAM) and how does it work?

This compound (FDAM) is a thiol-reactive fluorescent probe. The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2] The diacetate groups render the molecule non-fluorescent and cell-permeant. Once inside cells, intracellular esterases cleave the diacetate groups, yielding fluorescein, which is fluorescent and better retained within the cells.[3]

Q2: What are the primary causes of non-specific binding of FDAM?

Non-specific binding of FDAM can lead to high background fluorescence, obscuring the specific signal from your target molecule.[4] The main causes are:

  • Reaction with Primary Amines: At a pH above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[5][6][7] While the reaction with thiols is about 1,000 times faster at pH 7.0, this selectivity decreases as the pH increases.[7][8]

  • Hydrophobic Interactions: The fluorescein moiety is relatively hydrophobic, which can lead to its non-specific adsorption to hydrophobic regions of proteins or other cellular components.[6][9]

  • Probe Aggregation: Lipophilic probes like FDAM can form aggregates, which may bind non-specifically to cellular structures.[4]

  • Excessive Probe Concentration: Using a higher concentration of the probe than necessary increases the likelihood of non-specific interactions.[4]

Q3: How can I reduce non-specific binding of FDAM?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Reaction pH: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure the high specificity of the maleimide-thiol reaction.[1][5][8]

  • Optimize Probe Concentration: Titrate the FDAM concentration to find the lowest effective concentration that provides a sufficient specific signal.[4][10]

  • Use Appropriate Buffers: Use non-amine, non-thiol containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[2][5] Avoid buffers containing Tris or glycine.[6]

  • Thorough Washing: Increase the number and duration of washing steps after labeling to remove unbound probe.[4][10] Adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to the wash buffers can help reduce hydrophobic interactions.[6]

  • Quenching Excess Probe: After the labeling reaction, quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.[6][11]

  • Purification: Properly purify the labeled conjugate to remove excess, unbound FDAM. Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method.[2][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Fluorescence Reaction pH is too high (>7.5).Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[5][13]
Excessive probe concentration.Perform a titration to determine the optimal, lowest effective concentration of FDAM.[4] A typical starting point is a 10-20 fold molar excess of the dye to the protein.[2][6]
Insufficient washing.Increase the number and/or duration of wash steps.[4] Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer.[6][10]
Hydrophobic interactions.Add a non-ionic detergent to wash buffers.[6] In downstream applications, consider using a blocking agent like Bovine Serum Albumin (BSA).[6][10]
Unreacted probe.After the labeling reaction, quench the excess maleimide with a thiol-containing compound like L-cysteine or β-mercaptoethanol.[6][11] Ensure thorough purification of the conjugate.[12]
Low or No Specific Signal Protein disulfide bonds are not reduced.Reduce disulfide bonds in your protein to generate free thiols using a reducing agent like TCEP or DTT. TCEP is often preferred as it does not need to be removed before adding the maleimide.[6][12] If DTT is used, it must be removed prior to labeling.[2][12]
Maleimide hydrolysis.Prepare FDAM stock solution in an anhydrous solvent like DMSO or DMF and use it promptly.[2][14] Do not store FDAM in aqueous solutions.[8]
Interfering substances in the buffer.Ensure your buffer does not contain free thiols (e.g., from reducing agents) or primary/secondary amines (e.g., Tris).[5][8]
Precipitation During Reaction Poor solubility of FDAM or the target molecule.Add a small amount of a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture to improve solubility.[5][15]

Experimental Protocols

Protocol 1: General Protein Labeling with FDAM

This protocol provides a general procedure for labeling a protein with FDAM. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5)

  • This compound (FDAM)

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Quenching solution (e.g., 1 M L-cysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS or 10-100 mM HEPES) at a pH of 7.0-7.5.[2] A protein concentration of 1-10 mg/mL is recommended.[2][15]

    • (Optional) If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[2] Incubate for 20-30 minutes at room temperature.

  • Prepare the FDAM Stock Solution:

    • Allow the vial of FDAM to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of FDAM in anhydrous DMSO or DMF.[2][14] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and used immediately.[14][16]

  • Labeling Reaction:

    • Add the FDAM stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[2] This ratio may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2]

  • Quench the Reaction (Optional but Recommended):

    • Add a thiol-containing compound like L-cysteine to a final concentration of 1-10 mM to quench any unreacted maleimide.[6] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted FDAM and quenching reagents by gel filtration using a Sephadex G-25 column or by dialysis.[2][12]

  • Storage:

    • Store the labeled protein protected from light at 4°C for short-term storage (up to one week).[1] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[2][14]

Visualizations

cluster_reaction FDAM Labeling Chemistry cluster_side_reaction Potential Non-Specific Reaction Protein_SH Protein with Thiol Group (Cysteine) Labeled_Protein Stable Thioether Bond (Fluorescently Labeled Protein) Protein_SH->Labeled_Protein pH 6.5-7.5 FDAM FDAM (Maleimide) FDAM->Labeled_Protein Protein_NH2 Protein with Amine Group (Lysine) Non_Specific_Product Non-Specific Labeling Protein_NH2->Non_Specific_Product pH > 7.5 FDAM_side FDAM (Maleimide) FDAM_side->Non_Specific_Product

Caption: Specific thiol-maleimide reaction vs. non-specific amine reaction.

Start Start: Protein Sample Reduce Optional: Reduce Disulfides (e.g., with TCEP) Start->Reduce Label Incubate Protein with FDAM (pH 6.5-7.5, RT or 4°C) Reduce->Label Prepare_Dye Prepare Fresh FDAM Stock Solution (in DMSO/DMF) Prepare_Dye->Label Quench Quench Excess FDAM (e.g., with L-cysteine) Label->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Analyze Analyze Labeled Protein Purify->Analyze High_BG High Background Signal Check_pH Is pH between 6.5-7.5? High_BG->Check_pH Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Wash Are washing steps adequate? Check_pH->Check_Wash Yes Adjust_pH->Check_Wash Increase_Wash Increase wash steps/duration Add detergent Check_Wash->Increase_Wash No Check_Conc Is probe concentration optimized? Check_Wash->Check_Conc Yes Increase_Wash->Check_Conc Titrate_Conc Titrate to lower concentration Check_Conc->Titrate_Conc No Check_Purification Was conjugate properly purified? Check_Conc->Check_Purification Yes Titrate_Conc->Check_Purification Repurify Re-purify sample Check_Purification->Repurify No Problem_Solved Problem Resolved Check_Purification->Problem_Solved Yes Repurify->Problem_Solved

References

Optimizing Labeling Reactions with Fluorescein Diacetate 5-Maleimide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing labeling reactions with Fluorescein (B123965) diacetate 5-maleimide.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of Fluorescein diacetate 5-maleimide with a target molecule?

A1: this compound reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, via a Michael addition.[1] This reaction forms a stable covalent thioether bond.[1][2] The maleimide (B117702) group is highly selective for thiols within a pH range of 6.5-7.5.[1][2]

Q2: What is the purpose of the "diacetate" groups on this molecule?

A2: The diacetate groups render the fluorescein molecule non-fluorescent. Once the labeled molecule enters a cell, intracellular esterases cleave the acetate (B1210297) groups, leading to the highly fluorescent fluorescein molecule. This property makes this compound a useful probe for studying cellular processes.

Q3: What is the optimal pH for the labeling reaction?

A3: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2][3] Within this range, the reaction is highly specific for sulfhydryl groups.[1][2] At a pH below 6.5, the reaction rate decreases, while at a pH above 7.5, the maleimide group's reactivity towards primary amines increases, and hydrolysis of the maleimide can occur, leading to non-specific labeling and reduced efficiency.[2][3]

Q4: How should I prepare and store the this compound stock solution?

A4: this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mM.[2][4] It is crucial to use an anhydrous solvent as maleimides are moisture-sensitive and can hydrolyze in aqueous solutions.[3][5] The stock solution should be stored at -20°C, protected from light and moisture.[2][5] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q5: My protein of interest does not have a free cysteine. Can I still label it with this compound?

A5: Yes, it is possible. If your protein has disulfide bonds, you can reduce them to generate free sulfhydryl groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[2][3] Alternatively, you can introduce sulfhydryl groups into the protein by modifying primary amines (e.g., on lysine (B10760008) residues) with reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (B1205332) (Traut's Reagent).[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Insufficient free thiols due to disulfide bond formation.Reduce disulfide bonds with TCEP or DTT prior to labeling. TCEP is often preferred as it does not need to be removed before adding the maleimide.[3]
Incorrect reaction buffer pH.Ensure the reaction buffer pH is between 6.5 and 7.5.[2]
Presence of interfering substances in the buffer.Avoid buffers containing thiols (e.g., DTT in the final reaction).[2]
Hydrolyzed maleimide reagent.Prepare the maleimide stock solution fresh in anhydrous DMSO or DMF.[4] Avoid storing the reagent in aqueous solutions.[2]
Non-Specific Labeling Reaction pH is too high.Maintain a reaction pH between 6.5 and 7.5 to ensure specificity for thiols over amines.[2]
Precipitation of the Dye Poor aqueous solubility of the dye maleimide.If precipitation occurs, increase the proportion of an organic co-solvent like DMSO or DMF in the reaction mixture.[6]
Instability of the Conjugate Reversibility of the thioether bond (retro-Michael reaction).This can lead to payload migration and off-target effects.[1]
Thiazine (B8601807) rearrangement.This side reaction can occur when labeling a peptide or protein with an N-terminal cysteine, especially at or above physiological pH.[7][8] To avoid this, consider performing the conjugation at a more acidic pH or using a protein construct where the cysteine is not at the N-terminus.[8]

Experimental Protocols

Key Experimental Parameters
Parameter Recommended Conditions Notes
Reaction Buffer 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2Other suitable buffers include PBS, Tris, and HEPES, as long as they are free of thiols.[2][6]
Chelating Agent 1-10 mM EDTATo prevent metal-catalyzed oxidation of thiols.[2][3]
Reducing Agent (if needed) TCEPPreferred as it does not react with the maleimide.[3]
DTTMust be removed after reduction and before adding the maleimide reagent.[3]
Dye:Protein Molar Ratio 10:1 to 25:1This is a starting point and should be optimized for each specific protein.[2][3]
Protein Concentration 2-10 mg/mLLower concentrations can significantly reduce conjugation efficiency.[4]
Reaction Time 2 hours at room temperature or overnight at 4°C[2]
Reaction Temperature Room temperature or 4°C[2]
Detailed Protein Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 5-10 mM EDTA, pH 7.2) at a concentration of 2-10 mg/mL.[2][4]

    • If the protein contains disulfide bonds, add a reducing agent like TCEP to a final concentration of 2 mM and incubate for 30 minutes at room temperature.[9]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4] This should be done immediately before use.[2]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 25-fold molar excess is a common starting point.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification:

    • Remove unreacted dye and other small molecules by gel filtration (e.g., Sephadex G-25), dialysis, or using a dye removal column.[2][10]

  • Storage:

    • Store the labeled protein protected from light at 4°C for up to one month or in single-use aliquots at -20°C.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep 1. Prepare Protein Solution (2-10 mg/mL in thiol-free buffer, pH 6.5-7.5) reduction 2. Reduce Disulfide Bonds (optional) (Add TCEP, incubate) protein_prep->reduction reaction 4. Mix Protein and Dye (10-25 fold molar excess of dye) reduction->reaction dye_prep 3. Prepare Dye Solution (10 mM in anhydrous DMSO) incubation 5. Incubate (2h at RT or overnight at 4°C, protected from light) reaction->incubation purification 6. Purify Conjugate (Gel filtration or dialysis) incubation->purification storage 7. Store Labeled Protein (-20°C or 4°C, protected from light) purification->storage

Caption: Experimental workflow for labeling proteins with this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product protein Protein-SH (Free Sulfhydryl Group) conjugate Protein-S-Fluorescein Diacetate (Stable Thioether Bond) protein->conjugate pH 6.5-7.5 Michael Addition dye Fluorescein Diacetate Maleimide dye->conjugate

Caption: Signaling pathway of the maleimide-thiol conjugation reaction.

References

Technical Support Center: Preventing Photobleaching of Fluorescein Diacetate 5-Maleimide (FDAM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Fluorescein (B123965) diacetate 5-maleimide (FDAM). Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect FDAM?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, such as fluorescein, upon exposure to light.[1][2] This process renders the molecule incapable of fluorescing, leading to a gradual fading of the fluorescent signal during an imaging experiment.[2] The primary causes of photobleaching are prolonged exposure to high-intensity excitation light and the generation of reactive oxygen species (ROS) that chemically damage the fluorophore.[2] In essence, the same light that excites the fluorophore to emit fluorescence is also the cause of its eventual destruction.[3]

Q2: What are the primary factors that accelerate the photobleaching of FDAM?

A2: Several factors can accelerate the photobleaching of FDAM. The most significant include:

  • High intensity of excitation light: Higher light intensity increases the rate at which fluorophores are destroyed.[3]

  • Prolonged exposure to excitation light: The longer the sample is illuminated, the more photobleaching will occur.[3]

  • Presence of molecular oxygen: The interaction of excited fluorophores with oxygen creates damaging free radicals.[4]

Q3: What are antifade reagents and how do they prevent photobleaching?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[5] They work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence process and are major contributors to the destruction of fluorophores. Commonly used antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][6]

Q4: Are there more photostable alternatives to fluorescein-based dyes like FDAM?

A4: Yes, several classes of fluorescent dyes offer higher photostability than fluorescein. The Alexa Fluor dyes, for instance, are known to be brighter and more photostable than their spectral counterparts, including fluorescein isothiocyanate (FITC).[7][8] Other alternatives include cyanine (B1664457) dyes (e.g., Cy dyes) and DyLight Fluors.[9] For applications requiring high photostability, especially in multicolor imaging experiments, these alternatives may be advantageous.[10]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Rapid signal loss during imaging. Excessive intensity or duration of excitation light.[3]- Reduce the intensity of the excitation light source by using neutral density (ND) filters.- Decrease the camera exposure time.[2]- Minimize the total exposure time by acquiring images less frequently or for shorter durations in time-lapse experiments.[2]
Absence or ineffectiveness of an antifade reagent.- Use a high-quality commercial antifade reagent in your mounting medium.[5]- Ensure the antifade reagent is fresh and has been stored correctly.
High background fluorescence. Autofluorescence from the sample or mounting medium.- Use a mounting medium with low autofluorescence.- Consider using spectral unmixing if your imaging system supports it.
Excess unbound FDAM.- Ensure thorough washing steps after the labeling reaction to remove all unbound dye.
Inconsistent or weak staining. Suboptimal labeling conditions.- Optimize the molar ratio of dye to protein; a 10:1 to 20:1 ratio is a good starting point.[11]- Ensure the pH of the protein solution is between 6.5 and 7.5 for efficient maleimide (B117702) conjugation.[12]
Oxidation of sulfhydryl groups on the target molecule.- If necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP prior to labeling. Ensure the reducing agent is removed before adding the maleimide dye.[11][12]

Quantitative Data on Photostability

The following table summarizes the relative photostability of fluorescein when used with different antifade reagents. The values represent the approximate time until the fluorescence intensity is reduced by 50% under continuous illumination.

Antifade Reagent Relative Photostability (Time to 50% Intensity)
None~15 seconds[1]
n-Propyl Gallate (NPG)Increased stability, but can be difficult to dissolve.[6]
p-Phenylenediamine (PPD)Highly effective, but may cause autofluorescence.[4][6]
1,4-Diazabicyclo[2.2.2]octane (DABCO)Less effective than PPD, but also less toxic.[6]
Commercial Reagents (e.g., SlowFade™, VECTASHIELD®)Generally offer robust and reliable protection.[5]

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Labeling a Protein with Fluorescein diacetate 5-maleimide (FDAM)

This protocol outlines the general steps for conjugating FDAM to a protein containing free sulfhydryl groups.

Materials:

  • This compound (FDAM)

  • Protein with free sulfhydryl groups

  • Reaction Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2)[12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dye removal column or dialysis equipment[12]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[11] If the protein's sulfhydryl groups are in the form of disulfide bonds, they must be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[11][12]

  • Prepare the FDAM Stock Solution: Immediately before use, dissolve the FDAM in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[11]

  • Labeling Reaction: Add a 10- to 25-fold molar excess of the dissolved FDAM to the protein solution.[11][12] The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or through dialysis.[12]

  • Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[12]

Protocol 2: Live Cell Staining with Fluorescein Diacetate (FDA)

This protocol is for the general staining of viable cells using Fluorescein Diacetate (FDA), the non-maleimide counterpart of FDAM, which is hydrolyzed by intracellular esterases to the fluorescent fluorescein.

Materials:

  • Fluorescein Diacetate (FDA)

  • Acetone (B3395972) or DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Live cells

Procedure:

  • Prepare FDA Stock Solution: Prepare a stock solution of 5 mg/mL FDA in acetone or DMSO. This stock solution should be stored at -20°C.[13]

  • Prepare Staining Solution: Immediately before use, dilute the FDA stock solution in serum-free cell culture medium or PBS to the desired final concentration. A common starting concentration is 1-10 µg/mL.[13][14]

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining: Remove the culture medium and wash the cells with PBS. Add the staining solution to the cells and incubate for 5-30 minutes at room temperature or 37°C in the dark.[13][15]

  • Washing: Remove the staining solution and wash the cells gently with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~494 nm, emission ~521 nm).

Visualizations

photobleaching_mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Reacts with O2 Bleached Photobleached Fluorophore (Non-fluorescent) T1->Bleached Direct Photodegradation ROS->Bleached Damages Fluorophore

Caption: Simplified Jablonski diagram illustrating the mechanism of photobleaching.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_troubleshoot Troubleshooting prep_protein Prepare Protein Solution labeling Labeling Reaction prep_protein->labeling prep_dye Prepare FDAM Stock Solution prep_dye->labeling purification Purify Labeled Protein labeling->purification mount Mount Sample with Antifade Reagent purification->mount image Fluorescence Microscopy mount->image analyze Analyze Signal Stability image->analyze optimize Optimize Imaging Parameters (e.g., reduce light exposure) analyze->optimize If photobleaching occurs optimize->image

Caption: Experimental workflow for labeling and imaging with FDAM, including troubleshooting steps.

troubleshooting_logic start Observe Rapid Signal Fading check_light Is Excitation Light Minimized? start->check_light check_antifade Is Antifade Reagent Used and Fresh? check_light->check_antifade Yes reduce_light Reduce Light Intensity and Exposure Time check_light->reduce_light No add_antifade Use/Replace Antifade Reagent check_antifade->add_antifade No consider_alt Consider More Photostable Dyes check_antifade->consider_alt Yes, but still fading end Stable Signal check_antifade->end Yes reduce_light->check_antifade add_antifade->end consider_alt->end

Caption: A logical flowchart for troubleshooting FDAM photobleaching during an experiment.

References

Technical Support Center: Fluorescein Diacetate 5-Maleimide (FDAM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorescein (B123965) Diacetate 5-Maleimide (FDAM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during labeling experiments with FDAM, with a specific focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Fluorescein Diacetate 5-Maleimide (FDAM) and what is it used for?

This compound is a thiol-reactive fluorescent probe. It is widely used for the covalent labeling of proteins, peptides, and other biomolecules that contain free sulfhydryl groups (thiols), which are typically found on cysteine residues.[1] The fluorescein diacetate portion is largely non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases, yielding highly fluorescent fluorescein.[2][3][4] This property makes it useful for studies involving cell viability and intracellular enzymatic activity.[2][3][4] The maleimide (B117702) group specifically reacts with thiols to form a stable thioether bond.[5][6][7]

Q2: What is the primary issue encountered when using FDAM for labeling?

The primary challenge when using FDAM, or any maleimide-containing reagent, is the hydrolysis of the maleimide ring in aqueous solutions.[5][8] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiol groups, thereby reducing the efficiency of your labeling reaction.[5] Additionally, the diacetate groups can be prematurely hydrolyzed, which may affect cellular uptake and background fluorescence.

Q3: At what pH is the maleimide group most stable and reactive?

The maleimide group is most selective for and reactive with sulfhydryl groups in the pH range of 6.5-7.5.[5][7][9] Within this range, the reaction with thiols is approximately 1,000 times faster than its reaction with amines.[6] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the reactivity towards primary amines also becomes more pronounced, leading to non-specific labeling.[5][7][9]

Q4: How can I prevent hydrolysis of the maleimide group during my labeling experiment?

To minimize hydrolysis, it is crucial to:

  • Work within the optimal pH range of 6.5-7.5. [5][7][9]

  • Use freshly prepared solutions of the maleimide reagent. [5] Do not store maleimides in aqueous solutions.[9] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C, protected from moisture.[9][10][11][12]

  • Keep reaction times as short as possible while still allowing for efficient labeling.

Q5: What are other potential side reactions with maleimides?

Besides hydrolysis, other potential side reactions include:

  • Reaction with primary amines: This becomes more significant at pH values above 7.5.[6][9]

  • Retro-Michael reaction: The thioether bond formed can, under certain conditions, be reversible, leading to the dissociation of the conjugate.[5][6]

  • Thiazine rearrangement: This can occur if the maleimide reacts with an N-terminal cysteine, leading to a structural rearrangement of the conjugate.[5][13]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your labeling experiments with FDAM.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of the maleimide group. - Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[5][9] - Prepare the FDAM solution immediately before use.[9] - Minimize the reaction time.
Oxidation of sulfhydryl groups. - Reduce disulfide bonds in your protein using a reducing agent like TCEP or DTT.[7][11] - If using DTT, ensure it is completely removed before adding the maleimide reagent, as it will compete for reaction.[7] TCEP does not need to be removed.[7] - Include a chelating agent like EDTA (5-10 mM) in your buffer to prevent metal-catalyzed oxidation.[9]
Insufficient molar excess of FDAM. - Use a molar excess of FDAM over the amount of sulfhydryl groups. A 10- to 25-fold molar excess is a common starting point, but this may require optimization.[9]
High Background Fluorescence Hydrolysis of diacetate groups before cellular uptake. - Minimize the incubation time of cells with the FDAM solution. - Ensure complete removal of unreacted FDAM after the labeling step through dialysis or gel filtration.[9][12]
Non-specific binding of the dye. - Include wash steps after the labeling reaction to remove non-covalently bound dye. - Consider using a dye removal column.[9]
Inconsistent Results Instability of the FDAM stock solution. - Store the solid FDAM desiccated at -20°C.[9] - Prepare stock solutions in anhydrous DMSO or DMF and store in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] - Equilibrate the vial to room temperature before opening to prevent moisture condensation.[9]
Variability in the number of free sulfhydryls. - Ensure consistent and complete reduction of disulfide bonds in each experiment.

Experimental Protocols

General Protocol for Labeling a Protein with FDAM

This protocol provides a general guideline. Optimization will be required for each specific application.

  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in a suitable buffer at a pH between 6.5 and 7.5 (e.g., 20mM sodium phosphate, 150mM NaCl, 5-10mM EDTA, pH 7.2).[9]

    • The protein concentration should ideally be 2-10 mg/mL for optimal labeling.[11]

    • If the protein contains disulfide bonds, reduce them by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.

  • Prepare the FDAM Solution:

    • Equilibrate the vial of solid FDAM to room temperature before opening.[9]

    • Immediately before use, dissolve the FDAM in anhydrous DMSO or DMF to create a 10 mM stock solution.[9][11]

  • Labeling Reaction:

    • Add a molar excess of the FDAM stock solution to the protein solution. A starting point is a 25-fold molar excess.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Remove the unreacted FDAM from the labeled protein using gel filtration (e.g., a desalting column) or dialysis.[9][12]

  • Storage:

    • Store the labeled protein protected from light at 4°C for short-term storage (up to one month) or in single-use aliquots at -20°C for long-term storage.[9]

Visualizations

FDAM Labeling Workflow

FDAM_Labeling_Workflow Protein Protein with free -SH groups Reaction Labeling Reaction (pH 6.5-7.5) Protein->Reaction FDAM Freshly Prepared FDAM Solution FDAM->Reaction Purification Purification (Gel Filtration / Dialysis) Reaction->Purification Remove excess FDAM Labeled_Protein Fluorescently Labeled Protein Purification->Labeled_Protein Maleimide_Hydrolysis cluster_0 Desired Reaction (pH 6.5-7.5) cluster_1 Side Reaction (especially at pH > 7.5) Maleimide_Thiol Maleimide + Thiol (-SH) Thioether Stable Thioether Bond (Labeled Product) Maleimide_Thiol->Thioether Maleimide_H2O Maleimide + H₂O Maleamic_Acid Maleamic Acid (Unreactive) Maleimide_H2O->Maleamic_Acid

References

Technical Support Center: Removal of Unconjugated Fluorescein Diacetate 5-Maleimide (FDAM)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unconjugated Fluorescein diacetate 5-maleimide (FDAM) from protein samples after a labeling reaction. Efficient removal of free dye is critical for the accuracy and reliability of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove unconjugated FDAM after a labeling reaction?

Removing excess, non-reacted FDAM is crucial for several reasons. Firstly, its presence can lead to high background noise in fluorescence-based assays, reducing the signal-to-noise ratio and potentially obscuring results[1]. Secondly, complete removal of the free dye is necessary for an accurate determination of the degree of labeling (DOL) or the dye-to-protein ratio[2][3]. Failure to do so can result in an overestimation of labeling efficiency.

Q2: What are the most common methods to remove unconjugated FDAM?

The primary methods for purifying the labeled protein from free FDAM are based on differences in molecular size. The most common techniques include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method that separates molecules based on their size[4][5][6]. The larger protein-dye conjugate passes through the column more quickly than the smaller, unconjugated dye molecules[7]. This is often performed using pre-packed desalting or spin columns[1][8][9].

  • Dialysis: This technique involves placing the sample in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) membrane[2][10]. The bag is placed in a large volume of buffer, allowing the small, unconjugated dye molecules to diffuse out while retaining the much larger labeled protein[11][12].

  • Precipitation: Proteins can be selectively precipitated out of solution using organic solvents like acetone, leaving the smaller, soluble dye molecules behind in the supernatant. This method can also concentrate the protein sample.

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on your sample volume, protein concentration, the molecular weight of your protein, and the required purity.

  • Size Exclusion Spin Columns (e.g., Zeba™ columns) are fast and easy to use, ideal for small sample volumes, and provide high protein recovery[1]. They are excellent for rapid cleanup[1].

  • Traditional Gel Filtration Chromatography using a packed column can offer higher resolution but is more time-consuming and can lead to sample dilution[13].

  • Dialysis is a simple and gentle method suitable for larger sample volumes, but it is significantly more time-consuming (can take overnight) than SEC[11][12].

  • Acetone Precipitation is effective for cleaning the sample but carries a risk that some proteins may be difficult to resolubilize after precipitation.

Q4: How can I verify that all the free dye has been removed?

After purification, you can analyze the sample using techniques like High-Performance Liquid Chromatography (HPLC) or SDS-PAGE[14][15]. When viewed under a fluorescence imager, a properly purified sample will show fluorescence only on the protein band, with no corresponding band at the dye front, which indicates the presence of free dye.

Troubleshooting Guide

This section addresses common issues encountered during the FDAM labeling and purification workflow in a question-and-answer format.

ProblemPossible CauseRecommended Solution
Low or No Conjugation Buffer contains primary amines (e.g., Tris) or thiols (e.g., DTT). The maleimide (B117702) group can react with primary amines at pH > 7.5, and will readily react with any extraneous thiols[2][16]. Buffer exchange the protein into a non-amine, non-thiol buffer like PBS or HEPES at pH 6.5-7.5 before labeling[8][15].
Hydrolyzed FDAM reagent. Maleimide groups are sensitive to moisture and can hydrolyze, rendering them non-reactive[8][16]. Always use anhydrous DMSO or DMF to prepare the dye stock solution and use it immediately. Store the solid reagent desiccated at -20°C[2][9].
Disulfide bonds are not reduced. Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S)[14][15]. If targeting internal cysteines, reduce the protein with a reagent like TCEP. TCEP often does not need to be removed before labeling, unlike DTT[14].
Residual Free Dye After Purification Purification was incomplete. For spin columns, the sample volume or dye concentration may have exceeded the column's capacity. Try processing the sample a second time with a fresh column[3]. For dialysis, ensure you are using a sufficient volume of dialysis buffer and allow adequate time for diffusion.
Incorrect column or MWCO selection. Ensure the size exclusion resin is appropriate for your protein's size[17]. For dialysis, the MWCO of the membrane must be significantly smaller than your protein's molecular weight but large enough for the free dye (MW ~511 Da for FDAM) to pass through. A 10K MWCO is common for larger proteins[2].
Low Protein Recovery After Purification Protein precipitation during the procedure. Some proteins may precipitate when concentrated on a spin column filter or during solvent precipitation. Ensure the buffer composition is optimal for your protein's stability. If using precipitation, be aware that some proteins are difficult to resolubilize.
Non-specific binding of protein to the purification device. Some proteins can stick to desalting columns or dialysis membranes. Using specialized low-binding columns and membranes can help mitigate this issue[1].

Data Summary Tables

Table 1: Key Reaction Parameters for Maleimide Labeling

ParameterRecommended Value/ConditionRationale
pH 6.5 - 7.5Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines increases, and maleimide hydrolysis is more rapid[2][16].
Reaction Buffer Phosphate, HEPES, or MOPSAvoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol)[2][15][16].
Molar Excess of Dye 10:1 to 20:1 (Dye:Protein)This is a typical starting range, but the optimal ratio should be determined empirically for each specific protein[9][14].
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to better labeling efficiency[9][15][18].
Solvent for Dye Anhydrous DMSO or DMFMaleimides are moisture-sensitive. Using a dry, water-miscible organic solvent is recommended[15].
Incubation Time 1-2 hours at Room Temp or Overnight at 4°CThe reaction should be protected from light[2][14].

Table 2: Comparison of Common Purification Methods

MethodPrincipleSpeedTypical Protein RecoveryProsCons
Size Exclusion Spin Columns Size-based separationFast (< 15 min)[1]>90%[1]High recovery, easy to use, rapid[1].Limited sample volume capacity per column.
Dialysis Size-based diffusion across a semi-permeable membraneSlow (Hours to overnight)HighGentle on the protein, suitable for large volumes[12].Time-consuming, can result in sample dilution.
Acetone Precipitation Differential solubilityModerate (~2 hours)VariableConcentrates the protein, effectively removes many contaminants.Risk of incomplete protein resolubilization, potential for protein denaturation.

Experimental Protocols

Protocol 1: Removal of Unconjugated FDAM using a Spin Desalting Column

This protocol is adapted for a typical spin column with a 7K MWCO, suitable for proteins >7 kDa.

  • Column Preparation: Twist off the bottom closure of the spin column and loosen the cap. Place it in a collection tube.

  • Equilibration: Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution. Place the column in a new collection tube. Add your desired exchange buffer (e.g., PBS) to the column and centrifuge again at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times.

  • Sample Application: Place the equilibrated column into a new, clean collection tube. Slowly apply the entire volume of your labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column for 2 minutes at 1,500 x g to collect the purified, labeled protein. The flow-through contains your protein, while the smaller unconjugated dye remains in the column resin.

  • Storage: Store the purified protein protected from light. For long-term storage, it is recommended to add a stabilizing agent like BSA (if compatible with downstream applications) and store at 4°C or in aliquots at -20°C[3][19].

Protocol 2: Removal of Unconjugated FDAM by Dialysis

  • Hydrate Membrane: Prepare the dialysis membrane or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water to remove any preservatives.

  • Load Sample: Carefully load the entire labeling reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialyze: Place the sealed dialysis unit into a beaker containing a large volume of the desired storage buffer (e.g., 1L of PBS for a 1 mL sample). The buffer volume should be at least 100-200 times the sample volume.

  • Stir: Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours, or preferably overnight. For efficient removal, change the dialysis buffer 2-3 times during this period.

  • Recover Sample: Carefully remove the sample from the dialysis unit. The sample is now purified and ready for downstream use or storage.

Visual Guides

Caption: General workflow for FDAM labeling and subsequent purification.

Caption: Troubleshooting logic for low FDAM labeling efficiency.

Caption: Comparative workflows for removing unconjugated FDAM dye.

References

Technical Support Center: Fluorescein Diacetate 5-Maleimide (FDAM) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the labeling efficiency of Fluorescein (B123965) diacetate 5-maleimide (FDAM).

Frequently Asked Questions (FAQs)

Q1: What is Fluorescein diacetate 5-maleimide (FDAM) and how does it work?

This compound (FDAM) is a thiol-reactive fluorescent probe. It consists of three key components:

  • Fluorescein: A widely used green fluorescent dye.

  • Diacetate groups: These render the fluorescein molecule non-fluorescent and cell-permeable. Once inside cells, intracellular esterases cleave the diacetate groups, yielding fluorescent fluorescein.

  • Maleimide (B117702) group: This group reacts specifically with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, to form a stable thioether bond.[1][2]

The labeling process involves the reaction of the maleimide group with a thiol on the target molecule. For intracellular labeling, the non-fluorescent FDAM enters the cell, is activated by esterases, and then reacts with intracellular thiols.

Q2: What is the optimal pH for FDAM labeling?

The optimal pH range for the reaction between the maleimide group and a thiol is 6.5 to 7.5 .[1][2] Within this range, the maleimide group shows high selectivity for sulfhydryl groups over other nucleophilic groups like amines.[1] At a neutral pH of 7.0, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than an amine.[1][2]

Q3: How does pH outside the optimal range affect labeling efficiency?

Deviating from the optimal pH range of 6.5-7.5 can significantly reduce labeling efficiency due to competing side reactions:

  • pH below 6.5: The reaction rate will be slower.

  • pH above 7.5: The reactivity of the maleimide group towards primary amines increases, leading to non-specific labeling of lysine (B10760008) residues and the N-terminus of proteins.[1] Additionally, the maleimide group itself can undergo hydrolysis, rendering it inactive and unable to react with thiols.[1]

Q4: Can the hydrolysis of the diacetate groups be affected by pH?

Yes, the hydrolysis of the diacetate groups, which is necessary for fluorescence, is also pH-dependent. This hydrolysis is typically catalyzed by intracellular esterases, which have an optimal pH range around neutral (7.0-7.4).[3][4] Spontaneous, non-enzymatic hydrolysis of fluorescein diacetate can occur at pH values above 8.0 and below 5.0, which can lead to background fluorescence.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no fluorescent signal Suboptimal pH: Reaction buffer pH is outside the 6.5-7.5 range, leading to poor maleimide-thiol reactivity or maleimide hydrolysis.Verify the pH of your reaction buffer and adjust it to within the optimal range of 6.5-7.5.[1]
Hydrolysis of FDAM: The maleimide group has hydrolyzed due to incorrect storage or handling.Prepare fresh FDAM solutions immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.[1]
Oxidized thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds and are unavailable for reaction.Reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding FDAM.[1]
High background fluorescence or non-specific labeling pH is too high: The reaction was performed at a pH above 7.5, causing the maleimide to react with amines.Lower the pH of the reaction buffer to the 6.5-7.5 range to ensure specificity for thiols.[1]
Spontaneous hydrolysis of diacetate: The buffer pH is too high (above 8.0), causing non-enzymatic conversion to fluorescein.Ensure the pH of your buffer is within the optimal range for both the maleimide reaction and to prevent spontaneous hydrolysis.[5]
Inconsistent labeling results pH fluctuations: The buffering capacity of the reaction buffer is insufficient to maintain a stable pH.Use a buffer with adequate buffering capacity in the 6.5-7.5 range, such as phosphate (B84403) or HEPES buffer.
Thiazine (B8601807) rearrangement: When labeling an N-terminal cysteine, a side reaction can occur, especially at neutral or basic pH.[6][7]If labeling an N-terminal cysteine, consider performing the reaction at a slightly acidic pH (around 6.5) to minimize this side reaction.[6][8]

Data Presentation

Table 1: Impact of pH on Fluorescein Maleimide Reactions

pH RangePrimary ReactionCompeting ReactionsLabeling Efficiency
< 6.5Slow reaction with thiols-Suboptimal
6.5 - 7.5 Specific and efficient reaction with thiols Minimal Optimal
> 7.5Reaction with thiolsIncreased reaction with primary amines; Hydrolysis of the maleimide groupReduced and non-specific

Experimental Protocols

Protocol: Labeling a Purified Protein with FDAM

  • Protein Preparation:

    • Dissolve the protein to be labeled in a suitable buffer at a pH between 6.5 and 7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2). The protein concentration should ideally be 1-10 mg/mL.[9]

    • If the protein contains disulfide bonds that need to be labeled, perform a reduction step using TCEP or DTT. If DTT is used, it must be removed by dialysis or a desalting column prior to labeling.[1]

  • FDAM Stock Solution Preparation:

    • Prepare a 10 mM stock solution of FDAM in anhydrous DMSO or DMF. This should be done immediately before use.[9]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the FDAM stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Removal of Unreacted Dye:

    • Separate the labeled protein from unreacted FDAM using a desalting column, dialysis, or gel filtration.[1][9]

  • Storage:

    • Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[1]

Visualizations

cluster_workflow FDAM Labeling Workflow prep Protein Preparation (pH 6.5-7.5 Buffer) react Labeling Reaction (2h RT or O/N 4°C) prep->react stock FDAM Stock (Anhydrous DMSO/DMF) stock->react purify Purification (Desalting/Dialysis) react->purify store Storage (4°C or -20°C) purify->store

Caption: Experimental workflow for labeling proteins with FDAM.

cluster_pH_effect Impact of pH on Maleimide Reactivity cluster_optimal cluster_high pH_low pH < 6.5 (Slow Reaction) pH_optimal pH 6.5 - 7.5 (Optimal Thiol Reaction) thiol Thiol (-SH) pH_optimal->thiol Specific Labeling pH_high pH > 7.5 (Side Reactions) amine Amine (-NH2) pH_high->amine Non-specific Labeling hydrolysis Hydrolysis (H2O) pH_high->hydrolysis Maleimide Inactivation

Caption: Logical relationships of pH and FDAM reactivity.

References

Fluorescein diacetate 5-maleimide stability in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information on the stability, preparation, and use of Fluorescein-5-Maleimide and Fluorescein (B123965) Diacetate 5-Maleimide stock solutions. It includes troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Clarification of Compounds: Fluorescein-5-Maleimide vs. Fluorescein Diacetate 5-Maleimide

It is crucial to distinguish between two related but functionally different fluorescein-based maleimide (B117702) reagents:

  • Fluorescein-5-Maleimide (F-5-M): This is a widely used, thiol-reactive fluorescent probe. It is inherently fluorescent and is used to label proteins and other molecules containing free sulfhydryl groups.

  • This compound (FD-5-M): This is a derivative of F-5-M where the hydroxyl groups of the fluorescein core are acetylated. In this diacetate form, the molecule is non-fluorescent. It is designed to be cell-permeable, and once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the fluorescent F-5-M, which can then react with intracellular thiols. This makes it a tool for probing cellular enzymatic activity and subsequently labeling intracellular targets.

Due to its more extensive use, the majority of this guide focuses on Fluorescein-5-Maleimide, with a dedicated section for the available information on this compound.

Fluorescein-5-Maleimide (F-5-M) Technical Information

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of Fluorescein-5-Maleimide? It is recommended to dissolve F-5-M in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM.[1] Ensure the solvent is anhydrous, as the maleimide group is moisture-sensitive.[2]

2. What are the recommended storage conditions for F-5-M solid and stock solutions? Proper storage is critical to maintain the reactivity of the probe.

FormStorage TemperatureDurationConditions
Solid-20°C≥ 4 yearsStore in a desiccated environment, protected from light.[2][3]
Stock Solution (in anhydrous DMSO/DMF)-20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Protect from light.[1][4]
-80°CUp to 6 monthsAliquot into single-use volumes. Protect from light.[4]

3. Why is my F-5-M stock solution not performing well? The maleimide group is susceptible to hydrolysis, especially in the presence of moisture.[2][5] Extended storage, repeated freeze-thaw cycles, or use of non-anhydrous solvents can lead to degradation of the reagent, reducing its labeling efficiency.[1] It is always best to prepare stock solutions fresh when possible.[2]

4. At what pH should I perform my labeling reaction? The optimal pH for the reaction of maleimides with sulfhydryl groups is between 6.5 and 7.5.[2] At a pH above 7.5, the reactivity of the maleimide group towards primary amines increases, and the rate of hydrolysis of the maleimide group also increases, leading to non-specific labeling and reagent inactivation.[2]

Troubleshooting Guide for F-5-M Labeling

This guide addresses common issues encountered during the labeling of proteins with F-5-M.

Problem: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Inactive F-5-M Reagent The maleimide group has hydrolyzed. Prepare a fresh stock solution of F-5-M in anhydrous DMSO or DMF.[1][2]
Absence of Free Sulfhydryls The protein's cysteine residues may be in the form of disulfide bonds. Reduce the disulfide bonds using a reducing agent like TCEP or DTT. Note: DTT must be removed before adding F-5-M, as it will react with the maleimide.[2]
Interfering Substances in Buffer The conjugation buffer may contain free thiols (e.g., DTT, β-mercaptoethanol) or amines (e.g., Tris, glycine) at a high pH, which compete with the target protein for reaction with F-5-M.[2] Ensure the buffer is at pH 6.5-7.5 and free of interfering substances.
Incorrect Reaction Conditions The protein concentration may be too low, or the molar excess of the dye may be insufficient. Increase the protein concentration (5-10 mg/mL is optimal) and/or increase the molar excess of F-5-M.[6]

Problem: High Background or Non-Specific Staining

Possible Cause Recommended Solution
Reaction pH is too High A pH above 7.5 can lead to the reaction of F-5-M with amines (e.g., lysine (B10760008) residues).[2] Ensure the reaction buffer pH is maintained between 6.5 and 7.5.
Excess Unreacted Dye Unconjugated F-5-M has not been sufficiently removed after the labeling reaction. Purify the labeled protein using size exclusion chromatography or dialysis to remove all unreacted dye.[2]
Experimental Protocol: Preparation of F-5-M Stock Solution
  • Equilibration: Allow the vial of solid F-5-M to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Mixing: Vortex the vial until the F-5-M is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1][4]

Diagram: F-5-M Labeling Troubleshooting Workflow

G start Start: Low/No Labeling check_reagent Is F-5-M stock solution fresh? start->check_reagent prepare_fresh Prepare fresh stock in anhydrous DMSO/DMF. check_reagent->prepare_fresh No check_thiols Does the protein have free sulfhydryls? check_reagent->check_thiols Yes prepare_fresh->check_thiols reduce_protein Reduce disulfide bonds (e.g., with TCEP). check_thiols->reduce_protein No check_buffer Is the reaction buffer free of thiols/amines and at pH 6.5-7.5? check_thiols->check_buffer Yes reduce_protein->check_buffer change_buffer Use a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). check_buffer->change_buffer No optimize_reaction Optimize reaction conditions: - Increase protein concentration - Increase molar excess of dye check_buffer->optimize_reaction Yes change_buffer->optimize_reaction success Successful Labeling optimize_reaction->success

Caption: Troubleshooting workflow for low labeling efficiency with F-5-M.

This compound (FD-5-M) Technical Information

Information regarding the stability and handling of FD-5-M in stock solutions is less documented than for F-5-M. However, based on its chemical structure, some properties can be inferred.

FAQs for FD-5-M

1. What is the primary application of this compound? FD-5-M is used as a substrate to prepare fluorescent nanoparticles and for surface modification. Its key feature is its ability to become fluorescent after the diacetate groups are cleaved by esterases, making it suitable for applications in cellular systems with enzymatic activity.

2. How should I prepare and store FD-5-M stock solutions? While specific stability data is not readily available, it is reasonable to follow the same guidelines as for F-5-M due to the presence of the moisture-sensitive maleimide group.

  • Solvent: Use anhydrous DMSO or DMF.

  • Storage of Solid: Store at -20°C.

  • Storage of Stock Solution: Prepare fresh if possible. If storage is necessary, store in single-use aliquots at -20°C or -80°C, protected from light and moisture.

3. How is the fluorescence of FD-5-M activated? The two acetate groups on the fluorescein core render the molecule non-fluorescent. Intracellular esterase enzymes hydrolyze these acetate groups, releasing the highly fluorescent form of the molecule, which can then react with thiol-containing components via its maleimide group.

Diagram: Activation and Conjugation of FD-5-M

G FD5M FD-5-M (Non-fluorescent, Cell-permeable) Cell Cell Membrane FD5M->Cell Diffusion Esterases Intracellular Esterases Cell->Esterases F5M F-5-M (Fluorescent) Esterases->F5M Hydrolysis of acetate groups Conjugate Fluorescent Conjugate F5M->Conjugate Thiol Intracellular Thiol (e.g., Protein-SH) Thiol->Conjugate Thioether bond formation

Caption: Cellular uptake and activation pathway of FD-5-M.

References

Technical Support Center: Quenching of Fluorescein Diacetate 5-Maleimide (FDAM) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using Fluorescein (B123965) diacetate 5-maleimide (FDAM).

Frequently Asked Questions (FAQs)

Q1: Why is my FDAM solution not fluorescent?

A1: FDAM itself is a non-fluorescent molecule. Its fluorescence is a two-step process. First, the maleimide (B117702) group of FDAM reacts with a thiol (sulfhydryl) group on your target molecule. Second, the diacetate groups are cleaved by intracellular esterases, yielding the highly fluorescent compound fluorescein. Therefore, a solution of FDAM alone will not be fluorescent.

Q2: What is the optimal pH for the labeling reaction with FDAM?

A2: The optimal pH for the reaction between the maleimide group of FDAM and a thiol group is between 6.5 and 7.5.[1] Within this pH range, the thiol group is sufficiently reactive, while the hydrolysis of the maleimide group is minimized.[1] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[1]

Q3: My target molecule is labeled, but the fluorescence is weak. What are the possible causes?

A3: Weak fluorescence after labeling can be due to several factors:

  • Suboptimal pH: The fluorescence of the final product, fluorescein, is highly pH-dependent. The fluorescence intensity is significantly lower in acidic conditions. For optimal fluorescence, the pH should be above 7.5, ideally around 8.4 or higher.[2][3]

  • Quenching: The fluorescence may be quenched by various substances in your sample or buffer. Common quenchers include molecular oxygen, iodide ions, and even water to some extent.[4][5]

  • Self-Quenching: At high concentrations, fluorescein can exhibit self-quenching, where the fluorescence intensity decreases as the concentration increases beyond a certain point.[6][7] For fluorescein, self-quenching starts to become significant at concentrations around 4 x 10⁻⁴ M.[6]

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible destruction of the fluorophore, a phenomenon known as photobleaching.[8]

  • Incomplete Hydrolysis: The diacetate groups on FDAM must be cleaved for the molecule to become fluorescent. If esterase activity is low or inhibited, the fluorescence will be weak.

Q4: Can I store my FDAM solution after dissolving it?

A4: It is highly recommended to prepare FDAM solutions immediately before use.[9] The maleimide group is moisture-sensitive and can hydrolyze in aqueous solutions, rendering it unable to react with thiols.[9] If you need to prepare a stock solution, dissolve it in an anhydrous solvent like DMSO or DMF and store it desiccated at -20°C for a limited time.[10][11] Avoid repeated freeze-thaw cycles.[10]

Q5: My protein has disulfide bonds. Can I still label it with FDAM?

A5: No, maleimides react with free thiol groups (-SH), not with disulfide bonds (S-S).[1] To label cysteine residues involved in disulfide bridges, you must first reduce the disulfide bonds using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[1][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very low fluorescence signal FDAM has not reacted with the target molecule.- Ensure your target molecule has free thiol groups. If necessary, reduce disulfide bonds with TCEP.[1][12]- Confirm the pH of your reaction buffer is between 6.5 and 7.5.[1]- Use freshly prepared FDAM solution for labeling.[9]
Incomplete hydrolysis of diacetate groups.- Ensure the presence of active esterases. If using purified labeled protein, consider adding a purified esterase to confirm labeling.- Allow sufficient incubation time for enzymatic hydrolysis.
Fluorescence intensity is lower than expected Suboptimal pH for fluorescence measurement.- Measure fluorescence in a buffer with a pH of 8.4 or higher for maximal fluorescein fluorescence.[2]
Presence of quenching agents in the buffer.- If possible, remove potential quenchers like iodide ions from your buffer.[5]- Deoxygenate your solution if quenching by molecular oxygen is suspected.[4]
High concentration of the labeled molecule (self-quenching).- Dilute your sample to a concentration below 4 x 10⁻⁴ M to minimize self-quenching effects.[6]
Fluorescence signal fades quickly during measurement Photobleaching.- Reduce the intensity and duration of the excitation light.[8]- Use an anti-fade reagent in your mounting medium or buffer.[8]
Inconsistent fluorescence between samples Variation in labeling efficiency.- Carefully control the pH, temperature, and incubation time of the labeling reaction.- Ensure consistent molar ratios of FDAM to the target molecule.[1]
Variation in esterase activity.- If measuring intracellular fluorescence, ensure consistent cell health and metabolic activity.

Experimental Protocols

Protocol 1: General Protein Labeling with FDAM
  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5 (e.g., 100 mM phosphate (B84403) buffer).[11][12] The protein concentration should ideally be between 1-10 mg/mL.[12]

    • If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][12]

  • FDAM Stock Solution Preparation:

    • Allow the vial of FDAM to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of FDAM in anhydrous DMSO or DMF.[1][10]

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the FDAM stock solution to the protein solution while gently stirring or vortexing.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Remove the unreacted FDAM using a desalting column or dialysis.[9][11]

  • Storage:

    • Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[9] For enhanced stability, 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) can be added.[13]

Protocol 2: Measurement of Intracellular Fluorescence
  • Cell Preparation:

    • Culture cells to the desired confluency.

  • Labeling:

    • Prepare a working solution of FDAM in a suitable buffer (e.g., PBS) at the desired concentration.

    • Incubate the cells with the FDAM solution for an appropriate time to allow for cell penetration and labeling of intracellular thiols.

  • Hydrolysis and Measurement:

    • After labeling, wash the cells to remove excess FDAM.

    • Allow sufficient time for intracellular esterases to hydrolyze the diacetate groups.

    • Measure the fluorescence using a fluorescence microscope, flow cytometer, or plate reader with excitation and emission wavelengths appropriate for fluorescein (Excitation: ~494 nm, Emission: ~518 nm).

Quantitative Data

Table 1: Effect of pH on Fluorescein Fluorescence Intensity

pHRelative Fluorescence Intensity (%)
6.977
7.188
8.4100
9.2100
10.4100

Data adapted from a study on the effect of pH on fluorescein fluorescence.[2] The fluorescence intensity at pH 8.4 is set to 100%.

Table 2: Common Quenchers of Fluorescein Fluorescence

QuencherQuenching MechanismNotes
Molecular Oxygen Dynamic (Collisional) Quenching[4]Can be reduced by deoxygenating the solution.
Iodide Ions (e.g., from KI) Static and Dynamic Quenching[5]Forms a non-fluorescent complex and enhances intersystem crossing.[14][15]
Self-quenching (High Fluorescein Concentration) Formation of non-fluorescent dimers[16][17]Occurs at concentrations above approximately 4 x 10⁻⁴ M.[6]
Water Vibrational Energy Transfer [ ]Reduces quantum yield, more significant for red-emitting dyes. [ ]

Visualizations

FDAM_Activation_Pathway FDAM FDAM (Non-fluorescent) FDAM_Thiol FDAM-Thiol Conjugate (Non-fluorescent) FDAM->FDAM_Thiol Thiol Reaction (pH 6.5-7.5) Thiol Target Thiol (-SH) Thiol->FDAM_Thiol Fluorescein Fluorescein (Fluorescent) FDAM_Thiol->Fluorescein Hydrolysis Esterase Intracellular Esterases Esterase->Fluorescein Acetate 2 Acetate Fluorescein->Acetate

Caption: Mechanism of FDAM fluorescence activation.

Troubleshooting_Workflow Start Low or No Fluorescence Signal Check_Labeling Is the target labeled? Start->Check_Labeling Check_pH Is the measurement pH > 7.5? Check_Labeling->Check_pH Yes Troubleshoot_Labeling Troubleshoot Labeling Protocol: - Check thiol availability - Verify reaction pH (6.5-7.5) - Use fresh FDAM Check_Labeling->Troubleshoot_Labeling No Check_Concentration Is concentration < 4e-4 M? Check_pH->Check_Concentration Yes Adjust_pH Adjust buffer pH to > 7.5 Check_pH->Adjust_pH No Check_Quenchers Are quenchers present? Check_Concentration->Check_Quenchers Yes Dilute_Sample Dilute sample Check_Concentration->Dilute_Sample No Check_Photobleaching Is signal fading fast? Check_Quenchers->Check_Photobleaching No Remove_Quenchers Remove/avoid quenchers (e.g., iodide, deoxygenate) Check_Quenchers->Remove_Quenchers Yes Reduce_Exposure Reduce light exposure Use anti-fade reagents Check_Photobleaching->Reduce_Exposure Yes Success Optimal Fluorescence Check_Photobleaching->Success No Troubleshoot_Labeling->Start Re-evaluate Adjust_pH->Success Dilute_Sample->Success Remove_Quenchers->Success Reduce_Exposure->Success

Caption: Troubleshooting flowchart for low fluorescence.

Caption: Key factors influencing fluorescence outcome.

References

Validation & Comparative

A Head-to-Head Comparison: Fluorescein Diacetate 5-Maleimide vs. Fluorescein-5-Maleimide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of experimental biology. The choice of fluorescent probe can significantly impact the outcome and interpretation of an experiment. This guide provides a detailed comparison of two thiol-reactive fluorescein (B123965) derivatives: Fluorescein Diacetate 5-Maleimide (FDAM) and Fluorescein-5-Maleimide (5-FM), to aid in the selection of the optimal reagent for your specific research needs.

Introduction to the Probes

Fluorescein-5-Maleimide (5-FM) is a well-established and widely used fluorescent probe for labeling proteins and other molecules containing free sulfhydryl groups, primarily on cysteine residues.[1][2][3] It consists of a fluorescein fluorophore directly linked to a maleimide (B117702) reactive group. Upon reaction with a thiol, it forms a stable thioether bond, rendering the protein of interest fluorescent.

This compound (FDAM) , also known as 5-maleimido-fluorescein diacetate, is a fluorogenic derivative of 5-FM. In its native state, the fluorescein core is modified with two acetate (B1210297) groups, which quench its fluorescence. The fluorescence is only revealed after these acetate groups are removed, a reaction typically catalyzed by intracellular esterases. This property makes FDAM a powerful tool for probing intracellular environments.

Chemical Structures

FeatureThis compound (FDAM)Fluorescein-5-Maleimide (5-FM)
Chemical Formula C₂₈H₁₇NO₉C₂₄H₁₃NO₇
Molecular Weight 511.44 g/mol 427.36 g/mol
CAS Number 150322-01-375350-46-8

Mechanism of Protein Labeling and Fluorescence Activation

Both FDAM and 5-FM utilize the same chemistry for protein conjugation. The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable covalent thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.[3]

The critical difference lies in the generation of the fluorescent signal. With 5-FM, the fluorescein moiety is inherently fluorescent, and the protein conjugate is immediately fluorescent after the labeling reaction. In contrast, FDAM is initially non-fluorescent. The labeled protein only becomes fluorescent after the two acetate groups on the fluorescein core are cleaved. This deacetylation is typically carried out by intracellular esterases, making FDAM a fluorogenic probe that can be "switched on" by enzymatic activity.

G cluster_0 This compound (FDAM) Pathway cluster_1 Fluorescein-5-Maleimide (5-FM) Pathway FDAM FDAM (Non-fluorescent) FDAM_Protein FDAM-Protein Conjugate (Non-fluorescent) FDAM->FDAM_Protein Maleimide-Thiol Reaction Protein_SH_1 Protein-SH (Cysteine) Protein_SH_1->FDAM_Protein Fluorescent_Protein_1 Fluorescent Protein Conjugate FDAM_Protein->Fluorescent_Protein_1 Deacetylation Esterases Intracellular Esterases Esterases->Fluorescent_Protein_1 FM 5-FM (Fluorescent) Fluorescent_Protein_2 Fluorescent Protein Conjugate FM->Fluorescent_Protein_2 Maleimide-Thiol Reaction Protein_SH_2 Protein-SH (Cysteine) Protein_SH_2->Fluorescent_Protein_2

A diagram illustrating the distinct activation pathways for FDAM and 5-FM.

Inferred Performance Characteristics: A Comparative Overview

CharacteristicThis compound (FDAM)Fluorescein-5-Maleimide (5-FM)Rationale
Cell Permeability HighLowThe acetate groups increase the hydrophobicity of FDAM, facilitating its passage across cell membranes. 5-FM is more polar and generally membrane-impermeable.
Fluorescence Fluorogenic (requires activation)Constitutively fluorescentFDAM requires enzymatic cleavage of acetate groups to become fluorescent. 5-FM is fluorescent upon conjugation.
Background Signal Potentially lower in live cellsPotentially higherFDAM's fluorescence is activated intracellularly, potentially reducing background from unbound probe in the extracellular medium. Unbound 5-FM in solution is fluorescent.
Temporal Control PossibleNot possibleThe activation of FDAM fluorescence can be timed with cellular processes involving esterase activity.
In Vitro Labeling Requires an additional activation stepStraightforwardFor in vitro applications, FDAM-labeled proteins require the addition of an exogenous esterase to generate a signal.

Experimental Protocols

Protocol for Protein Labeling with Fluorescein-5-Maleimide (5-FM)

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a suitable buffer at a pH of 7.0-7.5 (e.g., 100 mM phosphate (B84403) buffer). The protein solution should be at a concentration of 1-10 mg/mL.[4]

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide dye.

    • Ensure the buffer is free of thiols.[4]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of 5-FM in anhydrous DMSO or DMF.[2] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the 5-FM stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification:

    • Remove the unreacted dye from the labeled protein using gel filtration (e.g., Sephadex G-25), dialysis, or a spin column.[3][5]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~494 nm (for fluorescein).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Hypothetical Protocol for Protein Labeling and Activation with this compound (FDAM)
  • Protein Labeling (similar to 5-FM):

    • Follow steps 1-3 of the 5-FM protocol to conjugate FDAM to the protein's cysteine residues. The maleimide-thiol reaction chemistry is identical.

  • Purification of the Non-fluorescent Conjugate:

    • Purify the FDAM-protein conjugate using the methods described in step 4 of the 5-FM protocol. At this stage, the conjugate is not fluorescent.

  • Fluorescence Activation (In Vitro):

    • To activate the fluorescence in vitro, treat the purified FDAM-protein conjugate with a commercially available esterase (e.g., porcine liver esterase).

    • The optimal enzyme concentration, buffer, and incubation time will need to be determined empirically. A starting point could be to incubate the conjugate with 1-10 units/mL of esterase in a suitable buffer (e.g., PBS) at 37°C and monitor the increase in fluorescence over time using a fluorometer (Excitation/Emission ~492/520 nm).

  • Fluorescence Activation (In Situ/In Vivo):

    • For intracellular labeling, FDAM can be introduced to living cells. Its cell-permeable nature allows it to cross the plasma membrane.

    • Once inside the cell, the FDAM will react with intracellular proteins containing free thiols.

    • The endogenous intracellular esterases will then cleave the acetate groups, leading to the generation of a fluorescently labeled protein.[6][7] The rate of fluorescence development will depend on the intracellular esterase activity.

Applications

The choice between FDAM and 5-FM is largely dictated by the experimental system and the specific question being addressed.

Fluorescein-5-Maleimide (5-FM) is ideal for:

  • In vitro protein labeling: For applications such as fluorescence microscopy of fixed cells, western blotting, and flow cytometry where a constitutively fluorescent probe is required.

  • Biophysical studies: Techniques like fluorescence polarization and FRET often rely on well-characterized, stable fluorophores.

  • Labeling of cell-surface proteins: When targeting extracellular cysteine residues, a membrane-impermeable probe like 5-FM is advantageous.

This compound (FDAM) is particularly suited for:

  • Live-cell imaging of intracellular proteins: Its cell permeability and fluorogenic nature make it an excellent tool for labeling proteins within living cells.[6][7]

  • Probing enzymatic activity: The fluorescence activation is dependent on esterase activity, which can be a reporter for certain cellular states.

  • Pulse-chase experiments: The ability to "turn on" the fluorescent signal allows for the tracking of protein populations over time.

  • Reducing background in live-cell imaging: By only becoming fluorescent inside the cell, background from unbound probe in the culture medium can be minimized.

Advantages and Disadvantages

ReagentAdvantagesDisadvantages
This compound (FDAM) - Cell-permeable, suitable for intracellular labeling[6][7]- Fluorogenic, allowing for temporal control and potentially lower background- Can act as a reporter for esterase activity- Requires an additional activation step for in vitro use- Fluorescence activation rate depends on enzymatic activity, which can vary- Limited published data and protocols for protein labeling
Fluorescein-5-Maleimide (5-FM) - Directly fluorescent, straightforward to use- Well-characterized with numerous established protocols[1][2][3][4][5]- Suitable for a wide range of in vitro applications- Generally cell-impermeable, not suitable for labeling intracellular proteins in live cells without cell permeabilization techniques[6]- Potential for higher background from unbound probe in solution

Conclusion

Both this compound and Fluorescein-5-Maleimide are valuable tools for protein labeling, each with a distinct set of properties that make them suitable for different applications. 5-FM remains the workhorse for general in vitro protein conjugation due to its simplicity and direct fluorescence. FDAM, with its cell-permeable and fluorogenic nature, offers exciting possibilities for live-cell imaging and the study of dynamic intracellular processes. The choice between these two reagents will ultimately depend on the specific experimental goals, with FDAM providing a more sophisticated tool for probing the intracellular environment.

References

A Researcher's Guide to Validating the Labeling Efficiency of Fluorescein Diacetate 5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate labeling of cells and proteins is paramount for robust and reproducible experimental outcomes. Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a widely utilized thiol-reactive fluorescent probe. This guide provides an objective comparison of FDAM's performance against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling reagent for your research needs.

Understanding Fluorescein Diacetate 5-Maleimide (FDAM)

This compound is a derivative of fluorescein designed to label molecules containing free sulfhydryl groups, such as cysteine residues in proteins. The labeling process involves two key chemical reactions. The maleimide (B117702) group reacts specifically with thiol groups to form a stable thioether bond. Subsequently, the diacetate groups are cleaved by intracellular esterases, yielding the fluorescent fluorescein molecule. This enzymatic activation ensures that fluorescence is primarily observed within viable cells, making FDAM a useful tool for both protein labeling and cell viability assays.

Mechanism of FDAM Labeling and Activation cluster_0 Extracellular/Intracellular cluster_1 Intracellular FDAM FDAM (Non-fluorescent) FDAM_Protein FDAM-Protein Conjugate (Non-fluorescent) FDAM->FDAM_Protein Thiol Reaction (Maleimide + SH) Protein Protein (-SH) Protein->FDAM_Protein Fluorescent_Protein Fluorescent Fluorescein-Protein Conjugate FDAM_Protein->Fluorescent_Protein Esterase Cleavage Esterases Intracellular Esterases Viable_Cell Viable Cell

Mechanism of FDAM labeling and activation.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is critical and depends on the specific experimental requirements. This section provides a comparative overview of FDAM and its common alternatives.

FeatureThis compound (FDAM)Calcein-AMCarboxyfluorescein Succinimidyl Ester (CFSE)Rhodamine Dyes (e.g., RBITC)Lipophilic Dyes (e.g., DiD, DiI)
Target Moiety Thiols (-SH)Cytoplasmic EsterasesPrimary Amines (-NH2)Primary Amines (-NH2)Cell Membrane Lipids
Primary Application Protein Labeling, Cell ViabilityCell Viability & CytotoxicityCell Proliferation & TrackingProtein Labeling, Cell TrackingCell Tracking, Membrane Labeling
Labeling Efficiency Moderate to HighHighHighHighVery High
Photostability ModerateHigh[1]ModerateHigh[2][3]High
Cytotoxicity Low to ModerateVery Low[1]Low to Moderate[4]ModerateLow
Signal Retention Good in viable cellsExcellent[1]Excellent (covalent)Excellent (covalent)Excellent (membrane intercalated)
pH Sensitivity HighLow[1]HighLow to ModerateLow
Excitation (nm) ~492~494~492~543-570~549-644
Emission (nm) ~520~517~517~580-590~565-665

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for FDAM and its key alternatives.

This compound (FDAM) Labeling Protocol for Cell Viability

This protocol is designed for assessing cell viability using FDAM.

Materials:

  • This compound (FDAM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Propidium (B1200493) Iodide (PI) solution (for dead cell counterstain, optional)

Procedure:

  • Prepare FDAM Stock Solution: Dissolve FDAM in anhydrous DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency in a suitable culture vessel.

  • Prepare Staining Solution: Dilute the FDAM stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 1-25 µM. If using a dead cell stain, add PI to the staining solution at this step.

  • Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS or complete culture medium.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~492/~520 nm) and, if used, propidium iodide (Excitation/Emission: ~535/~617 nm).

FDAM Cell Viability Staining Workflow A Prepare FDAM Stock (1-10 mM in DMSO) C Prepare Staining Solution (1-25 µM FDAM in media/PBS) A->C B Culture Cells D Wash Cells with PBS B->D E Incubate with Staining Solution (15-30 min at 37°C) C->E D->E F Wash Cells Twice E->F G Fluorescence Microscopy F->G

Workflow for FDAM cell viability staining.
Alternative Probe Protocols

Calcein-AM is a popular alternative for assessing cell viability due to its high retention and low cytotoxicity.[1]

Materials:

  • Calcein-AM

  • Anhydrous DMSO

  • PBS or other suitable buffer

  • Cell culture medium

Procedure:

  • Prepare Calcein-AM Stock Solution: Prepare a 1-5 mM stock solution of Calcein-AM in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Prepare a single-cell suspension or culture adherent cells.

  • Staining: Dilute the stock solution to a final working concentration of 0.1-10 µM in serum-free medium or buffer.[5] Incubate the cells with the Calcein-AM solution for 15-30 minutes at 37°C.[5]

  • Washing: Wash the cells twice with complete medium or buffer to remove excess dye.

  • Analysis: Analyze the cells by fluorescence microscopy (Ex/Em: ~494/517 nm) or flow cytometry.

CFSE is widely used to track cell proliferation, as the dye is equally distributed between daughter cells upon division.[6]

Materials:

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • Anhydrous DMSO

  • PBS with 0.1% BSA

Procedure:

  • Prepare CFSE Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C.

  • Cell Preparation: Resuspend cells at 1-10 x 10^6 cells/mL in PBS with 0.1% BSA.

  • Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 0.5-5 µM.[4] Incubate for 10-15 minutes at 37°C.

  • Quenching and Washing: Stop the reaction by adding 5 volumes of cold complete culture medium. Wash the cells three times with complete medium.

  • Analysis: Analyze the initial labeling intensity and subsequent dilutions in proliferating cells by flow cytometry (Ex/Em: ~492/517 nm).

Rhodamine dyes are known for their brightness and photostability. RBITC is used for labeling primary amines on proteins.

Materials:

  • Rhodamine B Isothiocyanate (RBITC)

  • Anhydrous DMSO or DMF

  • Protein of interest in amine-free buffer (e.g., PBS), pH 8.0-9.0

  • Gel filtration column

Procedure:

  • Prepare RBITC Solution: Dissolve RBITC in DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.

  • Labeling Reaction: Add the RBITC solution to the protein solution at a 10-20 fold molar excess. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye by passing the labeling mixture through a gel filtration column.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~554 nm (for RBITC).

Lipophilic dyes like DiD are excellent for long-term cell tracking as they stably integrate into the cell membrane.

Materials:

  • DiD perchlorate (B79767) or similar lipophilic dye

  • Anhydrous DMSO or ethanol

  • Serum-free culture medium or buffer

Procedure:

  • Prepare DiD Stock Solution: Prepare a 1-5 mM stock solution in DMSO or ethanol. Store at -20°C.

  • Prepare Staining Solution: Dilute the stock solution in serum-free medium to a final concentration of 1-5 µM.

  • Cell Labeling: Resuspend cells at 1 x 10^6 cells/mL in the staining solution.[7] Incubate for 2-20 minutes at 37°C.[7]

  • Washing: Wash the cells three times with complete medium.

  • Analysis: Analyze labeled cells by fluorescence microscopy (Ex/Em: ~644/665 nm) or flow cytometry.

General Workflow for Fluorescent Cell Labeling A Prepare Dye Stock Solution C Prepare Working Staining Solution A->C B Prepare Cell Suspension or Adherent Cells D Incubate Cells with Stain B->D C->D E Wash to Remove Unbound Dye D->E F Analyze by Microscopy or Flow Cytometry E->F

A generalized workflow for fluorescent cell labeling.

Conclusion

The choice between FDAM and its alternatives is contingent on the specific experimental goals. FDAM remains a valuable tool for thiol-reactive labeling and as a viability indicator, particularly due to its fluorescence activation by intracellular esterases. However, for applications demanding high photostability and low pH sensitivity, alternatives like Calcein-AM or rhodamine-based dyes may be more suitable. For long-term cell tracking and proliferation studies, CFSE and lipophilic dyes offer robust and reliable labeling. By understanding the distinct advantages and limitations of each probe and adhering to optimized protocols, researchers can ensure the generation of high-quality, reproducible data in their cellular and molecular investigations.

References

Unveiling the Specificity of Fluorescein Diacetate 5-Maleimide: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, the precise targeting of specific functional groups is paramount. Fluorescein diacetate 5-maleimide (FDAM) is a widely utilized reagent for labeling biomolecules, particularly at cysteine residues. Its utility hinges on the selective reactivity of the maleimide (B117702) moiety with sulfhydryl (thiol) groups. This guide provides a comprehensive comparison of FDAM's reactivity with its intended target and other common biological functional groups, supported by experimental data and detailed protocols to empower researchers in optimizing their conjugation strategies.

The Reactivity Landscape of Maleimides

The maleimide group's reactivity is centered around a Michael addition reaction, where a nucleophile attacks one of the carbon atoms in the carbon-carbon double bond of the maleimide ring. The electrophilicity of this double bond, enhanced by the two adjacent carbonyl groups, renders it highly susceptible to attack by soft nucleophiles, most notably the thiolate anion of a cysteine residue.

Primary Target: The Thiol Group of Cysteine

The reaction between a maleimide and a thiol group is highly efficient and selective within a pH range of 6.5 to 7.5, forming a stable thioether bond.[1][2] At a neutral pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][2] This high degree of selectivity is the cornerstone of maleimide-based bioconjugation, enabling the specific labeling of cysteine residues in proteins.

Off-Target Reactivity: A Matter of pH

While highly specific under optimal conditions, the reactivity of the maleimide group can be influenced by the pH of the reaction environment.

  • Amines (Lysine): At pH values above 7.5, the reactivity of maleimides towards primary amines, such as the ε-amino group of lysine, increases.[1][2] This is because a higher pH leads to the deprotonation of the amine group, increasing its nucleophilicity and making it more competitive with thiols for reaction with the maleimide. At a pH greater than 8.5, the reaction with amines can become a significant side reaction.[1]

  • Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile and potentially react with maleimides. While some sources suggest that this reaction is not common under typical bioconjugation conditions, it has been observed, particularly in intramolecular reactions within peptides.[1]

  • Hydroxyl Groups: The reactivity of maleimides with hydroxyl groups (e.g., from serine or threonine) is generally considered to be negligible under standard bioconjugation conditions.

  • Hydrolysis: A competing reaction that can occur is the hydrolysis of the maleimide ring itself, which opens the ring to form a non-reactive maleamic acid. This hydrolysis is more pronounced at higher pH values.[2]

Quantitative Comparison of Maleimide Reactivity

The following table summarizes the relative reactivity of the maleimide functional group with different biological functional groups under varying pH conditions. It is important to note that while this compound is expected to follow these general trends, specific reaction rates can be influenced by the steric and electronic environment of the dye and the target molecule.

Functional GrouppH RangeRelative ReactivityNotes
Thiol (Cysteine) 6.5 - 7.5High (Primary Target) Optimal pH for selective and efficient conjugation.
< 6.5LowThe thiol group is protonated and less nucleophilic.
> 7.5HighReaction remains rapid, but selectivity decreases.
Amine (Lysine) 6.5 - 7.5Very LowReaction with amines is significantly slower than with thiols.
> 7.5ModerateReactivity increases with pH as the amine becomes deprotonated.
> 8.5SignificantBecomes a major competing side reaction.
Histidine 6.5 - 7.5Generally LowCan react under specific circumstances, but not a common cross-reaction.
Hydroxyl (Ser, Thr) 6.5 - 8.5NegligibleNot considered a significant cross-reaction.
Water (Hydrolysis) 6.5 - 7.5LowHydrolysis rate is relatively slow in this pH range.
> 7.5IncreasingThe rate of maleimide hydrolysis increases with pH.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction of this compound with its primary target and the potential cross-reactive pathways.

FDAM Fluorescein diacetate 5-maleimide Thioether Stable Thioether Bond (Conjugate) FDAM->Thioether pH 6.5 - 7.5 (Optimal) Thiol Thiol Group (Cysteine) Thiol->Thioether

FDAM's primary reaction with a thiol group.

FDAM Fluorescein diacetate 5-maleimide Thioether Thioether Adduct (Desired Product) FDAM->Thioether pH 6.5 - 7.5 (Fast) Amine_Adduct Amine Adduct (Side Product) FDAM->Amine_Adduct pH > 7.5 (Slower) Maleamic_Acid Maleamic Acid (Inactive) FDAM->Maleamic_Acid pH > 7.5 (Competing Reaction) Thiol Thiol (Cysteine) Amine Amine (Lysine) Hydrolysis Water (Hydrolysis)

FDAM's potential reaction pathways.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a competitive reaction assay using model compounds can be performed.

Protocol: Assessing Cross-Reactivity with Model Compounds

Objective: To quantify the reactivity of FDAM with thiol, amine, and hydroxyl functional groups under controlled pH conditions.

Materials:

  • This compound (FDAM)

  • N-acetyl-cysteine (thiol model)

  • N-acetyl-lysine (amine model)

  • N-acetyl-serine (hydroxyl model)

  • Reaction buffers:

    • 0.1 M Phosphate buffer, pH 6.5

    • 0.1 M Phosphate buffer, pH 7.5

    • 0.1 M Borate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence detector.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of FDAM in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of N-acetyl-cysteine, N-acetyl-lysine, and N-acetyl-serine in the appropriate reaction buffer.

  • Reaction Setup:

    • For each pH condition (6.5, 7.5, and 8.5), set up separate reaction mixtures for each model compound.

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the model compound stock solution to a final concentration of 10 mM.

    • Initiate the reaction by adding the FDAM stock solution to a final concentration of 1 mM. The final volume should be consistent across all reactions.

    • Include a control reaction for each pH with FDAM in the buffer without any model compound to measure the rate of hydrolysis.

  • Reaction and Time Points:

    • Incubate the reactions at room temperature, protected from light.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding an excess of the quenching solution.

    • Analyze the quenched samples by reverse-phase HPLC with fluorescence detection. Monitor the disappearance of the FDAM peak and the appearance of the product peak(s).

  • Data Analysis:

    • Calculate the percentage of FDAM consumed over time for each reaction condition.

    • Determine the initial reaction rates for the reaction of FDAM with each functional group at each pH.

    • Compare the reaction rates to determine the relative reactivity and cross-reactivity of FDAM.

Conclusion

This compound exhibits a high degree of specificity for thiol groups within the optimal pH range of 6.5 to 7.5. This selectivity makes it an invaluable tool for the targeted labeling of cysteine residues in proteins and other biomolecules. However, researchers must be cognizant of the potential for cross-reactivity with primary amines at pH values above 7.5 and the competing hydrolysis of the maleimide ring. By carefully controlling the reaction conditions, particularly the pH, and by empirically verifying the specificity through protocols such as the one described, scientists can confidently employ FDAM to achieve precise and efficient bioconjugation for a wide range of research and development applications.

References

Unveiling Cellular Thiol Dynamics: A Comparative Guide to Fluorescein Diacetate 5-Maleimide and Iodoacetamide Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular analysis and protein chemistry, the precise labeling of thiol groups is paramount. This guide provides a comprehensive comparison of two prominent thiol-reactive fluorescent probes: Fluorescein (B123965) diacetate 5-maleimide (FDAM) and iodoacetamide-based fluorescein dyes. We delve into their distinct reaction mechanisms, performance characteristics, and practical applications, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.

The study of cellular thiols, primarily the sulfhydryl groups (-SH) of cysteine residues in proteins and glutathione, is critical for understanding redox signaling, protein function, and overall cellular health. Fluorescent labeling is a powerful technique for visualizing and quantifying these vital molecules. Among the arsenal (B13267) of available probes, those based on maleimide (B117702) and iodoacetamide (B48618) chemistries are the most widely employed for their high specificity towards thiols. This guide focuses on a unique maleimide derivative, Fluorescein diacetate 5-maleimide, and compares its utility against the more traditional fluorescein iodoacetamide dyes.

At a Glance: Key Differences and Advantages

The primary distinction between this compound and fluorescein iodoacetamide lies in their mechanism of fluorescence activation and, consequently, their principal applications. FDAM is a non-fluorescent molecule that becomes fluorescent only after two sequential reactions: first, the diacetate groups are cleaved by intracellular esterases, and second, the maleimide group reacts with a thiol. This dual-activation mechanism makes FDAM a powerful tool for assessing the viability of cells that also contain accessible thiols.[1][2][3][4][5] In contrast, fluorescein iodoacetamide is inherently fluorescent and its intensity does not depend on enzymatic activity; it directly labels accessible thiols.

Here, we present a detailed comparison of their performance characteristics, empowering researchers to make an informed decision based on the specific demands of their experimental design.

Performance Comparison: FDAM vs. Fluorescein Iodoacetamide

FeatureThis compound (FDAM)Fluorescein Iodoacetamide
Reaction Chemistry Michael Addition with thiols.[6][7]Nucleophilic Substitution (SN2) with thiols.[6]
Optimal pH for Thiol Reaction 6.5 - 7.5[7][8]7.0 - 8.5[6]
Activation Mechanism Esterase cleavage of diacetate groups followed by reaction with thiols.[1][2][3][4][5]Direct reaction with thiols.
Specificity for Thiols High at neutral pH.[6][9]Moderate; potential for off-target reactions with histidine and methionine, especially at higher pH.[6][10]
Bond Stability The resulting thioether bond can be susceptible to retro-Michael addition, especially in the presence of other thiols.[7]Forms a highly stable and essentially irreversible thioether bond.[7]
Primary Application Assessing cell viability and intracellular thiol levels in live cells.[1][2][3][4][5]Labeling of proteins and other molecules with accessible thiols in vitro and in fixed cells.[10][11]
Cell Permeability Readily permeable due to the diacetate groups.[3][4]Generally permeable, but can be influenced by the overall charge of the molecule.

Delving Deeper: The Advantages of the Diacetate Moiety in FDAM

The presence of the diacetate groups on the fluorescein core of FDAM offers a distinct advantage for live-cell applications. These non-polar, ester-containing groups render the molecule highly membrane-permeant, allowing it to readily cross into the cytoplasm of living cells.[3][4] Once inside, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, unmasking the fluorescein fluorophore.[1][2][3][4][5] This enzymatic activation serves as a hallmark of metabolically active, viable cells. The subsequent reaction of the maleimide with intracellular thiols then localizes the fluorescent signal to these specific molecules. This two-step activation process provides a dual layer of information: cell viability and the presence of accessible thiols.

Reaction Mechanisms and Specificity

The chemical reactions governing the labeling of thiols by maleimides and iodoacetamides are fundamentally different, which influences their specificity and optimal reaction conditions.

This compound: A Michael Addition Reaction

The maleimide group of FDAM reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction. This reaction is most efficient at a near-neutral pH range of 6.5-7.5.[7][8] Within this pH range, the reaction is highly specific for thiols, with minimal cross-reactivity with other nucleophilic amino acid side chains like amines.[6][9]

FDAM Fluorescein Diacetate 5-Maleimide Intermediate Fluorescein 5-Maleimide FDAM->Intermediate Esterase Cleavage Acetate 2 Acetate Thiol Protein-SH (Thiol) Conjugate Fluorescent Thiol-Adduct Thiol->Conjugate Esterase Intracellular Esterases Intermediate->Conjugate Michael Addition (pH 6.5-7.5)

FDAM Activation and Thiol Conjugation Pathway
Fluorescein Iodoacetamide: A Nucleophilic Substitution Reaction

Iodoacetamide dyes react with thiols through a bimolecular nucleophilic substitution (SN2) reaction.[6] This reaction is most efficient at a slightly alkaline pH of 7.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[6] While highly reactive towards thiols, iodoacetamides can exhibit some off-target reactivity with other amino acids like histidine and methionine, particularly at higher pH values.[6][10]

Fluorescein_IA Fluorescein Iodoacetamide Conjugate Stable Fluorescent Thioether Adduct Fluorescein_IA->Conjugate SN2 Reaction (pH 7.0-8.5) Iodide Iodide Ion Thiol Protein-SH (Thiol) Thiol->Conjugate

Fluorescein Iodoacetamide Thiol Conjugation Pathway

Experimental Protocols

To facilitate a direct comparison, we provide detailed protocols for assessing intracellular thiol levels and cell viability using both FDAM and a generic fluorescein iodoacetamide.

Protocol 1: Measurement of Intracellular Thiols and Viability with FDAM

Materials:

  • This compound (FDAM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cultured cells of interest

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare a 10 mM stock solution of FDAM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

  • Wash the cells twice with warm PBS (pH 7.4).

  • Prepare a working solution of FDAM in serum-free cell culture medium or PBS. A final concentration in the range of 10-50 µM is a good starting point, but should be optimized for the specific cell type and application.

  • Incubate the cells with the FDAM working solution for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS to remove excess, unreacted probe.

  • Add fresh PBS or cell culture medium to the cells.

  • Immediately visualize and quantify the fluorescence using a fluorescence microscope (excitation ~490 nm, emission ~520 nm) or a fluorescence plate reader. Live cells with accessible thiols will exhibit green fluorescence.

Protocol 2: Measurement of Intracellular Thiols with Fluorescein Iodoacetamide

Materials:

  • Fluorescein iodoacetamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cultured cells of interest

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare a 10 mM stock solution of fluorescein iodoacetamide in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Culture cells to the desired confluency.

  • Wash the cells twice with warm PBS (pH 7.4).

  • Prepare a working solution of fluorescein iodoacetamide in PBS (pH 7.4-8.0). A final concentration in the range of 10-50 µM is a good starting point and should be optimized.

  • Incubate the cells with the fluorescein iodoacetamide working solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

  • Add fresh PBS or cell culture medium to the cells.

  • Visualize and quantify the fluorescence using a fluorescence microscope (excitation ~490 nm, emission ~520 nm) or a fluorescence plate reader. Cells with accessible thiols will exhibit green fluorescence.

Choosing the Right Tool for the Job: A Decision Guide

The selection between FDAM and a fluorescein iodoacetamide dye should be guided by the specific experimental question.

Start Start: What is the primary experimental goal? LiveCell Studying live cells? Start->LiveCell InVitro Labeling purified proteins or fixed cells? Start->InVitro Viability Is cell viability a key parameter? LiveCell->Viability Yes Thiol_Quant Primarily quantifying intracellular thiols? LiveCell->Thiol_Quant No FDAM_Choice Use Fluorescein Diacetate 5-Maleimide (FDAM) Viability->FDAM_Choice Iodoacetamide_Choice Use Fluorescein Iodoacetamide Thiol_Quant->Iodoacetamide_Choice Stability Is long-term stability of the conjugate critical? InVitro->Stability Stability->FDAM_Choice No, and higher reactivity at neutral pH is desired Stability->Iodoacetamide_Choice Yes

Decision guide for selecting the appropriate thiol-reactive probe.

Conclusion

Both this compound and fluorescein iodoacetamide dyes are valuable tools for the fluorescent labeling of thiols. The key advantage of FDAM lies in its unique dual-activation mechanism, making it an excellent choice for simultaneously assessing cell viability and detecting intracellular thiols in living cells. Its high cell permeability and reliance on esterase activity provide a clear signal in metabolically active cells.

On the other hand, fluorescein iodoacetamide dyes offer the advantage of forming a more stable, irreversible bond with thiols, which is particularly beneficial for in vitro protein labeling and applications where long-term stability of the conjugate is required. Researchers should carefully consider the specific requirements of their experiments, including the biological system, the need for viability information, and the desired stability of the fluorescent label, to make the most appropriate choice between these two powerful classes of thiol-reactive probes.

References

Navigating the Green Channel: A Guide to Spectral Overlap with Fluorescein Diacetate 5-Maleimide in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into multicolor fluorescence imaging, the choice of fluorophores is paramount. Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a widely utilized probe for detecting and quantifying intracellular thiols in live cells. Its utility stems from its cell-permeability and its reaction with thiols, which, after cleavage by intracellular esterases, yields a fluorescent product. However, its spectral properties, particularly its emission in the green region of the spectrum, necessitate careful consideration of spectral overlap with other commonly used fluorophores. This guide provides a comprehensive comparison of FDAM's performance with alternative probes, supported by experimental data and detailed protocols, to aid in the design of robust multicolor imaging experiments.

Spectral Properties of FDAM and Alternatives

FDAM itself is non-fluorescent until it enters a live cell and reacts with intracellular thiols and esterases. The resulting product is essentially fluorescein-5-maleimide, which has an excitation maximum around 492 nm and an emission maximum around 520 nm.[1] This places it squarely in the detection window of standard "FITC" channels in both fluorescence microscopy and flow cytometry. The key spectral characteristics of Fluorescein-5-maleimide and its common alternatives are summarized in Table 1.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldReactive Group
Fluorescein-5-maleimide494519≥ 80,000~0.92Maleimide
Alexa Fluor™ 488 C₅ Maleimide49551971,0000.92Maleimide
DyLight™ 488 Maleimide49351870,0000.90Maleimide
BODIPY™ FL Maleimide50551380,0000.97Maleimide
Atto 488 Maleimide50152390,0000.80Maleimide

Table 1: Spectral Properties of Common Thiol-Reactive Green Fluorophores. Data compiled from manufacturer specifications and scientific literature.

The Challenge of Spectral Overlap

The broad emission spectrum of fluorescein is a primary cause of spectral overlap, where its fluorescence signal "bleeds through" into adjacent detection channels. This is particularly problematic in multicolor experiments employing fluorophores that emit in the yellow-orange region of the spectrum, such as R-Phycoerythrin (PE) and its tandem dyes.

For instance, in flow cytometry, while the primary emission of FITC (and by extension, the reacted FDAM product) is collected in the FL1 channel (typically around 530/30 nm), a significant portion of its emission tail extends into the FL2 channel (typically around 585/42 nm), which is designated for PE.[2][3] This spectral bleed-through can lead to false-positive signals and inaccurate quantification of the PE-labeled population.[2][3]

cluster_0 Excitation cluster_1 Fluorophores cluster_2 Emission & Detection 488nm_Laser 488 nm Laser FDAM FDAM (reacted) 488nm_Laser->FDAM Excitation PE PE 488nm_Laser->PE Excitation FITC_Channel FITC Channel (e.g., 530/30 nm) FDAM->FITC_Channel Primary Emission PE_Channel PE Channel (e.g., 585/42 nm) FDAM->PE_Channel Spectral Bleed-through PE->PE_Channel Primary Emission

Caption: Spectral overlap of reacted FDAM into the PE channel.

Experimental Protocols

To mitigate the effects of spectral overlap, careful experimental design and data analysis are crucial. Below are example protocols for cell staining with FDAM for multicolor analysis and for determining spectral compensation in flow cytometry.

Protocol 1: Live Cell Staining with FDAM for Multicolor Fluorescence Microscopy

Objective: To label intracellular thiols in live cells with FDAM and co-stain for another cellular marker using a spectrally distinct fluorophore.

Materials:

  • Fluorescein diacetate 5-maleimide (FDAM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • A second fluorescent probe for co-staining (e.g., a red mitochondrial stain like MitoTracker™ Red CMXRos)

  • Live-cell imaging medium

Procedure:

  • Prepare FDAM Stock Solution: Dissolve FDAM in anhydrous DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • FDAM Staining:

    • Dilute the FDAM stock solution in pre-warmed cell culture medium to a final working concentration of 5-25 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the FDAM staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Co-staining (Example with MitoTracker™ Red CMXRos):

    • During the last 15 minutes of the FDAM incubation, add the second fluorescent probe at its recommended concentration.

    • Continue to incubate for the remainder of the FDAM staining period.

  • Wash and Image:

    • Remove the staining solution and wash the cells twice with warm PBS or live-cell imaging medium.

    • Replace with fresh, pre-warmed live-cell imaging medium.

    • Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets for FITC (for FDAM) and the red fluorophore. Use sequential scanning to minimize bleed-through between channels.

Protocol 2: Compensation for Spectral Overlap in Flow Cytometry

Objective: To calculate and apply compensation for the spectral overlap of reacted FDAM (detected in the FITC channel) into the PE channel.

Materials:

  • Single-cell suspension of the cells of interest

  • FDAM

  • An antibody conjugated to PE

  • An unstained cell sample

  • A sample stained only with FDAM

  • A sample stained only with the PE-conjugated antibody

  • Flow cytometer with 488 nm laser and detectors for FITC and PE

Procedure:

  • Prepare Staining Solutions: Prepare working solutions of FDAM and the PE-conjugated antibody in an appropriate buffer (e.g., FACS buffer).

  • Prepare Compensation Controls:

    • Unstained Control: A sample of cells with no fluorescent stain.

    • FDAM Single-Stained Control: Stain a sample of cells with FDAM according to a protocol similar to Protocol 1.

    • PE Single-Stained Control: Stain a sample of cells with the PE-conjugated antibody according to the manufacturer's protocol.

  • Acquire Data:

    • Run the unstained control to set the baseline fluorescence and voltages for the detectors.

    • Run the FDAM single-stained control. Adjust the compensation for the FITC channel into the PE channel until the median fluorescence intensity of the positive population in the PE channel is the same as the negative population. .run the PE single-stained control and adjust compensation for the PE channel into the FITC channel.

  • Analyze Experimental Samples: Once compensation is set, run the multicolor experimental samples. The flow cytometry software will apply the calculated compensation matrix to the data, correcting for spectral bleed-through.

cluster_0 Sample Preparation cluster_1 Flow Cytometry Acquisition cluster_2 Data Analysis Unstained Unstained Cells Acquire_unstained Acquire Unstained (Set Voltages) Unstained->Acquire_unstained FDAM_single FDAM Stained Cells Acquire_FDAM Acquire FDAM Single Stain (Calculate %FDAM into PE) FDAM_single->Acquire_FDAM PE_single PE Stained Cells Acquire_PE Acquire PE Single Stain (Calculate %PE into FDAM) PE_single->Acquire_PE Multi_stain Multicolor Stained Experimental Sample Acquire_multi Acquire Experimental Sample Multi_stain->Acquire_multi Apply_comp Apply Compensation Matrix Acquire_FDAM->Apply_comp Generate Matrix Acquire_PE->Apply_comp Generate Matrix Compensated_data Compensated Data Apply_comp->Compensated_data

Caption: Workflow for spectral compensation in flow cytometry.

Conclusion and Recommendations

This compound is a valuable tool for assessing intracellular thiols in live cells. However, its broad emission spectrum presents a significant challenge in multicolor imaging due to spectral overlap. To ensure accurate and reliable data, researchers should:

  • Choose Fluorophores Wisely: When possible, select fluorophores with narrower emission spectra or those that are excited by different lasers to minimize overlap with the FITC channel.

  • Utilize High-Quality Filters: Employ bandpass filters that are specifically designed to minimize the detection of out-of-channel fluorescence.

  • Perform Sequential Imaging: In fluorescence microscopy, acquire images for each channel sequentially to prevent bleed-through.

  • Apply Spectral Compensation: For flow cytometry, always include single-stained controls to accurately calculate and apply spectral compensation.

  • Consider Alternatives: For demanding multicolor applications, consider using spectrally superior alternatives to fluorescein, such as Alexa Fluor™ 488 or DyLight™ 488, which offer comparable brightness with potentially less spectral spillover.

By carefully considering these factors and implementing the appropriate experimental controls and analysis techniques, researchers can successfully incorporate FDAM into their multicolor imaging workflows and obtain high-quality, reproducible results.

References

A Researcher's Guide to Protein Labeling: Fluorescein Diacetate 5-Maleimide vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein analysis, the covalent attachment of fluorescent probes to specific amino acid residues is a cornerstone technique. Thiol-reactive dyes, particularly those with a maleimide (B117702) group that selectively targets cysteine residues, are among the most utilized tools for this purpose.[1] This guide provides a comprehensive quantitative comparison of Fluorescein (B123965) diacetate 5-maleimide (FDAM), a unique probe requiring enzymatic activation, against its conventional counterpart, Fluorescein-5-Maleimide, and other high-performance alternatives like Alexa Fluor™ 488 and DyLight™ 488.

This comparison is designed for researchers, scientists, and drug development professionals, offering objective data to guide the selection of the most appropriate fluorescent label for specific experimental needs, from in-vitro biophysical assays to live-cell imaging.

The Unique Mechanism of FDAM Activation

Fluorescein diacetate 5-maleimide operates on a two-step activation mechanism. Initially, the maleimide group forms a stable thioether bond with a free sulfhydryl group on a protein, typically from a cysteine residue. In this diacetate form, the molecule is colorless and non-fluorescent. The generation of a fluorescent signal is contingent upon the second step: the hydrolysis of the two acetate (B1210297) groups by intracellular esterases.[2][3] This cleavage yields the standard fluorescein fluorophore. This unique property makes FDAM an excellent tool for assessing cell viability or labeling proteins specifically within live cells that possess esterase activity.[4]

cluster_0 Step 1: Covalent Conjugation (pH 6.5-7.5) cluster_1 Step 2: Activation FDAM FDAM (Non-Fluorescent) Conjugate FDAM-Protein Conjugate (Non-Fluorescent) FDAM->Conjugate + Protein Protein-SH (Cysteine Residue) Protein->Conjugate Esterases Intracellular Esterases or Chemical Hydrolysis Conjugate->Esterases Enters Cell / Exposed to... Fluorescent_Conjugate Fluorescein-Protein Conjugate (Fluorescent) Esterases->Fluorescent_Conjugate Acetate Cleavage

Caption: Mechanism of FDAM labeling and fluorescence activation.

Quantitative Comparison of Thiol-Reactive Dyes

The selection of a fluorescent probe is often dictated by its photophysical properties. A bright, stable fluorophore is essential for high-quality data. The following table summarizes the key quantitative parameters for FDAM (post-hydrolysis), Fluorescein-5-Maleimide, and leading alternatives.

ParameterFDAM (Post-Hydrolysis)Fluorescein-5-MaleimideAlexa Fluor™ 488 C5 MaleimideDyLight™ 488 Maleimide
Excitation Max (nm) ~494 - 498~498~493~493
Emission Max (nm) ~517 - 525~517~516~523
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~80,000[2]≥ 80,000[5]~72,000~70,000
Quantum Yield (Φ) ~0.79 - 0.92[2][6]~0.92High (close to 1.0)High
Photostability LowLowVery High[7][8]High
pH Sensitivity High (fluorescence quenched at acidic pH)HighLow (stable from pH 4-10)[7][9]Low

Performance Data and Considerations

Beyond photophysical properties, the efficiency of the labeling reaction and the stability of the resulting conjugate are critical.

Performance MetricGeneral Guideline for Maleimide DyesKey Considerations
Labeling Efficiency 70-90% coupling can be achieved.[10]Dependent on the number of accessible cysteine residues, protein concentration, and removal of reducing agents.
Recommended Molar Ratio 10-20 fold molar excess of dye over protein.[11]Optimization is often required for each specific protein to achieve the desired Degree of Labeling (DOL).
Degree of Labeling (DOL) Optimal DOL is often between 2 and 10 for antibodies.[12]Over-labeling can lead to fluorescence quenching and potential loss of protein function.
Bond Stability Forms a stable thioether bond.The maleimide ring can undergo hydrolysis at pH > 7.5, and the thioether bond can undergo a retro-Michael reaction, though this is less common under physiological conditions.[13]

Key Takeaway: While the brightness of fluorescein (the end product of FDAM) is high in terms of quantum yield, its poor photostability and pH sensitivity are significant drawbacks.[7][9] High-performance dyes like Alexa Fluor™ 488 offer vastly superior photostability, generating more robust and reproducible data, especially in imaging applications that require prolonged light exposure.[8][14]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible quantitative analysis. Below are methodologies for protein labeling with FDAM and a standard maleimide dye, including the crucial step of determining the degree of labeling.

cluster_prep Preparation cluster_react Reaction & Purification cluster_analysis Analysis P_Prep 1. Prepare Protein Solution (pH 7.0-7.5, amine-free buffer) P_Reduce 2. Reduce Disulfides (Optional) (e.g., with TCEP) P_Prep->P_Reduce P_Remove 3. Remove Reducing Agent (Desalting column) P_Reduce->P_Remove React 5. Conjugation Reaction (Dye + Protein, 2h @ RT or O/N @ 4°C) P_Remove->React D_Prep 4. Prepare Dye Stock (Anhydrous DMSO) D_Prep->React Purify 6. Purify Conjugate (Remove excess dye) React->Purify Hydrolyze 7. Hydrolysis (FDAM only) (Add esterase or adjust pH) Purify->Hydrolyze If using FDAM Measure 8. Measure Absorbance (A280 and A_max of dye) Purify->Measure Hydrolyze->Measure Calculate 9. Calculate DOL Measure->Calculate

Caption: General experimental workflow for maleimide labeling of proteins.

Protocol 1: In-Vitro Protein Labeling with FDAM

This protocol outlines the labeling of a protein with FDAM in vitro, followed by enzymatic hydrolysis to generate a fluorescent signal.

Materials:

  • Protein with at least one free cysteine residue

  • Degassed reaction buffer (e.g., 20mM Sodium Phosphate, 150mM NaCl, pH 7.2)[5]

  • This compound (FDAM)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Esterase (e.g., from porcine liver)

  • Purification column (e.g., Sephadex G-25)[12]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 2-10 mg/mL.[12] If the protein contains disulfide bonds that need to be reduced, incubate with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes.

  • Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as free thiols from the reducing agent will compete with the protein for the maleimide dye.[10]

  • Dye Preparation: Prepare a 10 mM stock solution of FDAM in anhydrous DMSO. This should be prepared immediately before use.[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the FDAM stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5][15]

  • Purification: Remove the unreacted FDAM by passing the reaction mixture through a desalting or dye removal column.[5] The protein-FDAM conjugate will be non-fluorescent at this stage.

  • Enzymatic Hydrolysis: To generate a fluorescent signal, add esterase to the purified conjugate solution. The optimal concentration and incubation time (e.g., 30-60 minutes at 37°C) should be determined empirically.[3] Alternatively, chemical hydrolysis can be induced by adjusting the pH, but this may affect protein stability.[16]

  • Analysis: The fluorescently labeled protein is now ready for quantitative analysis.

Protocol 2: Labeling with Fluorescein-5-Maleimide or Alternatives

This protocol is for direct labeling with dyes that do not require an activation step.

Materials:

  • Protein with at least one free cysteine residue

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)[11]

  • Maleimide-activated dye (e.g., Fluorescein-5-Maleimide, Alexa Fluor™ 488 C5 Maleimide)

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein and Dye Preparation: Follow steps 1-3 from Protocol 1, using the desired maleimide dye.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Purification: Remove the unreacted dye using a desalting or dye removal column. The collected fractions containing the labeled protein will be immediately fluorescent.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage, protected from light.[5]

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for quantitative studies.

  • Measure Absorbance: After purification, measure the absorbance of the conjugated protein solution at 280 nm (for the protein) and at the absorbance maximum of the fluorophore (e.g., ~498 nm for fluorescein).

  • Calculate Protein Concentration: First, correct the absorbance at 280 nm for the contribution of the dye.

    • A_protein = A_280 - (A_max * CF_280)

    • Where A_max is the absorbance at the dye's maximum wavelength and CF_280 is the dye's correction factor (A₂₈₀/Aₘₐₓ).

    • Protein Concentration (M) = A_protein / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

This calculation provides a quantitative measure of labeling efficiency, enabling consistency across experiments.[11]

References

A Researcher's Guide to Thiol-Reactive Probes: Comparing the Signal-to-Noise Ratio of Fluorescein diacetate 5-maleimide and Other Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cell biology, biochemistry, and drug discovery, the specific and sensitive detection of proteins and other biomolecules is paramount. Thiol-reactive fluorescent probes, which covalently label cysteine residues, are indispensable tools for these tasks. Among them, Fluorescein diacetate 5-maleimide (FDAM) offers a unique mechanism for labeling intracellular proteins. This guide provides an objective comparison of FDAM's performance, particularly its signal-to-noise ratio, with other commonly used maleimide-based fluorophores, supported by photophysical data and detailed experimental protocols.

Distinguishing Feature of FDAM: Intracellular Activation

This compound is a non-fluorescent and cell-permeable molecule. Once inside the cell, intracellular esterases cleave the diacetate groups, yielding the fluorescent and thiol-reactive Fluorescein-5-maleimide.[1] This activated form then reacts with intracellular thiols, primarily on cysteine residues of proteins. This mechanism, in theory, reduces background fluorescence from extracellular probes, potentially leading to a higher signal-to-noise ratio for intracellular targets.

Quantitative Comparison of Photophysical Properties

While the signal-to-noise ratio is context-dependent, the intrinsic brightness of a fluorophore is a critical determinant of the "signal" component. Brightness is the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). The following table summarizes the key photophysical properties of Fluorescein-5-maleimide (the activated form of FDAM) and other popular thiol-reactive fluorophores.

FluorophoreReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε x Φ)
Fluorescein-5-maleimide Maleimide (B117702)492520~80,000~0.92~73,600
Alexa Fluor™ 488 C5 Maleimide Maleimide494517~71,0000.92~65,320
DyLight™ 488 Maleimide Maleimide49351870,000N/AN/A
Cy™3 Maleimide Maleimide555567150,000~0.15~22,500
Alexa Fluor™ 555 Maleimide Maleimide555565150,0000.1015,000
DyLight™ 550 Maleimide Maleimide557576150,000N/AN/A
Alexa Fluor™ 647 Maleimide Maleimide650668239,0000.33~78,870
Cy™5 Maleimide Maleimide647657250,0000.2050,000
DyLight™ 650 Maleimide Maleimide655676250,000N/AN/A

Experimental Protocols

Protocol for Intracellular Protein Labeling with FDAM

This protocol describes a general procedure for labeling intracellular proteins in live cells with this compound. Optimization for specific cell types and target proteins is recommended.

Materials:

  • This compound (FDAM)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Live cells in culture

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[2]

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter set)

Procedure:

  • Prepare FDAM Stock Solution: Prepare a 10 mM stock solution of FDAM in anhydrous DMSO.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the FDAM stock solution to a final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or PBS. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. During this time, FDAM will diffuse into the cells and be hydrolyzed by intracellular esterases.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol (B47542) red-free medium to remove any unhydrolyzed or extracellular probe.

  • Imaging: Image the cells immediately using a fluorescence microscope.

Protocol for Measuring Signal-to-Noise Ratio (SNR) in Labeled Cells

This protocol provides a general workflow for quantifying the signal-to-noise ratio from fluorescence microscopy images of cells labeled with a maleimide fluorophore.

Materials:

  • Fluorescence microscope with a sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., Fiji/ImageJ)

  • Cells labeled with the fluorescent probe of interest

Procedure:

  • Image Acquisition:

    • Acquire fluorescence images of the labeled cells. It is crucial to use consistent imaging parameters (e.g., laser power, exposure time, camera gain) when comparing different fluorophores.

    • Ensure that the images are not saturated.[3]

    • Acquire images of unlabeled control cells using the same imaging parameters to determine the level of autofluorescence.

  • Image Analysis:

    • Signal Measurement: In the image analysis software, define a region of interest (ROI) that corresponds to the labeled structure (e.g., a specific cellular compartment or the entire cell). Measure the mean fluorescence intensity within this ROI. This is the "Signal".

    • Background Measurement: Define an ROI in a region of the image that does not contain any cells or labeled structures. Measure the mean fluorescence intensity within this background ROI. This is the "Background".

    • Noise Measurement: The noise is typically calculated as the standard deviation of the pixel intensities within the background ROI.

  • SNR Calculation: The signal-to-noise ratio can be calculated using the following formula:

    • SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity[4]

Visualizing the Process: Diagrams

FDAM_Activation_and_Labeling cluster_intracellular Intracellular Space FDAM FDAM (non-fluorescent, cell-permeable) F5M Fluorescein-5-Maleimide (fluorescent, thiol-reactive) FDAM->F5M Hydrolysis LabeledProtein Labeled Protein (Fluorescent Conjugate) F5M->LabeledProtein Thioether Bond Formation Esterases Intracellular Esterases Protein Protein-SH

Caption: Intracellular activation and labeling pathway of FDAM.

SNR_Workflow start Start: Labeled Cells acquire Image Acquisition (Microscopy) start->acquire roi_signal Define Signal ROI (e.g., cell) acquire->roi_signal roi_bg Define Background ROI (cell-free area) acquire->roi_bg measure_signal Measure Mean Signal Intensity roi_signal->measure_signal measure_bg Measure Mean Background Intensity roi_bg->measure_bg measure_noise Measure Standard Deviation of Background roi_bg->measure_noise calculate Calculate SNR measure_signal->calculate measure_bg->calculate measure_noise->calculate end End: SNR Value calculate->end

References

Navigating the Fluorescent Landscape: A Comparative Guide to Alternatives for Live Cell Thiol Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live cell imaging is a critical step that dictates the quality and reliability of experimental data. Fluorescein diacetate 5-maleimide (FD5M) has long been a staple for labeling intracellular thiols. However, its limitations, including modest photostability and potential cytotoxicity, have spurred the development of a new generation of fluorescent probes. This guide provides an objective comparison of FD5M and its leading alternatives, supported by experimental data and detailed protocols to empower informed decisions in your research.

This compound is a cell-permeant probe that becomes fluorescent upon intracellular enzymatic cleavage of its diacetate groups and subsequent reaction of the maleimide (B117702) moiety with thiol groups, primarily on proteins. This mechanism, while effective, is susceptible to photobleaching and can impact cell health, particularly in long-term imaging experiments.

Key Alternatives to this compound

Several classes of fluorescent probes have emerged as powerful alternatives to FD5M, each offering distinct advantages in terms of photostability, brightness, and specificity. This guide focuses on a comparative analysis of four prominent alternatives: Alexa Fluor™ Maleimides, BODIPY™ Maleimides, ThiolTracker™ Violet, and Monochlorobimane.

Performance Comparison: A Quantitative Overview

The selection of an appropriate fluorescent probe hinges on a careful evaluation of its performance characteristics. The following table summarizes key quantitative and qualitative data for FD5M and its alternatives.

FeatureThis compoundAlexa Fluor™ 488 C5 MaleimideBODIPY™ FL MaleimideThiolTracker™ VioletMonochlorobimane (mBCl)
Excitation Max (nm) ~495~499~503~404~380-394
Emission Max (nm) ~525~520~512~526~470-490
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000~71,000>80,000Not widely reportedNot widely reported
Quantum Yield (Φ) ~0.92 (as FITC)~0.92~0.9Not widely reported~0.1-0.3 (GSH adduct)
Photostability Low to ModerateHigh[1][2]HighHighModerate
Brightness (ε x Φ) HighVery HighVery HighHighModerate
Cell Permeability HighHighHighHighHigh
Thiol Specificity Broad (Reacts with most thiols)Broad (Reacts with most thiols)Broad (Reacts with most thiols)Primarily Glutathione (B108866) (GSH)Primarily Glutathione (GSH)
Cytotoxicity ModerateLowLowLowModerate
pH Sensitivity Sensitive to pH changesInsensitive (pH 4-10)Relatively insensitiveNot widely reportedNot widely reported

In-Depth Analysis of Alternatives

Alexa Fluor™ Maleimides

The Alexa Fluor™ family of dyes is renowned for its exceptional photostability and brightness across the spectral range. Alexa Fluor™ 488 maleimide, with spectral properties similar to fluorescein, stands out as a superior alternative for long-term live-cell imaging experiments where photobleaching is a significant concern.[1][2] Their fluorescence is also notably resistant to changes in pH.

BODIPY™ Maleimides

BODIPY™ dyes are characterized by their high quantum yields, sharp emission peaks, and relative insensitivity to the polarity of their environment. BODIPY™ FL maleimide offers excellent brightness and photostability, making it another strong contender for replacing fluorescein-based probes.

ThiolTracker™ Violet

This probe is specifically designed for the detection of reduced glutathione (GSH) in live cells. Its high selectivity for GSH, the most abundant intracellular thiol, allows for more specific inquiries into cellular redox states. It is a bright and photostable probe suitable for fluorescence microscopy and flow cytometry.

Monochlorobimane (mBCl)

Monochlorobimane is a cell-permeant probe that becomes fluorescent upon conjugation with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase (GST). This enzymatic specificity makes mBCl a valuable tool for studying GST activity and GSH levels. However, its quantum yield is lower compared to other alternatives.

Visualizing the Mechanisms and Workflows

To further elucidate the principles and procedures discussed, the following diagrams provide a visual representation of the key concepts.

cluster_extracellular Extracellular Space cluster_cell Live Cell FD5M_ext Fluorescein diacetate 5-maleimide (Non-fluorescent, Cell-permeant) FD5M_intra Intracellular FD5M FD5M_ext->FD5M_intra Passive Diffusion Fluorescein_maleimide Fluorescein 5-maleimide (Fluorescent) FD5M_intra->Fluorescein_maleimide Cleavage of diacetate groups Labeled_Thiol Fluorescently Labeled Thiol (Protein-SH) Fluorescein_maleimide->Labeled_Thiol Covalent bond formation Esterases Intracellular Esterases Esterases->FD5M_intra Thiol Intracellular Thiol (e.g., Protein-SH) Thiol->Labeled_Thiol

Mechanism of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Plate cells on imaging dish) Reagent_Prep 2. Reagent Preparation (Prepare probe stock and working solutions) Cell_Culture->Reagent_Prep Staining 3. Staining (Incubate cells with fluorescent probe) Reagent_Prep->Staining Washing 4. Washing (Optional) (Remove unbound probe) Staining->Washing Imaging 5. Live Cell Imaging (Acquire images using fluorescence microscope) Washing->Imaging Data_Analysis 6. Image & Data Analysis (Quantify fluorescence intensity, etc.) Imaging->Data_Analysis

General experimental workflow for live cell imaging.

cluster_maleimide Maleimide-based Probes (e.g., FD5M, Alexa Fluor, BODIPY) cluster_bimane Monochlorobimane (mBCl) cluster_thioltracker ThiolTracker™ Violet Maleimide Maleimide moiety Thioether Stable Thioether Bond Maleimide->Thioether Michael Addition Thiol Cellular Thiol (-SH) Thiol->Thioether mBCl Monochlorobimane (Non-fluorescent) Fluorescent_Adduct Fluorescent GSH Adduct mBCl->Fluorescent_Adduct GSH Glutathione (GSH) GSH->Fluorescent_Adduct GST GST (Enzyme) GST->mBCl Catalysis Tracker Thiol-reactive moiety Fluorescent_Product Fluorescent Product Tracker->Fluorescent_Product Specific Reaction GSH2 Glutathione (GSH) GSH2->Fluorescent_Product

Comparison of probe reaction mechanisms.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and reliable results. Below are representative protocols for the discussed alternatives.

Protocol 1: Live Cell Staining with Alexa Fluor™ 488 C5 Maleimide

Materials:

  • Alexa Fluor™ 488 C5 Maleimide (stock solution in anhydrous DMSO, e.g., 10 mM)

  • Live cells cultured in an appropriate imaging dish (e.g., glass-bottom dish)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on the imaging dish.

  • Working Solution Preparation: Immediately before use, prepare a working solution of Alexa Fluor™ 488 C5 Maleimide by diluting the stock solution in pre-warmed HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the Alexa Fluor™ 488 C5 Maleimide working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. Image the stained cells immediately using a fluorescence microscope equipped with a standard FITC filter set.

Protocol 2: Live Cell Staining with BODIPY™ FL Maleimide

Materials:

  • BODIPY™ FL Maleimide (stock solution in anhydrous DMSO, e.g., 1-5 mM)

  • Live cells cultured in an appropriate imaging dish

  • Phosphate-buffered saline (PBS) or other suitable buffer, pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on the imaging dish.[]

  • Working Solution Preparation: Prepare a working solution of BODIPY™ FL Maleimide by diluting the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 0.5-5 µM.[]

  • Cell Staining: Remove the culture medium, wash the cells once with pre-warmed PBS, and then add the BODIPY™ FL Maleimide working solution. Incubate for 15-30 minutes at 37°C in the dark.[][4]

  • Washing: Remove the staining solution and wash the cells gently two to three times with pre-warmed PBS.[]

  • Imaging: Replace the PBS with fresh, pre-warmed complete cell culture medium and image the cells using a fluorescence microscope with a suitable filter set for green fluorescence.

Protocol 3: Live Cell Staining with ThiolTracker™ Violet

Materials:

  • ThiolTracker™ Violet (stock solution in DMSO, e.g., 20 mM)

  • Live cells cultured in an appropriate imaging dish

  • Thiol-free buffer (e.g., D-PBS with calcium and magnesium), pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Working Solution Preparation: Just before use, dilute the ThiolTracker™ Violet stock solution in pre-warmed thiol-free buffer to a final working concentration of 10-20 µM.

  • Cell Staining: Remove the culture medium and wash the cells twice with the thiol-free buffer. Add the ThiolTracker™ Violet working solution and incubate for 30 minutes at 37°C.

  • Washing and Imaging: Replace the staining solution with a suitable buffer or medium and image the cells immediately using a fluorescence microscope with a DAPI or violet filter set.

Protocol 4: Live Cell Staining with Monochlorobimane (mBCl)

Materials:

  • Monochlorobimane (mBCl) (stock solution in DMSO, e.g., 10 mM)

  • Live cells cultured in a clear-bottomed black 96-well microplate or other imaging dish

  • PBS or cell culture medium, pre-warmed to 37°C

Procedure:

  • Cell Preparation: Plate cells in the desired imaging vessel.

  • Working Solution Preparation: Prepare a working solution of mBCl by diluting the stock solution in pre-warmed PBS or cell culture medium to a final concentration of 1-10 µM.[]

  • Cell Staining: Add the mBCl working solution to the cells and incubate for 30 minutes at 37°C.[]

  • Imaging: The fluorescence intensity can be measured directly without a wash step using a fluorescence microscope or microplate reader with excitation around 380 nm and emission around 480 nm.[]

Conclusion: Selecting the Right Tool for the Job

The ideal alternative to this compound depends on the specific requirements of the experiment.

  • For long-term live-cell imaging where phototoxicity and photobleaching are major concerns, Alexa Fluor™ 488 maleimide is an excellent choice due to its superior photostability and brightness.[1][2]

  • BODIPY™ FL maleimide offers a compelling combination of high quantum yield, photostability, and brightness, making it a versatile alternative for a wide range of applications.

  • When the experimental focus is on the specific detection of glutathione , ThiolTracker™ Violet provides the necessary selectivity.

  • For studies involving glutathione S-transferase activity , Monochlorobimane is a suitable probe, although its lower brightness should be considered.

By carefully considering the photophysical properties, specificity, and cytotoxicity of these alternatives, researchers can select the optimal fluorescent probe to generate high-quality, reliable data in their live cell imaging studies. This guide serves as a starting point for navigating the expanding landscape of fluorescent tools for thiol detection, empowering more precise and insightful biological discoveries.

References

Unveiling the Specificity of Cysteine Labeling: A Comparative Guide to Fluorescein Diacetate 5-Maleimide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of cysteine residues within proteins is paramount for a multitude of applications, from fundamental studies of protein structure and function to the development of targeted therapeutics. Fluorescein (B123965) diacetate 5-maleimide (FDAM) has emerged as a widely utilized reagent for this purpose. This guide provides an objective comparison of FDAM's performance against other common cysteine-reactive probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Fluorescein diacetate 5-maleimide (FDAM) is a thiol-reactive fluorescent probe that readily enters cells due to its diacetate groups, which are cleaved by intracellular esterases to yield the fluorescent fluorescein maleimide (B117702). The maleimide moiety is the key to its cysteine reactivity, undergoing a highly specific Michael addition reaction with the sulfhydryl group of cysteine residues to form a stable thioether bond. This reaction is most efficient and specific within a pH range of 6.5-7.5.[1]

The Chemistry of Cysteine Labeling: A Closer Look

The primary mechanism of action for maleimide-based probes like FDAM is the nucleophilic attack of a deprotonated thiol (thiolate) on one of the double-bonded carbons of the maleimide ring. This reaction is highly favored for cysteine residues due to the relatively low pKa of their sulfhydryl group compared to other nucleophilic amino acid side chains.

However, the specificity of this reaction is not absolute and is highly dependent on the reaction conditions, particularly pH. At pH values above 7.5, the reactivity of maleimides towards primary amines, such as the epsilon-amino group of lysine (B10760008), increases, which can lead to off-target labeling.[2]

Comparison with Alternative Cysteine-Reactive Probes

Several alternative classes of reagents are available for cysteine labeling, each with its own set of advantages and disadvantages in terms of specificity, reactivity, and the stability of the resulting conjugate. The most common alternatives include iodoacetamides and, more recently, Julia-Kocienski-like reagents.

Iodoacetamides

Iodoacetamides react with cysteine residues via an S_N2 reaction, where the thiolate anion displaces the iodine atom to form a stable thioether bond. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is more readily deprotonated. While highly effective for cysteine labeling, iodoacetamides can also exhibit off-target reactivity with other nucleophilic residues such as histidine and methionine, particularly at higher pH and with prolonged incubation times.[3]

Julia-Kocienski-Like Reagents

A newer class of reagents based on the Julia-Kocienski olefination has shown great promise for highly specific and stable cysteine labeling. These reagents, such as methylsulfonyl phenyloxadiazoles, react specifically with cysteine under a variety of buffer conditions to form exceptionally stable thioether linkages. Notably, protein conjugates formed with these reagents have demonstrated superior stability in human plasma compared to their maleimide-based counterparts.

Quantitative Data Summary

The following tables summarize the key performance characteristics of Fluorescein Maleimide (as a representative for FDAM) and its alternatives.

FeatureFluorescein MaleimideFluorescein IodoacetamideJulia-Kocienski-Like Reagents
Reactive Group MaleimideIodoacetamideHeteroaromatic Sulfone
Reaction Type Michael AdditionSN2 Nucleophilic SubstitutionNucleophilic Aromatic Substitution
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 6.5 - 7.5[1]8.0 - 8.5[3]Broad range, including physiological pH
Reaction Rate Very HighHighModerate to High

Table 1: General Comparison of Cysteine-Reactive Probes

ReagentOff-Target ResiduesConditions for Off-Target Reactivity
Fluorescein Maleimide Lysine, Histidine[2]pH > 7.5[2]
Fluorescein Iodoacetamide Histidine, Methionine[3]Higher pH, prolonged incubation
Julia-Kocienski-Like Reagents Minimal reportedNot extensively characterized

Table 2: Specificity and Off-Target Reactivity

Linkage TypeFormed FromStability in PlasmaKey Considerations
Thiosuccinimide Maleimide + ThiolSusceptible to retro-Michael reaction and thiol exchange[1]Can lead to deconjugation and off-target effects. Stability can be improved with N-aryl maleimides.[4]
Thioether Iodoacetamide + ThiolHighly Stable[1]Generally considered an irreversible bond.
Thioether Julia-Kocienski-Like Reagent + ThiolExceptionally StableSuperior stability compared to maleimide conjugates.

Table 3: Stability of Covalent Linkages

Visualizing the Chemistry and Workflows

Reaction_Pathways cluster_maleimide Fluorescein Maleimide Reaction cluster_iodoacetamide Fluorescein Iodoacetamide Reaction cluster_julia Julia-Kocienski-Like Reagent Reaction Protein-SH Protein-SH (Cysteine) FM_adduct Thiosuccinimide Adduct Protein-SH->FM_adduct pH 6.5-7.5 FM Fluorescein Maleimide FM->FM_adduct Protein-SH2 Protein-SH (Cysteine) FIA_adduct Thioether Adduct Protein-SH2->FIA_adduct pH 8.0-8.5 FIA Fluorescein Iodoacetamide FIA->FIA_adduct Protein-SH3 Protein-SH (Cysteine) JKR_adduct Stable Thioether Adduct Protein-SH3->JKR_adduct Physiological pH JKR Julia-Kocienski-Like Reagent JKR->JKR_adduct

Caption: Reaction pathways for cysteine labeling reagents.

Experimental_Workflow start Start: Protein Sample reduction Reduction of Disulfides (e.g., with TCEP) start->reduction labeling Incubation with Thiol-Reactive Probe reduction->labeling quenching Quenching of Excess Probe (e.g., with DTT or β-mercaptoethanol) labeling->quenching purification Purification of Labeled Protein (e.g., Dialysis, SEC) quenching->purification analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: General experimental workflow for protein labeling.

Experimental Protocols

Protocol 1: Labeling of Proteins with Fluorescein Maleimide

Materials:

  • Protein of interest containing cysteine residues

  • This compound (FDAM) or Fluorescein-5-Maleimide

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

  • Purification column (e.g., desalting column or size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Probe Preparation: Immediately before use, dissolve the fluorescein maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the fluorescein maleimide solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM.

  • Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the fluorescein at its maximum absorbance (~494 nm).

Protocol 2: Assessing the Specificity of Labeling by Competitive Inhibition

Materials:

  • All materials from Protocol 1

  • N-acetyl-L-cysteine (for cysteine competition)

  • N-acetyl-L-lysine (for lysine competition)

  • N-acetyl-L-histidine (for histidine competition)

Procedure:

  • Prepare four separate protein samples as described in Protocol 1, step 1.

  • To three of the samples, add a 100-fold molar excess of N-acetyl-L-cysteine, N-acetyl-L-lysine, or N-acetyl-L-histidine, respectively. The fourth sample will serve as the no-competitor control.

  • Incubate all four samples for 30 minutes at room temperature.

  • Proceed with the labeling reaction (Protocol 1, step 3) for all four samples.

  • After quenching and purification, analyze the degree of labeling for each sample. A significant reduction in labeling in the presence of a competitor indicates that the probe reacts with that specific amino acid.

Protocol 3: Evaluating the Stability of the Thioether Bond

Materials:

  • Labeled protein from Protocol 1

  • Human or mouse plasma

  • Incubator at 37°C

  • SDS-PAGE analysis equipment

  • Fluorescence scanner

Procedure:

  • Incubate the labeled protein in plasma at a final concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), take an aliquot of the mixture.

  • Analyze the aliquots by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner to detect the fluorescently labeled protein.

  • A decrease in the fluorescence intensity of the protein band over time indicates instability of the thioether bond and deconjugation of the fluorescent probe.

Conclusion

The choice of a cysteine-reactive probe is a critical decision in experimental design. While this compound is a powerful and widely used tool for labeling intracellular cysteines, its specificity is pH-dependent, and the stability of the resulting thiosuccinimide linkage can be a concern in certain applications. Iodoacetamides offer a more stable linkage but may exhibit off-target reactivity with other nucleophilic residues. For applications demanding the highest specificity and conjugate stability, the emerging Julia-Kocienski-like reagents present a compelling alternative. By carefully considering the experimental context and the properties of each class of reagent, researchers can select the optimal tool to achieve their scientific goals.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Fluorescein Diacetate 5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fluorescein diacetate 5-maleimide. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe and effective handling of this fluorescent labeling reagent.

This compound is a compound used to prepare fluorescent nanoparticles and modify surfaces. Due to its chemical properties, including the maleimide (B117702) group, specific precautions are necessary to minimize exposure and ensure laboratory safety.[1][2]

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is critical to mitigate the risks associated with handling this compound, which can cause skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

Scenario Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glasses
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (if not working in a fume hood)- N95 respirator or higher (if weighing outside of a certified chemical fume hood)
Solution Preparation and Handling (Liquid Form) - Nitrile gloves- Laboratory coat- Chemical splash goggles
Labeling Reaction and Purification - Nitrile gloves- Laboratory coat- Chemical splash goggles
Spill Cleanup - Nitrile gloves (double)- Chemical resistant coveralls- Chemical splash goggles- Face shield- Air-purifying respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is -20°C.[2]

Handling and Preparation
  • Work Area: Conduct all handling of solid this compound in a certified chemical fume hood to prevent the inhalation of any fine powders.[1]

  • Weighing: When weighing the solid compound, use anti-static weigh paper or a microbalance enclosure to minimize dispersal.[1]

  • Solution Preparation: Prepare solutions in a chemical fume hood.[1] this compound is soluble in polar organic solvents like DMF and DMSO.[1]

Experimental Procedures
  • Labeling Reactions: When performing labeling reactions, ensure that all steps are carried out with the appropriate PPE.[1] The maleimide group is moisture-sensitive, so it is advisable to equilibrate the vial to room temperature before opening to prevent condensation.[2]

  • Post-Reaction: Following the experimental procedures, decontaminate all glassware and surfaces that have come into contact with the compound. Use a suitable laboratory detergent followed by thorough rinsing.[1]

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receiving and Storage Receiving and Proper Storage Weighing Solid Weighing of Solid Compound Receiving and Storage->Weighing Solid In Fume Hood Solution Preparation Preparation of Stock Solution Weighing Solid->Solution Preparation In Fume Hood Labeling Reaction Perform Labeling Reaction Solution Preparation->Labeling Reaction Purification Purification of Labeled Product Labeling Reaction->Purification Decontamination Decontamination of Glassware and Surfaces Purification->Decontamination Waste Segregation Segregation of Solid and Liquid Waste Decontamination->Waste Segregation Waste Disposal Proper Disposal of Hazardous Waste Waste Segregation->Waste Disposal G Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Experimental Procedures Experimental Procedures (e.g., Labeling, Purification) Contaminated Solid Waste e.g., Gloves, Pipette Tips Experimental Procedures->Contaminated Solid Waste Contaminated Liquid Waste e.g., Reaction Solutions, Washes Experimental Procedures->Contaminated Liquid Waste Designated Solid Waste Container Labeled Hazardous Solid Waste Container Contaminated Solid Waste->Designated Solid Waste Container Designated Liquid Waste Container Labeled Hazardous Liquid Waste Container Contaminated Liquid Waste->Designated Liquid Waste Container Institutional Waste Pickup Institutional Waste Pickup Designated Solid Waste Container->Institutional Waste Pickup Designated Liquid Waste Container->Institutional Waste Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.